SW15
Description
Properties
Molecular Formula |
C20H16O4S2 |
|---|---|
Molecular Weight |
384.46 |
IUPAC Name |
1,3-Bis(thiiran-2-ylmethoxy)-9H-xanthen-9-one |
InChI |
InChI=1S/C20H16O4S2/c21-19-14-3-1-2-4-15(14)20(22)18-16(19)5-11(23-7-12-9-25-12)6-17(18)24-8-13-10-26-13/h1-6,12-13H,7-10H2 |
InChI Key |
HEJFBUFZDGKAEO-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C(C3=C1C=CC=C3)=O)C=C(OCC4SC4)C=C2OCC5SC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SW-15; SW 15; SW15 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Function of SWI5 Protein in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Swi5 (SWItching defective 5) protein in Saccharomyces cerevisiae is a critical zinc-finger transcription factor that plays a pivotal role in the temporal regulation of gene expression, particularly during the M/G1 transition of the cell cycle. Its activity is intricately controlled through a combination of cell cycle-dependent transcription, regulated nuclear localization, and targeted protein degradation. Swi5 is essential for the proper timing of key cellular events, including the exit from mitosis, mother-daughter cell separation, and mating-type switching. This guide provides a comprehensive overview of the core functions of Swi5, its regulatory mechanisms, and key experimental methodologies used to elucidate its biological roles.
Core Functions of SWI5
Swi5p is a member of the C2H2 zinc finger class of transcription factors.[1] Its primary function is to activate the transcription of a specific set of genes required at the boundary between mitosis (M phase) and the first gap phase (G1 phase) of the cell cycle.
1.1. Role in Cell Cycle Progression and Mitotic Exit
A crucial function of Swi5 is to facilitate the exit from mitosis. It achieves this primarily by activating the transcription of the SIC1 gene.[1] Sic1 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically the Clb-Cdc28 kinase complexes that are highly active during mitosis. By promoting the accumulation of Sic1 at the end of mitosis, Swi5 helps to inactivate these mitotic CDKs, a prerequisite for the cell to exit mitosis and enter the G1 phase.[1]
1.2. Regulation of Cell Separation
Swi5 also plays a direct role in the physical separation of mother and daughter cells following mitosis. It activates the transcription of the EGT2 gene, which is involved in the enzymatic degradation of the chitin septum that connects the two cells.[1]
1.3. Mating-Type Switching
Historically, Swi5 was identified for its role in mating-type switching. It is a key activator of the HO endonuclease gene.[1] The HO endonuclease initiates mating-type switching by creating a double-strand break at the MAT locus. This function is restricted to mother cells.
1.4. Other Target Genes
Swi5 regulates a cohort of other genes expressed in late M and early G1 phase, including:
-
ASH1 : Encodes a transcriptional repressor that is localized to the daughter cell nucleus to prevent mating-type switching in daughter cells.[1]
-
PCL9 and PCL2 : These genes encode cyclins that associate with the Pho85 CDK, suggesting a role for this kinase at the end of mitosis.
Regulatory Mechanisms of SWI5 Activity
The function of Swi5 is tightly regulated to ensure its activity is restricted to the correct window of the cell cycle. This regulation occurs at multiple levels: transcription, nuclear localization, and protein stability.
2.1. Transcriptional Regulation
The transcription of the SWI5 gene itself is cell cycle-regulated, peaking in the G2 and M phases. This ensures that the Swi5 protein is synthesized in preparation for its role at the end of mitosis.
2.2. Regulation of Nuclear Localization by Phosphorylation
The primary mechanism controlling Swi5 activity is its regulated nuclear import. Throughout the S, G2, and early M phases of the cell cycle, Swi5 is present in the cytoplasm. Its nuclear localization sequence (NLS) is phosphorylated by the mitotic cyclin-dependent kinase, Cdc28. This phosphorylation prevents Swi5 from being imported into the nucleus.
As cells progress into late anaphase and telophase, the phosphatase Cdc14 is activated. Cdc14 dephosphorylates the NLS of Swi5, unmasking the signal and allowing for its import into the nucleus.[1] This ensures that Swi5 can only access its target genes at the appropriate time.
2.3. Protein Stability and Degradation
Once in the nucleus, Swi5 is active for a short period before it is rapidly degraded during the G1 phase.[2] This rapid degradation is crucial to prevent the inappropriate expression of its target genes, such as HO, in daughter cells and to reset the system for the next cell cycle.
SWI5 Protein Structure and Domains
Swi5 is a 709 amino acid protein with several key functional domains.
-
Zinc Finger Domains: Swi5 contains three C2H2 zinc finger motifs that constitute its DNA-binding domain.[3][4] These fingers are structurally independent and flexibly linked, allowing for specific recognition of its target DNA sequences.[4] Interestingly, the first zinc finger has a novel structure with an additional beta strand and helix, which contributes to its DNA-binding affinity.[5]
-
Nuclear Localization Signal (NLS): Swi5 possesses a nuclear localization signal that is essential for its import into the nucleus. This sequence contains serine residues that are targets for phosphorylation by Cdc28.[2]
-
Activation Domain: Swi5 has a transcriptional activation domain that is responsible for recruiting the transcriptional machinery to its target promoters.
Quantitative Data Summary
| Parameter | Value | Reference |
| Protein Length | 709 amino acids | [1] |
| Molecular Weight | 79.8 kDa | [1] |
| Median Abundance | 1179 +/- 782 molecules/cell | [1] |
| Half-life | 26.8 minutes | [1] |
| mRNA Half-life | ~8 minutes (cell cycle dependent) | [6] |
Signaling Pathways and Logical Relationships
Diagram 1: SWI5 Cell Cycle Regulatory Pathway
Caption: Cell cycle regulation of SWI5 protein function.
Diagram 2: SWI5 Functional Domains and Interactions
Caption: Functional domains of SWI5 and key protein interactions.
Detailed Experimental Protocols
6.1. Chromatin Immunoprecipitation (ChIP) for SWI5
This protocol is designed to identify the genomic regions bound by Swi5 in vivo.
Materials:
-
Yeast strain expressing tagged-Swi5 (e.g., HA, Myc, or TAP tag)
-
YPD medium
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Sonication buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1% SDS, protease inhibitors)
-
Antibody against the tag
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
qPCR primers for target and control regions
Procedure:
-
Cell Growth and Crosslinking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking. Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells by bead beating.
-
Chromatin Shearing: Pellet the lysate and resuspend in Sonication Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Clarify the sonicated lysate by centrifugation. Incubate the supernatant with the specific antibody overnight at 4°C. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads using Elution Buffer. Reverse the crosslinks by incubating at 65°C overnight.
-
DNA Purification: Treat with Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for known Swi5 target promoters (e.g., HO, SIC1) and a negative control region.
Diagram 3: Chromatin Immunoprecipitation (ChIP) Workflow
Caption: A typical workflow for a Chromatin Immunoprecipitation experiment.
6.2. Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to study the in vitro binding of Swi5 to a specific DNA sequence.
Materials:
-
Purified recombinant Swi5 protein (and Pho2, if studying cooperative binding)
-
DNA probe (30-50 bp) containing the Swi5 binding site, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
-
Loading dye (non-denaturing)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the binding buffer, labeled DNA probe, and poly(dI-dC). Add the purified Swi5 protein (and Pho2 if applicable). Incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or on ice.
-
Detection:
-
Radioactive probe: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Non-radioactive probe: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: A "shift" in the migration of the labeled probe (a band that runs higher up the gel) indicates the formation of a DNA-protein complex.
6.3. Cycloheximide Chase Assay for Protein Half-life Determination
This protocol measures the stability of the Swi5 protein.
Materials:
-
Yeast cells
-
YPD medium
-
Cycloheximide (stock solution, e.g., 10 mg/mL)
-
NaOH
-
Laemmli sample buffer
-
Anti-Swi5 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein extraction reagents
Procedure:
-
Cell Growth: Grow yeast cells to mid-log phase.
-
Inhibition of Translation: Add cycloheximide to the culture to a final concentration that effectively inhibits protein synthesis.
-
Time Course Collection: Immediately take a "time 0" sample. Continue to incubate the culture and take samples at various time points (e.g., 15, 30, 45, 60 minutes).
-
Protein Extraction: For each time point, harvest the cells and perform a rapid protein extraction (e.g., by NaOH lysis).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Swi5.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for Swi5 at each time point. Plot the intensity versus time and fit the data to a one-phase decay curve to calculate the half-life of the protein.
Conclusion and Future Directions
The Swi5 transcription factor is a master regulator of the M/G1 transition in Saccharomyces cerevisiae. Its intricate regulation ensures the timely execution of critical cellular processes. While much is known about its core functions and regulation, several areas warrant further investigation. Elucidating the complete set of Swi5 target genes through modern techniques like ChIP-exo will provide a more comprehensive understanding of its regulatory network. Furthermore, investigating the potential interplay of Swi5 with other signaling pathways, particularly in response to cellular stress, could reveal novel layers of regulation. For drug development professionals, understanding the precise mechanisms of cell cycle control, as exemplified by Swi5, can offer insights into designing novel therapeutics that target cell proliferation. The study of Swi5 continues to be a valuable model for understanding the fundamental principles of eukaryotic gene regulation and cell cycle control.
References
- 1. A “Proteomic Ruler” for Protein Copy Number and Concentration Estimation without Spike-in Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Adjacent zinc-finger motifs in multiple zinc-finger peptides from SWI5 form structurally independent, flexibly linked domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Conductor of Mitotic Exit and G1 Start: A Technical Guide to the Role of SWI5 in Yeast Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the SWI5 transcription factor in the intricate orchestration of the Saccharomyces cerevisiae cell cycle. SWI5, a C2H2-type zinc finger protein, acts as a pivotal regulator, ensuring the timely and orderly transition from mitosis to the G1 phase. This document provides a comprehensive overview of SWI5's function, regulation, and its network of interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Function: A Master Regulator of M/G1 Transition
SWI5 is a transcription factor that activates the expression of a specific cohort of genes required for the exit from mitosis and the establishment of the G1 phase[1]. Its activity is tightly regulated to a narrow window of the cell cycle, primarily at the M/G1 boundary[1].
Key Target Genes and Their Functions
SWI5, in concert with its paralog ACE2, binds to a specific DNA sequence in the promoter of its target genes[1]. While they share a similar DNA binding domain and can regulate a common set of genes, they also exhibit distinct promoter specificities[1]. For instance, SWI5 is the primary activator of the HO endonuclease gene, which is essential for mating-type switching, whereas ACE2 preferentially activates the CTS1 gene, encoding a chitinase involved in cell separation[1][2].
A crucial target of SWI5 in cell cycle regulation is the SIC1 gene[1][3]. Sic1 is a stoichiometric inhibitor of cyclin-dependent kinases (CDKs), specifically the B-type cyclin (Clb)-Cdk1 complexes that are active during mitosis[3][4]. By activating SIC1 transcription at the end of anaphase, SWI5 promotes the inactivation of mitotic CDKs, a critical step for exiting mitosis and entering G1[3][4].
Other notable target genes of SWI5 include EGT2, involved in cell separation, and ASH1, which encodes a transcriptional repressor that localizes to the daughter cell to inhibit mating-type switching[1].
Quantitative Insights into SWI5 Regulation and Activity
The precise timing and level of SWI5 activity are paramount for proper cell cycle progression. This section summarizes key quantitative data related to SWI5.
| Parameter | Value | Reference |
| SWI5 Protein Abundance | Median: 1179 +/- 782 molecules/cell | [1] |
| SWI5 Protein Half-life | 26.8 minutes | [1] |
| Timing of SWI5 Transcription | G2 phase | [1] |
| Timing of Swi5p Nuclear Entry | Late anaphase/early G1 | [1][3] |
| Effect of Overexpressing SWI5 on Ethanol Yield | Decreased by up to 90% | [5] |
The Regulatory Network of SWI5: A Multi-layered Control System
The activity of SWI5 is not constitutive but is instead meticulously controlled at multiple levels, including transcription, protein localization, and interaction with other factors.
Transcriptional Regulation of SWI5
The transcription of the SWI5 gene itself is cell cycle-regulated, peaking in the G2 phase[1]. This expression is dependent on the Mcm1p transcription factor and a factor known as the "Swi Five Factor" (SFF)[1].
Phosphorylation-Dependent Nuclear Localization
A key regulatory mechanism governing SWI5 activity is its subcellular localization, which is controlled by phosphorylation[1][6][7]. During S, G2, and early M phases, SWI5 is phosphorylated by the mitotic cyclin-dependent kinase (Cdk1/Cdc28) on serine residues within its nuclear localization signal (NLS)[6][7]. This phosphorylation prevents its import into the nucleus, keeping it sequestered in the cytoplasm[3][6][7].
In late anaphase, the phosphatase Cdc14p becomes active and dephosphorylates SWI5[1]. This dephosphorylation unmasks the NLS, allowing SWI5 to be imported into the nucleus where it can then access its target gene promoters[1]. Mutation of the Cdk phosphorylation sites (Ser646 and Ser664) to alanine results in the constitutive nuclear localization of SWI5[6][7].
Interaction with Co-activators and Other Factors
Once in the nucleus, SWI5 does not act alone. It recruits a battery of co-activator complexes to the promoters of its target genes to facilitate transcription. Notably, SWI5 has been shown to interact with and recruit the SWI/SNF chromatin remodeling complex, the SAGA histone acetyltransferase complex, and the Mediator complex to the HO promoter[1][8][9]. This recruitment is essential for altering the chromatin structure and enabling the transcriptional machinery to access the DNA.
The interaction of SWI5 with the homeodomain transcription factor Pho2p enhances its binding to the HO promoter[1][10]. This cooperative binding is a key determinant of SWI5's specificity for the HO promoter.
Visualizing SWI5 Signaling and Experimental Workflows
To provide a clearer understanding of the complex processes involving SWI5, the following diagrams illustrate key signaling pathways and experimental procedures.
References
- 1. SWI5 | SGD [yeastgenome.org]
- 2. Transcriptional regulation by the ACE2 and SWI5 activators in yeast | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. The transcription factor Swi5 regulates expression of the cyclin kinase inhibitor p40SIC1. | BioGRID [thebiogrid.org]
- 4. The Swi5 transcription factor of Saccharomyces cerevisiae has a role in exit from mitosis through induction of the cdk-inhibitor Sic1 in telophase. | BioGRID [thebiogrid.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclin-dependent kinase site-regulated signal-dependent nuclear localization of the SW15 yeast transcription factor in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Transcription Activator Interactions with Multiple SWI/SNF Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Negative Regulators Restrict Recruitment of the SWI/SNF Chromatin Remodeler to the HO Promoter in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Transcriptional Control Mechanisms of the SWI5 Gene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The SWI5 gene in Saccharomyces cerevisiae encodes a crucial zinc finger transcription factor that plays a pivotal role in the temporal regulation of gene expression at the M/G1 phase boundary of the cell cycle. Its precise control is fundamental for proper cell cycle progression, particularly for the exit from mitosis and the preparation for the next round of cell division. This guide provides a comprehensive overview of the core transcriptional and post-translational mechanisms governing SWI5 activity. We delve into the intricate signaling pathways that control its subcellular localization, the cis- and trans-acting factors that regulate its own expression, and its cooperative interactions to activate downstream targets. Furthermore, this document provides detailed experimental protocols for key assays used to investigate SWI5 function, presents available quantitative data in a structured format, and utilizes visualizations to clarify complex regulatory networks.
Core Transcriptional Control of the SWI5 Gene Itself
The expression of the SWI5 gene is tightly regulated and periodic, with its transcription peaking in the G2 phase of the cell cycle. This precise timing is crucial for the subsequent burst of Swi5p-dependent gene expression in late M/early G1 phase. The primary drivers of this cell cycle-specific transcription are the Mcm1p transcription factor and a co-factor known as Swi Five Factor (SFF).[1]
The Role of Mcm1p and SFF in SWI5 Promoter Activation
The promoter of the SWI5 gene contains specific binding sites for the Mcm1p protein, a member of the MADS-box family of transcription factors. Mcm1p acts as a platform for the recruitment of cell cycle phase-specific co-activators. In the case of G2-specific genes like SWI5, Mcm1p collaborates with SFF to drive transcription.
A putative Mcm1p/SFF binding site has been identified in the promoter region of SWI5. The consensus sequence for Mcm1p binding is typically T(T/A)ACCG(A/G)AT(T/A)T, and the SFF binds to an adjacent sequence. A comparison of putative Mcm1/SFF binding sites in the promoters of G2-regulated genes suggests a conserved architecture for this regulatory module.
| Gene | Putative Mcm1/SFF Binding Site Sequence |
| SWI5 | TTACCGGATTTC |
| CLB1 | TTACCGAATTTT |
| CLB2 | TTACCGAATTTT (Site I), TTACCGAATTTT (Site III) |
Table 1: Comparison of putative Mcm1/SFF binding sites in the promoters of G2-phase specific genes.[2]
Post-Translational Regulation of Swi5p Activity via Subcellular Localization
While the transcription of SWI5 occurs in G2, the Swi5 protein (Swi5p) is functionally active only during a narrow window in late anaphase and early G1. This temporal restriction is achieved through the rigorous control of its subcellular localization, which is primarily regulated by phosphorylation.
Phosphorylation-Dependent Nuclear Exclusion
During the S, G2, and M phases of the cell cycle, Swi5p is synthesized and accumulates in the cytoplasm.[3] Its entry into the nucleus is actively prevented by phosphorylation mediated by cyclin-dependent kinases (CDKs), primarily Cdc28p complexed with Clb cyclins (Clb/Cdc28).[4] This phosphorylation occurs at specific sites within or near the Nuclear Localization Signal (NLS) of Swi5p.
Mass spectrometry and site-directed mutagenesis studies have identified key serine residues in Swi5p that are phosphorylated by Cdc28. Mutation of these sites leads to the constitutive nuclear localization of Swi5p throughout the cell cycle.[4]
-
Identified Phosphorylation Sites: Ser646 and Ser664 are two of the key residues phosphorylated by Cdc28/Clb kinase.[4]
The NLS of Swi5p is a classical monopartite NLS. The sequence responsible for nuclear import has been mapped to amino acids 633-682, with the core NLS being KKYENVVIKRSPRKRGPRK.[4]
Dephosphorylation by Cdc14p and Nuclear Import
The nuclear entry of Swi5p is triggered in late anaphase by the phosphatase Cdc14p. Cdc14p is sequestered in the nucleolus for most of the cell cycle and is released in two waves during anaphase through the action of the FEAR (Cdc Fourteen Early Anaphase Release) and MEN (Mitotic Exit Network) pathways. Once released, Cdc14p dephosphorylates Swi5p, unmasking its NLS and permitting its import into the nucleus.[1]
The interaction between Swi5p and the nuclear import machinery has been quantified, showing a dissociation constant (Kd) for the Swi5p/Importin-α/Importin-β complex of 112 nM.[5]
Nuclear Export and Degradation
Interestingly, the Saccharomyces Genome Database (SGD) notes that Swi5p lacks a canonical nuclear export sequence (NES).[1] This suggests that once in the nucleus, Swi5p remains there until it is degraded in early G1 phase. This ensures that its transcriptional activity is restricted to the M/G1 transition.
Below is a diagram illustrating the signaling pathway controlling Swi5p localization.
Mechanism of Action: Transcriptional Activation of Target Genes
Once in the nucleus, Swi5p activates a cohort of genes required for mitotic exit and G1 progression. Key targets include SIC1 (a CDK inhibitor), HO (an endonuclease for mating-type switching), PCL9 and PCL2 (cyclins), and ASH1 (a transcriptional repressor).[6][7]
Cooperative DNA Binding with Pho2p
Swi5p exhibits relatively low intrinsic affinity for its DNA binding sites.[8] High-affinity and specific binding to some promoters, such as the HO promoter, requires cooperative interaction with other transcription factors. The homeodomain protein Pho2p (also known as Grf10p or Bas2p) binds adjacent to Swi5p at the HO promoter, and this interaction significantly enhances the stability of the protein-DNA complex.[8][9] This cooperative binding is a key mechanism for ensuring promoter-specific gene activation.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of Swi5p-Importin Complex | 112 nM | [5] |
| Swi5p-DNA Binding Affinity (alone) | Low (not precisely quantified) | [8] |
| Swi5p-Pho2p-DNA Complex | High Affinity (cooperative binding) | [8][9] |
Table 2: Quantitative data on Swi5p interactions.
Recruitment of Chromatin Remodeling and Transcription Machinery
Upon binding to its target promoters, Swi5p serves as a recruitment platform for chromatin remodeling complexes and the general transcription machinery. At the HO promoter, Swi5p has been shown to recruit the Swi/Snf chromatin remodeling complex, the SAGA histone acetyltransferase complex, and the Mediator complex.[10] This cascade of recruitment ultimately leads to the initiation of transcription by RNA Polymerase II.
Quantitative Analysis of SWI5 and Target Gene Expression
The periodic expression of SWI5 and its downstream targets is a hallmark of their regulation. The following table summarizes available data on the expression changes of key genes in the SWI5 regulatory network.
| Gene | Peak Expression Phase | Fold Change in swi5Δ mutant | Notes |
| SWI5 | G2 | - | Transcription is independent of its own product. |
| SIC1 | Late M/G1 | Significantly Reduced | High transcript levels in late M phase are dependent on Swi5p.[3] |
| PCL9 | Late M/G1 | Sharply Reduced | Expression in telophase is under the control of Swi5p.[7] |
| HO | Late G1 | Not Expressed | Expression is dependent on SWI genes, including SWI5.[11] |
Table 3: Gene expression data for SWI5 and its targets.
Experimental Protocols
Investigating the transcriptional control of SWI5 requires a combination of molecular biology, genetics, and biochemistry techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor like Swi5p.
Methodology:
-
Cell Culture and Cross-linking: Grow yeast cells to mid-log phase. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest cells and lyse them using mechanical disruption (e.g., bead beating) in lysis buffer. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Swi5p. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the yeast genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment, which correspond to Swi5p binding sites.
RNA-Sequencing (RNA-seq)
RNA-seq is used to quantify the expression levels of SWI5 and its target genes across the cell cycle or in different mutant backgrounds.
Methodology:
-
Yeast Cell Synchronization and RNA Extraction: Synchronize yeast cells using methods like alpha-factor arrest (for G1) or nocodazole treatment (for G2/M). Collect cell pellets at various time points after release from the block. Extract total RNA using a hot acid phenol method or a commercial kit.
-
RNA Quality Control and Library Preparation: Assess RNA integrity using a bioanalyzer. Enrich for mRNA using oligo(dT) beads. Fragment the mRNA and synthesize first and second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the library using PCR.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the yeast reference genome. Quantify the number of reads mapping to each gene. Perform differential gene expression analysis to identify genes whose expression changes significantly between conditions.
Luciferase Reporter Assay
This assay is used to measure the activity of the SWI5 promoter or the promoters of its target genes.
Methodology:
-
Construct Preparation: Clone the promoter region of interest (e.g., the SWI5 promoter) upstream of a luciferase reporter gene in a yeast expression vector.
-
Yeast Transformation: Transform the reporter construct into yeast cells. For studying regulation, co-transform with plasmids overexpressing or deleting specific regulators.
-
Cell Culture and Lysis: Grow the transformed yeast cells under the desired experimental conditions. Harvest the cells and lyse them to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate (luciferin) to the cell lysate. Measure the light output using a luminometer.
-
Data Normalization: To control for variations in cell number and transfection efficiency, co-express a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter and normalize the firefly luciferase activity to the Renilla activity.
Conclusion and Future Directions
The transcriptional and post-translational control of the SWI5 gene is a paradigm of how eukaryotic cells ensure the precise timing of gene expression to drive unidirectional progression through the cell cycle. The regulation of its own transcription by Mcm1p/SFF in G2, followed by the phosphorylation-dependent control of its nuclear localization, creates a robust system where Swi5p is active only at the M/G1 boundary. Its cooperative binding with other factors like Pho2p adds another layer of specificity to its regulatory function.
For drug development professionals, understanding these intricate control mechanisms offers potential avenues for therapeutic intervention. Modulating the activity of the kinases and phosphatases that control Swi5p localization could be a strategy to manipulate cell cycle progression in pathological contexts.
Future research should focus on obtaining a more comprehensive quantitative understanding of the SWI5 network, including precise measurements of protein concentrations and binding affinities in vivo. A complete identification of all Swi5p phosphorylation sites and their specific roles would further illuminate its regulation. Finally, elucidating the identity and function of the SFF co-activator will provide a more complete picture of how G2-specific transcription is achieved.
References
- 1. SWI5 | SGD [yeastgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. The transcription factor Swi5 regulates expression of the cyclin kinase inhibitor p40SIC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Classical NLS proteins from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Swi5 Transcription Factor of Saccharomyces Cerevisiae Has a Role in Exit from Mitosis through Induction of the Cdk-Inhibitor Sic1 in Telophase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the requirements for cooperative DNA binding by Swi5p and Pho2p (Grf10p/Bas2p) at the HO promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Swi5 activator recruits the Mediator complex to the HO promoter without RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
The Nuclear Localization of SWI5: A Technical Guide to a Key Cell Cycle-Regulated Transcription Factor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
The Saccharomyces cerevisiae transcription factor SWI5 is a pivotal regulator of gene expression at the M/G1 phase transition of the cell cycle. Its function is intrinsically linked to its precise spatiotemporal localization, shuttling from the cytoplasm to the nucleus to activate the transcription of genes required for cell separation and the initiation of the next cell cycle. This guide provides a comprehensive technical overview of the molecular mechanisms governing the nuclear localization of SWI5, detailing the key signaling pathways, experimental protocols for its study, and quantitative data on its regulation. This document is intended to serve as a resource for researchers investigating cell cycle control, nuclear transport, and for professionals in drug development targeting these fundamental cellular processes.
The Core Mechanism of SWI5 Nuclear Import
The nuclear import of SWI5 is a tightly regulated process, ensuring its activity is restricted to the late M and early G1 phases of the cell cycle.[1] During the S, G2, and M phases, SWI5 is actively retained in the cytoplasm.[1] Its entry into the nucleus is contingent upon a series of phosphorylation and dephosphorylation events orchestrated by key cell cycle kinases and phosphatases.
The SWI5 Nuclear Localization Signal (NLS)
The primary determinant of SWI5's nuclear entry is a classical nuclear localization signal (NLS). This sequence of basic amino acids acts as a recognition motif for the nuclear import machinery. The SWI5 NLS has been identified as:
Lys-Lys-Tyr-Glu-Asn-Val-Val-Ile-Lys-Arg-Ser-Pro-Arg-Lys-Arg-Gly-Arg-Pro-Arg-Lys [2][3]
This sequence is sufficient to confer nuclear import to a heterologous protein.[1]
The Role of the Classical Nuclear Import Machinery
The nuclear import of proteins bearing a classical NLS is mediated by the importin (also known as karyopherin) family of transport receptors. In yeast, the importin-α subunit, Srp1/Kap60 , recognizes and binds to the NLS of cargo proteins in the cytoplasm. The importin-β subunit, Kap95 , then docks the importin-α/cargo complex to the nuclear pore complex (NPC) and facilitates its translocation into the nucleus. This process is dependent on the Ran GTPase cycle, which provides directionality to the transport. While direct binding studies between the SWI5 NLS and Srp1/Kap60 are not extensively reported, competition assays have shown that SWI5 competes with other nuclear proteins for a limited number of binding sites on isolated yeast nuclei, suggesting a receptor-mediated import process.[4]
Regulation of SWI5 Nuclear Localization by Phosphorylation
The cell cycle-dependent localization of SWI5 is primarily controlled by phosphorylation of serine residues located within and adjacent to its NLS.
Inhibition of Nuclear Import by CDK Phosphorylation
During the S, G2, and M phases of the cell cycle, the cyclin-dependent kinase Cdc28 phosphorylates three key serine residues (Ser646 and Ser664 being two of them) in the vicinity of the SWI5 NLS.[1][2][3] This phosphorylation event prevents the interaction of the NLS with the importin machinery, effectively retaining SWI5 in the cytoplasm.[1] Mutation of these serine residues to alanine, which cannot be phosphorylated, results in the constitutive nuclear localization of SWI5 throughout the cell cycle.[1][2][3]
In addition to Cdc28, the cyclin-dependent kinase Pho85 , complexed with its cyclin Pcl2, has also been shown to interact with and phosphorylate SWI5 in vitro. The absence of Pho85 leads to misregulation of SWI5 activity, further implicating it as a negative regulator of SWI5 nuclear import.
Activation of Nuclear Import by Cdc14 Phosphatase
For SWI5 to enter the nucleus at the end of mitosis, the inhibitory phosphate groups must be removed. This is accomplished by the phosphatase Cdc14 . During anaphase, Cdc14 is released from its sequestration in the nucleolus and becomes active. It then dephosphorylates a number of CDK substrates, including SWI5. The dephosphorylation of the serine residues in and around the NLS unmasks the signal, allowing for its recognition by the importin machinery and subsequent nuclear import during late M and early G1 phases.
Quantitative Analysis of SWI5 Nuclear Localization
Precise quantitative data on SWI5 nuclear import is crucial for a complete understanding of its regulation. While detailed kinetic parameters for SWI5 are not extensively published, studies have provided semi-quantitative and qualitative assessments.
| Condition | SWI5 Localization | Nuclear Accumulation (Relative to Wild-Type) | Reference(s) |
| Wild-Type (G1 phase) | Predominantly Nuclear | - | [1] |
| Wild-Type (S, G2, M phase) | Predominantly Cytoplasmic | - | [1] |
| Serine-to-Alanine Mutants (at CDK sites) | Constitutively Nuclear | ~8-fold increase in mammalian cells | [2][3] |
| cdc14 mutant (at restrictive temperature) | Cytoplasmic | Significantly Reduced | Inferred from Cdc14's role |
Table 1: Summary of SWI5 Localization Under Different Conditions.
Experimental Protocols
Yeast Cell Synchronization in G1 Phase
To study the nuclear import of SWI5, which occurs in G1, it is essential to synchronize yeast cell cultures. A common and effective method is α-factor arrest.
Materials:
-
Saccharomyces cerevisiae MATa strain (a bar1Δ strain is recommended to prevent α-factor degradation)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
α-factor (1 mg/mL stock in ethanol)
-
Pronase (40 mg/mL stock in sterile water)
-
Microscope
Procedure:
-
Inoculate a 5 mL YPD starter culture from a single colony and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into a larger volume of fresh YPD to an OD600 of 0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.4-0.6.
-
Add α-factor to a final concentration of 50 ng/mL (for bar1Δ strains; higher concentrations may be needed for BAR1+ strains).
-
Incubate at 30°C with shaking for 90-120 minutes.
-
Monitor cell morphology under a microscope. G1-arrested cells will exhibit a characteristic "shmoo" or pear shape.
-
To release the cells from G1 arrest, pellet the cells by centrifugation (3000 x g for 3 minutes), wash twice with sterile water, and resuspend in fresh YPD containing pronase at a final concentration of 50 µg/mL to degrade any remaining α-factor.[5][6]
Indirect Immunofluorescence to Visualize SWI5 Localization
This protocol allows for the visualization of SWI5 protein within fixed yeast cells.
Materials:
-
Synchronized or asynchronous yeast culture
-
37% Formaldehyde
-
1M Potassium phosphate buffer, pH 6.5
-
Spheroplasting buffer (1.2 M sorbitol, 50 mM KPO4 pH 7.5, 1 mM MgCl2)
-
Zymolyase (100T)
-
Poly-L-lysine coated slides
-
Methanol and Acetone (pre-chilled to -20°C)
-
PBS (Phosphate Buffered Saline)
-
Blocking buffer (PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody (e.g., rabbit anti-SWI5)
-
Secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fix 10 mL of yeast culture by adding formaldehyde to a final concentration of 3.7% and incubate for 45 minutes at room temperature.
-
Pellet the cells and wash twice with 1M Potassium phosphate buffer, pH 6.5.
-
Resuspend the cell pellet in 1 mL of spheroplasting buffer.
-
Add zymolyase and incubate at 37°C for 20-30 minutes, or until spheroplasts are formed (monitor by microscopy).
-
Gently wash the spheroplasts with spheroplasting buffer.
-
Adhere the spheroplasts to poly-L-lysine coated slides for 10 minutes.
-
Immerse the slides in ice-cold methanol for 6 minutes, followed by ice-cold acetone for 30 seconds.
-
Air dry the slides completely.
-
Rehydrate the slides in PBS for 5 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS in the dark.
-
Stain with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mount the slides with mounting medium and seal the coverslip.
-
Visualize using a fluorescence microscope.
Visualizations
SWI5 Nuclear Import Signaling Pathway
Caption: The signaling pathway regulating SWI5 nuclear import.
Experimental Workflow for Studying SWI5 Localization
Caption: Workflow for immunofluorescence analysis of SWI5 localization.
Conclusion and Future Directions
The nuclear localization of the SWI5 transcription factor is a paradigm for the cell cycle-regulated control of protein function. The interplay between the SWI5 NLS, the classical nuclear import machinery, and the opposing activities of Cdc28/Pho85 kinases and the Cdc14 phosphatase ensures its timely nuclear entry and subsequent activation of G1-specific genes. While the core components of this regulatory network are well-established, further research is needed to elucidate the precise quantitative dynamics of SWI5 nuclear import. Determining the kinetic parameters of import and the binding affinities between SWI5 and the importin subunits will provide a more complete, quantitative model of this critical cell cycle event. Such knowledge will not only enhance our fundamental understanding of cell cycle regulation but may also provide novel avenues for therapeutic intervention in diseases characterized by cell cycle dysregulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear Transport of Yeast Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear-to-Cytoplasmic Ratio: Coupling DNA Content to Cell Size, Cell Cycle, and Biosynthetic Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of HO Gene Expression by SWI5: A Technical Guide
Abstract
The mating-type switching in Saccharomyces cerevisiae is a tightly regulated process initiated by the HO endonuclease, whose expression is restricted to mother cells in late G1 phase of the cell cycle. The transcription factor SWI5 is a critical activator of HO gene expression. This document provides a comprehensive technical overview of the molecular mechanisms by which SWI5 regulates HO transcription, intended for researchers in molecular biology and drug development. We present quantitative data on the effects of SWI5 mutations, detailed protocols for key experimental assays, and visual representations of the regulatory pathways and experimental workflows.
Introduction
The HO gene encodes a site-specific endonuclease that initiates mating-type switching in yeast.[1] Its expression is a paradigm for cell-cycle and cell-lineage-dependent gene regulation. The SWI5 protein, a zinc finger transcription factor, plays a pioneering role in activating HO transcription.[2] SWI5 is synthesized during the S, G2, and M phases of the cell cycle and enters the nucleus in late anaphase.[3] Upon nuclear entry, SWI5 binds to specific sites in the Upstream Regulatory Sequence 1 (URS1) of the HO promoter, located approximately 1.2 to 1.4 kb upstream of the transcription start site.[4] This binding event initiates a cascade of chromatin remodeling and recruitment of additional transcription factors, ultimately leading to the activation of HO transcription in the subsequent G1 phase.[5]
The Molecular Mechanism of SWI5-Mediated HO Activation
The activation of the HO gene by SWI5 is a multi-step process involving the sequential recruitment of several protein complexes to the promoter.
SWI5 Binding to the HO Promoter
SWI5 binds to two specific sites, designated A (-1800) and B (-1300), within the URS1 region of the HO promoter.[6] The binding of SWI5 to these sites is cooperative with the homeodomain protein Pho2.[6] This cooperative binding is crucial for stable association with the promoter and subsequent activation of transcription.[7]
Recruitment of Chromatin Remodeling and Modifying Complexes
Following its binding to URS1, SWI5 orchestrates the recruitment of a series of co-activator complexes:
-
SWI/SNF Complex: SWI5 directly interacts with the SWI/SNF chromatin remodeling complex and is required for its recruitment to the HO promoter.[8] The SWI/SNF complex utilizes the energy of ATP hydrolysis to remodel nucleosomes, making the DNA more accessible to other transcription factors.
-
SAGA Complex: The SAGA (Spt-Ada-Gcn5-Acetyltransferase) complex, which contains the histone acetyltransferase Gcn5, is subsequently recruited.[5] Gcn5 acetylates histones, further contributing to a more open chromatin structure conducive to transcription.
-
Mediator Complex: SWI5 also recruits the Mediator complex, which acts as a bridge between DNA-bound transcription factors and the RNA polymerase II machinery.[9]
SBF-Dependent Transcription Activation
The events initiated by SWI5 at URS1 lead to chromatin remodeling that extends to the downstream URS2 region. This allows the SBF (SCB-binding factor), a heterodimer of Swi4 and Swi6, to bind to its recognition sites within URS2.[3] SBF is ultimately responsible for the robust transcriptional activation of HO in late G1.[9]
Regulation by Ash1
In daughter cells, the expression of HO is repressed by the Ash1 protein. Ash1 is a transcriptional repressor that localizes specifically to the daughter cell nucleus.[7] It binds to the HO promoter and inhibits the recruitment of the SWI/SNF and SAGA complexes, thereby preventing transcriptional activation.[7]
Quantitative Analysis of SWI5 Function
The functional importance of SWI5 in HO gene expression has been quantified through various experimental approaches, primarily by analyzing the impact of swi5 mutations on HO mRNA levels.
| SWI5 Allele | Pho2 Genotype | Relative HO mRNA Level (%) | Experimental Method | Reference |
| Wild-type | Wild-type | 100 | S1 Nuclease Protection Assay | |
| swi5Δ | Wild-type | 0 | S1 Nuclease Protection Assay | |
| Wild-type | pho2Δ | 5 | S1 Nuclease Protection Assay | |
| swi5-V494A | Wild-type | 10 | S1 Nuclease Protection Assay | |
| swi5-S497P | Wild-type | 15 | S1 Nuclease Protection Assay | |
| swi5-R484G | Wild-type | 50 | S1 Nuclease Protection Assay | |
| swi5-R484S | Wild-type | 60 | S1 Nuclease Protection Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of HO gene expression by SWI5.
Chromatin Immunoprecipitation (ChIP) and qPCR
ChIP-qPCR is used to determine the in vivo association of SWI5 with the HO promoter.
4.1.1. Materials
-
Yeast strain expressing tagged SWI5 (e.g., SWI5-13xMyc)
-
YPAD medium
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Glass beads (0.5 mm)
-
Sonicator
-
Anti-Myc antibody (e.g., clone 9E10)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
qPCR primers for HO promoter (URS1) and a negative control region (e.g., a coding region of a gene not regulated by SWI5)
-
HO URS1 Forward: 5'-CGCTTTGTTTATTGCTAGCG-3'
-
HO URS1 Reverse: 5'-GCTAAATGTGGTGCTTTGCT-3'
-
Negative Control Forward: 5'-GACGTCGGTGATGTTGCTAA-3'
-
Negative Control Reverse: 5'-AAGTTGGTGGCGTTGTTGTT-3'
-
4.1.2. Protocol
-
Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8) in YPAD.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by bead beating.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate (input) at 65°C to reverse crosslinks.
-
Immunoprecipitate the remaining lysate with the anti-Myc antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads sequentially with Low Salt, High Salt, and LiCl Wash Buffers.
-
Elute the protein-DNA complexes from the beads with Elution Buffer.
-
Reverse the crosslinks of the eluted samples and the input by incubating at 65°C overnight.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit.
-
Perform qPCR using the purified DNA and primers for the HO promoter and the negative control region.
-
Analyze the data using the percent input method.
Yeast Cell Synchronization
Synchronization of yeast cells is essential for studying cell cycle-dependent events.
4.2.1. Materials
-
Yeast strain of interest
-
YPAD medium
-
α-factor mating pheromone (for MATa cells)
4.2.2. Protocol
-
Grow yeast cells to early log phase (OD600 ≈ 0.2-0.3) in YPAD at 30°C.
-
Add α-factor to a final concentration of 5 µg/mL.
-
Incubate for 2-3 hours at 30°C.
-
Monitor for cell cycle arrest in G1 phase by observing the formation of "shmoos" under a microscope.
-
To release the cells from the G1 arrest, centrifuge the cells, wash with fresh YPAD medium, and resuspend in fresh YPAD.
-
Collect cell samples at various time points after release for further analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study the binding of SWI5 to a specific DNA sequence.
4.3.1. Materials
-
Purified recombinant SWI5 protein
-
Double-stranded DNA probe containing a SWI5 binding site from the HO promoter (e.g., 5'-GATCCGCTAGCAACAAAGCA-3' and its complement), end-labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Native polyacrylamide gel (e.g., 5%)
-
TBE Buffer
4.3.2. Protocol
-
Prepare the labeled DNA probe.
-
Set up the binding reactions in a final volume of 20 µL.
-
To each reaction, add Binding Buffer, non-specific competitor DNA, and the labeled probe.
-
Add varying amounts of purified SWI5 protein to the reactions.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the free probe has migrated approximately two-thirds of the way down the gel.
-
Dry the gel and visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A shift in the migration of the labeled probe indicates protein-DNA binding.
Visualizations
Signaling Pathway of HO Gene Activation by SWI5
Caption: SWI5 initiates a cascade of events at the HO promoter.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for analyzing protein-DNA interactions in vivo.
Logical Relationship of SWI5 and Other Regulators
Caption: Interplay of activators and repressors at the HO promoter.
Conclusion
The regulation of HO gene expression by SWI5 is a well-characterized example of precise temporal and cell-type-specific gene control. SWI5 acts as a pioneer factor, initiating a cascade of events that ultimately leads to the activation of HO transcription in mother cells. Understanding the intricate details of this regulatory network provides valuable insights into the fundamental principles of eukaryotic gene expression and may inform the development of novel therapeutic strategies targeting transcriptional dysregulation in disease. The experimental protocols provided herein serve as a guide for researchers aiming to investigate similar regulatory systems.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lunanano.ca [lunanano.ca]
- 7. The Swi5 zinc-finger and Grf10 homeodomain proteins bind DNA cooperatively at the yeast HO promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 9. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Downstream Target Genes of the SWI5 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI5 transcription factor is a critical regulator of cell cycle progression in Saccharomyces cerevisiae, orchestrating the expression of a cohort of genes essential for the M/G1 transition. This technical guide provides a comprehensive overview of the downstream target genes of SWI5, presenting quantitative data on their regulation, detailed experimental protocols for their identification and characterization, and a thorough examination of the signaling pathways governing SWI5 activity. This document is intended to serve as a valuable resource for researchers investigating cell cycle control, gene regulation, and for professionals in drug development targeting these fundamental cellular processes.
Introduction
SWI5 is a zinc finger transcription factor that plays a pivotal role in the temporal regulation of gene expression during the mitotic exit and early G1 phase of the budding yeast cell cycle. Its activity is tightly controlled, ensuring that its target genes are expressed only within a narrow window of the cell cycle. Misregulation of SWI5 or its downstream targets can lead to defects in cell separation, mating-type switching, and cell cycle arrest. Understanding the complete repertoire of SWI5 target genes and the mechanisms by which they are regulated is crucial for a holistic view of cell cycle control.
Downstream Target Genes of SWI5
SWI5 directly binds to the promoter regions of its target genes, activating their transcription. The known and putative downstream target genes of SWI5 are involved in various cellular processes critical for the M/G1 transition.
Table 1: Curated List of SWI5 Downstream Target Genes
| Gene Name | Function | Cellular Process |
| HO | Endonuclease | Mating-type switching |
| SIC1 | Cyclin-dependent kinase (CDK) inhibitor | Mitotic exit, G1/S transition |
| EGT2 | Endoglucanase | Cell separation |
| ASH1 | Transcriptional repressor | Asymmetric gene expression, mating-type switching in daughter cells |
| CDC6 | DNA replication licensing factor | Initiation of DNA replication |
| RME1 | Transcriptional repressor of meiosis | Inhibition of meiosis |
| PCL9 | Pho85-cyclin | Cell cycle regulation |
| PCL2 | Pho85-cyclin | Cell cycle regulation |
| CTS1 | Chitinase | Cell separation (co-regulated with ACE2) |
Quantitative Analysis of SWI5 Target Gene Regulation
While extensive qualitative data exists, precise quantitative data on the regulation of all SWI5 target genes is not uniformly available in the literature. The following table summarizes available quantitative information and highlights the need for further comprehensive studies like RNA-seq and ChIP-seq in swi5Δ mutants to populate a more complete dataset.
Table 2: Quantitative Data on SWI5 Target Gene Regulation
| Target Gene | Method | Fold Change (swi5Δ vs. WT) | Binding Affinity (Kd) / ChIP Enrichment | Reference |
| HO | S1 Nuclease Protection | Reduced expression in swi5 mutants. | Cooperative binding with Pho2. | |
| SIC1 | Northern Blot | Significantly reduced transcript levels in swi5Δ cells in late M phase. | Direct binding confirmed by ChIP. | |
| PCL9 | Northern Blot | Expression dependent on SWI5 in late M phase. | Contains putative SWI5 binding sites in the promoter. | |
| PCL2 | Northern Blot | Also regulated by SWI5 in telophase. | Contains putative SWI5 binding sites. |
Signaling Pathways Regulating SWI5 and its Targets
The activity of SWI5 is intricately regulated by phosphorylation, which controls its subcellular localization and, consequently, its ability to activate target genes.
Regulation of SWI5 Nuclear Localization
SWI5 is synthesized during the S, G2, and M phases of the cell cycle but is retained in the cytoplasm. Its nuclear import is restricted to late anaphase and early G1. This tight temporal control is achieved through the phosphorylation of serine residues within and near its nuclear localization signal (NLS).
-
Phosphorylation by Cdc28/Clb Kinase: During S, G2, and early M phases, the cyclin-dependent kinase Cdc28 (in complex with B-type cyclins, Clbs) phosphorylates SWI5. This phosphorylation masks the NLS, preventing its recognition by the nuclear import machinery and leading to its cytoplasmic retention.
-
Dephosphorylation by Cdc14 Phosphatase: At the end of mitosis, the Cdc14 phosphatase is activated and dephosphorylates SWI5. This dephosphorylation unmasks the NLS, allowing SWI5 to be imported into the nucleus where it can then activate its target genes.
Downstream Pathways of SWI5 Targets
The genes activated by SWI5 initiate a cascade of events that drive the cell out of mitosis and into the next G1 phase.
-
Mitotic Exit: The activation of SIC1 is a key event in mitotic exit. Sic1 is a potent inhibitor of Cdc28/Clb kinases. Its accumulation at the end of mitosis leads to the inactivation of mitotic CDKs, triggering the disassembly of the mitotic spindle, cytokinesis, and the transition to a stable G1 state.
-
Cell Separation: SWI5, along with its paralog ACE2, activates the transcription of genes like EGT2 and CTS1 , which encode enzymes that degrade the cell wall septum, allowing for the separation of mother and daughter cells.
-
Mating-Type Switching: In mother cells, SWI5 activates the expression of the HO endonuclease, which initiates mating-type switching by creating a double-strand break at the MAT locus. SWI5 also activates ASH1 , a transcriptional repressor that is asymmetrically localized to the daughter cell nucleus to prevent HO expression and mating-type switching in daughters.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize SWI5 target genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SWI5
This protocol is adapted from standard yeast ChIP-seq procedures and can be optimized for SWI5.
Objective: To identify the genome-wide binding sites of SWI5.
Materials:
-
Yeast strain expressing epitope-tagged SWI5 (e.g., SWI5-13xMyc)
-
YPD medium
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Zirconia beads
-
Sonicator
-
Anti-Myc antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Culture and Cross-linking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse the cells by bead beating with zirconia beads.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimize sonication conditions for your specific instrument.
-
Immunoprecipitation: Clarify the lysate by centrifugation. Incubate a portion of the supernatant with an anti-Myc antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the yeast genome, call peaks, and perform motif analysis to identify SWI5 binding sites.
The Evolutionary Journey of SWI5: From Cell Cycle Maestro to Guardian of the Genome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI5 gene, a key regulator in cellular processes, presents a fascinating case study in evolutionary divergence and functional adaptation. In the fungal kingdom, particularly in the model organism Saccharomyces cerevisiae, SWI5 acts as a transcription factor, orchestrating the expression of genes crucial for the M/G1 transition of the cell cycle. In stark contrast, its mammalian orthologs are integral components of the DNA double-strand break repair machinery, highlighting a significant functional shift throughout evolution. This technical guide provides a comprehensive analysis of the evolution of the SWI5 gene across species, detailing its conserved domains, functional divergence from its paralog ACE2 in yeast, and its role in distinct signaling pathways. Quantitative data on sequence conservation and detailed experimental protocols for studying SWI5 are provided to support further research and potential therapeutic applications.
Introduction
The SWI5 gene family showcases the remarkable plasticity of gene function over evolutionary time. Initially identified in Saccharomyces cerevisiae as a transcription factor controlling cell cycle progression, its role has been repurposed in multicellular organisms to maintain genomic integrity. This guide delves into the molecular evolution of SWI5, exploring the structural and functional changes that have shaped its diverse roles. Understanding the evolutionary trajectory of SWI5 not only provides insights into fundamental cellular processes but also opens avenues for targeting this protein in drug development, particularly in the context of cancer therapy where DNA repair pathways are often dysregulated.
The Fungal Ancestor: A Cell Cycle Regulator
In the budding yeast Saccharomyces cerevisiae, SWI5 is a well-characterized transcription factor that plays a pivotal role in the transition from mitosis to the G1 phase of the cell cycle.[1] It contains a C2H2-type zinc finger domain responsible for DNA binding.[2]
The SWI5/ACE2 Paralogous Pair
S. cerevisiae possesses a paralog of SWI5 named ACE2, which arose from a whole-genome duplication event. While both proteins share a highly conserved DNA-binding domain and recognize the same DNA sequence motifs in vitro, they regulate distinct sets of genes in vivo.[1][3][4] SWI5 primarily activates the transcription of genes involved in cell separation and mating-type switching, such as HO, EGT2, and ASH1.[1] In contrast, ACE2 is the main activator of genes required for cytokinesis, including CTS1 (chitinase) and SCW11 (cell wall glucanase).[3][4] This functional divergence is attributed to regions outside the conserved DNA-binding domain, which are thought to interact with different co-regulatory proteins.[3]
Table 1: Quantitative Comparison of S. cerevisiae SWI5 and ACE2
| Feature | SWI5 | ACE2 | Reference |
| Protein Identity | - | 46.84% | [5] |
| DNA-Binding Domain Identity | >90% | >90% | [4] |
| Primary Gene Targets | HO, SIC1, EGT2, ASH1 | CTS1, SCW11, DSE1, DSE2 | [1][6][7] |
Regulation of SWI5 in the Yeast Cell Cycle
The activity of Swi5p is tightly regulated throughout the cell cycle. Its transcription peaks in the G2/M phase. However, the protein is sequestered in the cytoplasm due to phosphorylation by the cyclin-dependent kinase (CDK) Cdc28/Clb.[8] Upon entry into anaphase, the phosphatase Cdc14 is activated and dephosphorylates Swi5p, allowing its nuclear import. Once in the nucleus, Swi5p activates its target genes to promote exit from mitosis and entry into G1.[8] The nuclear export of Swi5 is mediated by the karyopherin Msn5.[9]
The Mammalian Counterpart: A Guardian of the Genome
In mammals, the function of SWI5 has undergone a dramatic shift from a cell cycle-regulated transcription factor to a crucial component of the DNA double-strand break (DSB) repair pathway.[10] The human SWI5 gene, also known as C9orf119, and its mouse ortholog, Swi5, form a stable heterodimeric complex with SFR1 (SWI FIVE-DEPENDENT RECOMBINATION REPAIR PROTEIN 1).[10] This Swi5-Sfr1 complex plays a critical role in homologous recombination (HR), a high-fidelity pathway for repairing DSBs.
The Swi5-Sfr1 Complex in Homologous Recombination
The central player in homologous recombination is the recombinase RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DSB. This filament then invades a homologous DNA template to initiate repair. The Swi5-Sfr1 complex acts as a RAD51 accessory factor, promoting the formation and stability of the RAD51 filament.[11][12][13] It achieves this by stimulating the release of ADP from RAD51, which allows for the binding of ATP and the active conformation of the filament.[12] The Swi5-Sfr1 complex interacts directly with RAD51 and enhances its DNA strand exchange activity.[10][11][12]
Evolutionary Conservation of SWI5
Despite the functional divergence between yeast and mammalian SWI5, there is a degree of sequence and structural conservation, particularly within the core domains.
Ortholog and Paralog Sequence Identity
Table 2: Estimated Sequence Identity of SWI5 and its Homologs
| Comparison | Estimated Protein Identity (%) | Reference |
| Human SWI5 vs. Mouse Swi5 | ~85% (average for orthologs) | [14] |
| Human SWI5 vs. Zebrafish Swi5 | ~60% (average for orthologs) | [15] |
| S. cerevisiae Swi5 vs. S. cerevisiae Ace2 | 46.84% | [5] |
Conservation of Protein Domains
The mammalian SWI5 protein contains a "DNA-repair_Swi5" domain (InterPro: IPR010760, Pfam: PF07061). This domain is conserved across a wide range of eukaryotes, from fungi to vertebrates. In contrast, the zinc finger domain, which is prominent in the yeast Swi5p and is responsible for its function as a transcription factor, is not a conserved feature of the mammalian SWI5 protein.[2] This structural difference underscores the functional shift from a DNA-binding transcription factor to a component of the DNA repair machinery.
Table 3: Conservation of SWI5 Protein Domains
| Domain | S. cerevisiae SWI5 | Human SWI5 | Conservation |
| Zinc Finger (C2H2 type) | Present | Absent | Not Conserved |
| DNA-repair_Swi5 (PF07061) | Present | Present | Conserved |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of the SWI5 gene and its protein products.
GST Pull-Down Assay for Protein-Protein Interaction
This technique is used to demonstrate a direct interaction between two proteins in vitro.
Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-tagged bait is immobilized on glutathione-coated beads. A cell lysate containing the "prey" protein is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The interacting proteins are then eluted and can be detected by Western blotting.
Detailed Protocol:
-
Expression and Purification of GST-fusion protein:
-
Clone the coding sequence of the bait protein (e.g., SWI5) into a pGEX vector.
-
Transform the plasmid into an E. coli expression strain (e.g., BL21).
-
Induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-sepharose beads.
-
-
Preparation of Prey Protein Lysate:
-
Express the prey protein (e.g., RAD51) in a suitable system (e.g., in vitro transcription/translation or cell culture).
-
Prepare a cell lysate containing the prey protein in a suitable lysis buffer with protease inhibitors.
-
-
Pull-Down Assay:
-
Incubate the purified GST-bait protein bound to glutathione beads with the prey protein lysate for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, use GST protein alone.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using a buffer containing reduced glutathione.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
-
DR-GFP Assay for Homologous Recombination
The Direct Repeat-Green Fluorescent Protein (DR-GFP) assay is a cell-based method to quantify the efficiency of homologous recombination.
Principle: A reporter cassette is integrated into the genome of a cell line. This cassette consists of two inactive GFP genes. The first GFP gene (SceGFP) is disrupted by an I-SceI endonuclease recognition site. The second GFP gene (iGFP) is a truncated internal fragment that can serve as a template for repair. When I-SceI is expressed in these cells, it creates a DSB in the SceGFP gene. If this break is repaired by homologous recombination using the iGFP template, a functional GFP gene is reconstituted, and the cells become fluorescent. The percentage of GFP-positive cells, measured by flow cytometry, is a direct measure of HR efficiency.
Detailed Protocol:
-
Cell Line Generation:
-
Establish a stable cell line containing the integrated DR-GFP reporter construct.
-
-
Induction of DSB:
-
Transfect the cells with an expression vector for the I-SceI endonuclease.
-
-
Analysis of HR:
-
After 48-72 hours, harvest the cells.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Experimental Application:
-
To study the role of SWI5, perform the assay in cells where SWI5 has been depleted (e.g., by siRNA or CRISPR/Cas9) and compare the HR efficiency to control cells.
-
Mass Spectrometry for Phosphorylation Site Mapping
This technique is used to identify specific amino acid residues on a protein that are phosphorylated.
Principle: The protein of interest (e.g., Swi5 or Sfr1) is isolated and digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by a mass spectrometer. Phosphorylated peptides have a characteristic mass shift. Through tandem mass spectrometry (MS/MS), the peptides are fragmented, and the resulting fragmentation pattern allows for the precise localization of the phosphate group on a specific serine, threonine, or tyrosine residue.
Detailed Protocol:
-
Protein Isolation:
-
Isolate the protein of interest from cells, for example, through immunoprecipitation.
-
-
Proteolytic Digestion:
-
Digest the protein into peptides using trypsin.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Perform MS/MS analysis on the detected peptides.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and localize the phosphorylation sites.
-
Implications for Drug Development
The dual, evolutionarily distinct roles of SWI5 present unique opportunities for therapeutic intervention.
-
Antifungal Targets: In pathogenic fungi, targeting the transcription factor activity of SWI5 or its paralog ACE2 could disrupt cell cycle progression and cell separation, potentially leading to novel antifungal therapies.
-
Cancer Therapy: The involvement of the mammalian Swi5-Sfr1 complex in DNA repair makes it an attractive target in oncology. Inhibiting the Swi5-Sfr1 complex could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This is particularly relevant for cancers that are already deficient in other DNA repair pathways, a concept known as synthetic lethality.
Conclusion
The SWI5 gene provides a compelling example of how a single ancestral gene can evolve to perform vastly different, yet equally critical, functions in different lineages. From its role as a cell cycle regulator in yeast to its function as a guardian of the genome in mammals, the evolutionary journey of SWI5 reflects the dynamic nature of cellular processes and their adaptation to increasing organismal complexity. The detailed understanding of its structure, function, and regulation across species, as outlined in this guide, provides a solid foundation for future research and the development of innovative therapeutic strategies.
References
- 1. SWI5 | SGD [yeastgenome.org]
- 2. The solution structure of the first zinc finger domain of SWI5: a novel structural extension to a common fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct regions of the Swi5 and Ace2 transcription factors are required for specific gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Yeast Ace2 Transcription Factor during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression Dynamics and Genetic Compensation of Cell Cycle Paralogues in Saccharomyces cerevisiae [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The transcription factor Ace2 and its paralog Swi5 regulate ethanol production during static fermentation through their targets Cts1 and Rps4a in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Swi5 transcription factor of Saccharomyces cerevisiae has a role in exit from mitosis through induction of the cdk-inhibitor Sic1 in telophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role for the Mammalian Swi5-Sfr1 Complex in DNA Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Role of the RAD51–SWI5–SFR1 Ensemble in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperative interactions facilitate stimulation of Rad51 by the Swi5-Sfr1 auxiliary factor complex | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of single-cell transcriptomics in human and Zebrafish oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of SWI5 and ACE2: A Technical Guide for Researchers
Abstract
In the intricate regulatory network of the yeast cell cycle, the paralogous transcription factors SWI5 and ACE2 present a fascinating case of functional divergence despite high structural homology. Both proteins are integral to the temporal control of gene expression during the M to G1 phase transition, yet they orchestrate distinct cellular processes through the activation of specific target genes. This technical guide provides an in-depth exploration of the functional differences between SWI5 and ACE2, focusing on their mechanisms of target specificity, differential regulation, and the experimental methodologies used to elucidate these distinctions. We present quantitative data in structured tables, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in molecular biology and drug development.
Introduction
SWI5 and ACE2 are members of the C2H2 zinc finger family of transcription factors in Saccharomyces cerevisiae. They share a nearly identical DNA-binding domain and are both expressed in the G2/M phase of the cell cycle. Their nuclear entry is similarly regulated, occurring at the end of mitosis. However, their functional outputs are distinct: SWI5 is the primary activator of the HO endonuclease gene, which is essential for mating-type switching, while ACE2 is dedicated to the activation of genes involved in cell separation, such as the chitinase-encoding gene CTS1. This functional specialization, despite their shared ancestry and binding motifs, is a paradigm for understanding the evolution of regulatory networks. This guide will dissect the molecular mechanisms that underpin this specificity.
Comparative Analysis of SWI5 and ACE2
The core functional differences between SWI5 and ACE2 can be attributed to variations in their protein structure outside the DNA-binding domain, their interactions with other proteins, and the fine-tuning of their temporal and spatial regulation.
Target Gene Specificity
While both SWI5 and ACE2 can bind to the same DNA sequence in vitro, their in vivo targets are largely distinct. This specificity is achieved through a combination of combinatorial control and negative regulation.
-
SWI5: The activation of the HO promoter by SWI5 is dependent on the cooperative binding with the homeodomain protein Pho2. This interaction is crucial for the stable association of SWI5 with the HO promoter and subsequent gene activation. ACE2 does not interact with Pho2, thus preventing it from activating HO.
-
ACE2: The specificity of ACE2 for the CTS1 promoter is, in part, due to negative regulation at the CTS1 promoter that prevents SWI5 from binding and activating it. This suggests the presence of a repressor that selectively inhibits SWI5 activity at this locus.
Temporal and Spatial Regulation
The timing of nuclear entry and the subsequent fate of SWI5 and ACE2 are key determinants of their function.
-
Nuclear Entry: SWI5 enters the nucleus and binds to its target promoters approximately 10 minutes before ACE2. This temporal separation may contribute to the sequential activation of their respective target genes.
-
Protein Stability: Following nuclear entry, SWI5 is rapidly degraded during the G1 phase. In contrast, ACE2 protein levels remain stable throughout the cell cycle, and its activity is terminated by nuclear export.
Quantitative Data Summary
While precise, side-by-side quantitative comparisons of binding affinities and transcriptional activation are not always available in the literature, the following tables summarize the key quantitative and semi-quantitative differences based on published findings.
| Parameter | SWI5 | ACE2 | Reference |
| Primary Target Gene | HO | CTS1 | |
| Cooperative Binding Partner | Pho2 | None identified | |
| Nuclear Entry Timing | Earlier (approx. 10 min before ACE2) | Later | |
| Post-entry Fate in Nucleus | Degradation in G1 | Export from nucleus in G1 | |
| Regulation of Nuclear Localization | Phosphorylation by Cdc28 (inhibition), Dephosphorylation by Cdc14 (activation) | Phosphorylation by Cbk1 (inhibition of export) |
Table 1: Functional and Regulatory Differences between SWI5 and ACE2
Experimental Protocols
The elucidation of the functional differences between SWI5 and ACE2 has relied on a set of key molecular biology techniques. Below are detailed methodologies for these experiments.
Chromatin Immunoprecipitation (ChIP) to Determine In Vivo DNA Binding
This protocol is adapted from studies analyzing the temporal binding of SWI5 and ACE2 to their target promoters.
Objective: To determine the in vivo association of SWI5 and ACE2 with the HO and CTS1 promoters, respectively, at different stages of the cell cycle.
Methodology:
-
Yeast Strain and Cell Synchronization:
-
Use yeast strains expressing epitope-tagged versions of SWI5 (e.g., SWI5-myc) or ACE2 (e.g., ACE2-myc).
-
Synchronize cells in G1 phase using alpha-factor arrest or at the metaphase-anaphase transition using a cdc20 mutant.
-
Release cells from the arrest and collect samples at regular intervals (e.g., every 10 minutes) for 1.5 to 2 cell cycles.
-
-
Cross-linking:
-
Fix cells with 1% formaldehyde for 20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold TBS.
-
Resuspend cells in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Lyse cells by bead beating.
-
Shear chromatin to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the epitope tag (e.g., anti-myc antibody) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads using an elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS).
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of target promoter DNA (e.g., HO promoter for SWI5, CTS1 promoter for ACE2) by quantitative PCR (qPCR).
-
Reporter Gene Assay to Measure Transcriptional Activation
This protocol is designed to quantitatively measure the ability of SWI5 and ACE2 to activate transcription from specific promoters.
Objective: To compare the transcriptional activation potential of SWI5 and ACE2 on the HO and CTS1 promoters.
Methodology:
-
Plasmid Construction:
-
Construct reporter plasmids containing the promoter of interest (HO or CTS1) fused to a reporter gene, such as lacZ (encoding β-galactosidase).
-
Construct expression plasmids for SWI5 and ACE2 under the control of an inducible promoter (e.g., GAL1 promoter).
-
-
Yeast Transformation:
-
Transform a yeast strain deficient in the gene of interest (e.g., swi5Δ ace2Δ) with the reporter plasmid and the appropriate expression plasmid (or an empty vector control).
-
-
Induction and Cell Lysis:
-
Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose).
-
Induce the expression of SWI5 or ACE2 by adding galactose to the medium.
-
After a defined induction period, harvest the cells and prepare cell extracts by glass bead lysis or enzymatic digestion.
-
-
β-Galactosidase Assay:
-
Determine the total protein concentration in the cell extracts (e.g., using a Bradford assay).
-
Measure the β-galactosidase activity using a colorimetric substrate such as ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Calculate the specific activity in Miller units.
-
-
Data Analysis:
-
Compare the reporter gene activity in the presence of SWI5 or ACE2 to the empty vector control to determine the fold activation.
-
Signaling Pathways and Regulatory Mechanisms
The differential regulation of SWI5 and ACE2 is orchestrated by a network of cell cycle-dependent kinases and phosphatases. The following diagrams illustrate these regulatory pathways.
Regulation of SWI5 Nuclear Localization
The nuclear import of SWI5 is tightly controlled by the cyclin-dependent kinase Cdc28 and the phosphatase Cdc14.
Caption: Regulation of SWI5 nuclear import by Cdc28 and Cdc14.
Regulation of ACE2 Nuclear Localization and Activity
ACE2's localization is more complex, involving both regulated nuclear import and export, with the Cbk1 kinase playing a crucial role in its retention in the daughter cell nucleus.
Caption: Regulation of ACE2 nuclear localization by Cbk1 kinase.
Experimental Workflow for Chimeric Protein Analysis
Chimeric proteins, combining domains from both SWI5 and ACE2, have been instrumental in identifying the regions responsible for their functional specificity.
Methodological & Application
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of SWI5 in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
SWI5 is a key transcription factor in Saccharomyces cerevisiae that plays a critical role in the regulation of gene expression at the M/G1 phase boundary of the cell cycle. It is a zinc finger protein that, upon dephosphorylation by the phosphatase Cdc14 during late anaphase, enters the nucleus to activate the transcription of target genes.[1] Notable targets include the HO endonuclease, which is essential for mating-type switching, and the cyclin-dependent kinase inhibitor SIC1, which is crucial for mitotic exit.[1]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins, such as transcription factors, with their target DNA sequences. This application note provides a detailed protocol for performing ChIP of SWI5 in yeast, followed by quantitative PCR (qPCR) to determine the enrichment of SWI5 at specific promoter regions. Due to the common practice of epitope tagging yeast proteins, this protocol is optimized for a Tandem Affinity Purification (TAP)-tagged SWI5 protein.
Signaling Pathway and Experimental Workflow
The regulation of SWI5 activity is tightly linked to the cell cycle. The following diagram illustrates the signaling pathway leading to SWI5 activation and its subsequent action on target gene promoters.
Caption: Cdc14-mediated dephosphorylation of SWI5 allows for its nuclear import and binding to target gene promoters.
The experimental workflow for SWI5 ChIP is outlined below. This process involves cross-linking protein-DNA complexes, cell lysis, chromatin fragmentation, immunoprecipitation, and subsequent analysis of the enriched DNA.
Caption: Overview of the Chromatin Immunoprecipitation protocol for TAP-tagged SWI5.
Quantitative Data
The following table summarizes representative quantitative data from a SWI5 ChIP-qPCR experiment. The values represent the fold enrichment of SWI5 at the promoter regions of its known target genes, HO and SIC1, as well as a non-target gene, ACT1, and a negative control intergenic region. Fold enrichment is calculated relative to a mock immunoprecipitation (e.g., with IgG beads) and normalized to the input chromatin.
| Target Gene Promoter | Fold Enrichment (TAP-SWI5 vs. Mock IP) | Standard Deviation |
| HO (URS1) | 15.2 | ± 2.1 |
| SIC1 | 10.8 | ± 1.5 |
| ACT1 (Actin) | 1.2 | ± 0.3 |
| Intergenic Region | 0.9 | ± 0.2 |
Experimental Protocols
This section provides a detailed methodology for the chromatin immunoprecipitation of TAP-tagged SWI5 from Saccharomyces cerevisiae.
Cell Culture and Cross-linking
-
Grow a yeast strain expressing C-terminally TAP-tagged SWI5 in 100 mL of YPD medium at 30°C with shaking to an OD600 of 0.6-0.8.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature with gentle shaking for 15 minutes.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 25 mL of ice-cold Tris-Buffered Saline (TBS).
Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of acid-washed glass beads (425-600 µm).
-
Disrupt the cells by bead beating for 30-40 minutes at 4°C.
-
Recover the lysate by puncturing the bottom of the tube and centrifuging into a fresh collection tube.
-
Shear the chromatin by sonication to an average size of 200-1000 bp. Optimization of sonication conditions is critical and will depend on the specific sonicator used. A typical starting point is 4-6 cycles of 20 seconds ON and 30 seconds OFF at a medium power setting.
-
Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C. The supernatant contains the soluble chromatin.
Immunoprecipitation
-
Take a 50 µL aliquot of the soluble chromatin as the "input" sample and store at -20°C.
-
To the remaining chromatin, add 2-5 µg of an anti-TAP antibody (or IgG for the mock control) and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-blocked Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation.
-
Capture the beads using a magnetic stand and discard the supernatant.
Washes
-
Wash the beads sequentially with 1 mL of the following buffers for 5 minutes each at 4°C with rotation:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
Elution and Reverse Cross-linking
-
Elute the protein-DNA complexes from the beads by adding 250 µL of Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Separate the beads on a magnetic stand and transfer the supernatant to a new tube.
-
Reverse the cross-links by incubating the eluted samples and the input sample at 65°C for at least 6 hours or overnight.
-
Add 10 µg of RNase A and incubate at 37°C for 30 minutes.
-
Add 20 µg of Proteinase K and incubate at 45°C for 1 hour.
DNA Purification
-
Purify the DNA using a standard PCR purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in 50 µL of TE buffer.
qPCR Analysis
-
Perform qPCR using SYBR Green chemistry with primers specific for the promoter regions of SWI5 target genes and a negative control region.
-
Use 2-5 µL of the purified DNA per reaction.
-
Calculate the fold enrichment of SWI5 at each target locus using the ΔΔCt method, normalizing the immunoprecipitated samples to the input and the mock IP.
Buffer Compositions
| Buffer | Composition |
| Lysis Buffer | 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, Protease Inhibitors |
| Low Salt Wash Buffer | 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| High Salt Wash Buffer | 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| LiCl Wash Buffer | 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate |
| TE Buffer | 10 mM Tris-HCl pH 8.0, 1 mM EDTA |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS |
qPCR Primer Sequences
| Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HO Promoter (URS1) | GCGAGTACTGGACCAAATCTTATG | CGGTTTTATTTGCCTTTGAG |
| SIC1 Promoter | GTCGCTCTATTTCGCTTCCT | GCGAAAGAGAGAGAGAGCAA |
| ASH1 Promoter | TCTTCCTCTTCCTCTTCTTCCT | AATATGCGCATATGCATATGC |
| Intergenic Region (Negative Control) | AATGATTCGGTATCGTTCGG | TTAACGTCCGTCGTCGTTTA |
Note: Primer sequences should be validated for efficiency and specificity before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful chromatin immunoprecipitation of the SWI5 transcription factor in Saccharomyces cerevisiae. By following these guidelines, researchers can effectively investigate the in vivo binding of SWI5 to its target gene promoters, contributing to a deeper understanding of cell cycle regulation and gene expression. The provided quantitative data and primer sequences offer a solid foundation for designing and interpreting these experiments. As with any ChIP protocol, optimization of certain steps, particularly chromatin shearing, may be necessary for specific experimental conditions and equipment.
References
Application Notes and Protocols for Quantitative PCR Analysis of SWI5 and its Target Genes in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and performing quantitative PCR (qPCR) experiments to analyze the expression of the transcription factor SWI5 and its target genes in the budding yeast, Saccharomyces cerevisiae. This document includes validated primer sequences for housekeeping genes, a detailed experimental protocol, and a description of the SWI5 signaling pathway.
Introduction to SWI5 and its Role in Gene Regulation
SWI5 is a zinc finger transcription factor in Saccharomyces cerevisiae that plays a crucial role in cell cycle regulation. It is expressed during the G2/M phase of the cell cycle and enters the nucleus in late anaphase. Upon nuclear entry, SWI5 activates the transcription of a suite of genes involved in cell separation and the G1/S transition. Understanding the expression dynamics of SWI5 and its target genes is essential for dissecting the molecular mechanisms of cell cycle control and identifying potential targets for therapeutic intervention in cell proliferation-related diseases.
Data Presentation: qPCR Primer Sequences
Table 1: Validated Housekeeping Gene Primers for qPCR in Saccharomyces cerevisiae [1]
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| ALG9 | CACGGATAGTGGCTTTGGTGAACAATTAC | TATGATTATCTGGCAGCAGGAAAGAACTTGGG | 93 |
| TAF10 | ATATTGTTGGTCGCTCTGGAGACTCTGG | GAGCATCTGGGACTTGGACTGGAG | 91 |
| TFC1 | GCTGGCACTCATATCTTATCGTTTCACAATGG | GAACCTGCTGTCAATACCGCCTGGAG | 91 |
| UBC6 | GATACTTGGAATCCTGGCTGGTCTGTCTC | AAAGGGTCTTCTGTTTCATCACCTGTATTTGC | 84 |
Note: The use of multiple, validated housekeeping genes is strongly recommended for accurate normalization of gene expression data.[1]
Table 2: qPCR Primers for the SWI5 Target Gene HO
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| HO | GCGAGTACTGGACCAAATCTTATG | Not specified in abstract | Pereira et al. (2010) |
Note: The reverse primer sequence for HO was not available in the provided search results. Researchers should consult the full publication for complete details.
Table 3: Key SWI5 Target Genes for Primer Design
| Gene Name | Function |
| SWI5 | Transcription factor |
| CTS1 | Chitinase, involved in cell separation |
| SIC1 | Cyclin-dependent kinase inhibitor |
| EGT2 | Endoglucanase, involved in cell separation |
| ASH1 | Transcriptional repressor, involved in mating-type switching |
| PCL2 | Pho85 cyclin |
| PCL9 | Pho85 cyclin |
Experimental Protocols
This section outlines a detailed protocol for quantifying the expression of SWI5 and its target genes in S. cerevisiae using a two-step RT-qPCR method.
I. RNA Isolation from Saccharomyces cerevisiae
-
Cell Culture and Harvest:
-
Grow S. cerevisiae cultures to the desired cell density in appropriate media and conditions.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Decant the supernatant and wash the cell pellet with ice-cold, nuclease-free water.
-
Repeat the centrifugation and remove all supernatant.
-
Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until RNA extraction.
-
-
Total RNA Extraction (Hot Acid Phenol Method):
-
Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., TES buffer: 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS).
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5).
-
Incubate at 65°C for 1 hour with vigorous vortexing every 10 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to separate the phases.
-
Transfer the upper aqueous phase to a new nuclease-free tube.
-
Perform a second extraction with an equal volume of chloroform:isoamyl alcohol (24:1).
-
Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at >12,000 x g for 20 minutes at 4°C.
-
Wash the RNA pellet with 70% ethanol and air-dry briefly.
-
Resuspend the RNA in nuclease-free water.
-
-
DNase Treatment and RNA Quality Control:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity by running an aliquot on a denaturing agarose gel.
-
II. First-Strand cDNA Synthesis
-
Reverse Transcription Reaction Setup:
-
In a nuclease-free tube, combine 1-2 µg of total RNA, oligo(dT) primers, and random hexamer primers.
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 50°C for 60 min, 70°C for 15 min).
-
III. Quantitative PCR (qPCR)
-
qPCR Reaction Setup:
-
Dilute the synthesized cDNA 1:10 to 1:100 with nuclease-free water to use as the template for qPCR.
-
Prepare a qPCR master mix containing SYBR Green master mix, forward primer (final concentration 100-500 nM), and reverse primer (final concentration 100-500 nM).
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA template to each reaction.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Include a no-reverse-transcriptase control (-RT) from the cDNA synthesis step to verify the absence of genomic DNA contamination.
-
-
Thermal Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the selected housekeeping genes (e.g., ALG9, TAF10, TFC1, UBC6).
-
Calculate the relative gene expression using the ΔΔCt method or other appropriate statistical analysis.
-
Visualizations
SWI5 Signaling Pathway
The following diagram illustrates the key regulatory inputs and downstream targets of the SWI5 transcription factor in Saccharomyces cerevisiae.
Caption: SWI5 signaling pathway in S. cerevisiae.
Experimental Workflow for qPCR Analysis
The following diagram outlines the major steps in the experimental workflow for quantifying gene expression using RT-qPCR.
Caption: Experimental workflow for RT-qPCR.
References
Application Notes and Protocols for Studying SWI5 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to investigate the protein-protein interactions of the SWI5 protein, a key player in homologous recombination and DNA repair. The included protocols offer detailed, step-by-step guidance for essential experiments.
Introduction to SWI5 and its Role in Homologous Recombination
SWI5 is a crucial protein involved in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism that ensures genomic integrity. In many organisms, SWI5 forms a stable heterodimeric complex with Sfr1 (Mei5 in budding yeast), and this complex acts as a mediator for the RAD51 recombinase. The SWI5-Sfr1 complex stimulates RAD51 activity by promoting its binding to single-stranded DNA (ssDNA) to form a nucleoprotein filament, a critical step in the search for a homologous template for DNA repair.[1][2][3][4][5] Understanding the intricate network of protein interactions involving SWI5 is paramount for elucidating the mechanisms of DNA repair and for developing novel therapeutic strategies targeting these pathways in diseases like cancer.
Key Interaction Partners of SWI5
The primary and most studied interactor of SWI5 is the Sfr1 (Mei5) protein , with which it forms an obligate heterodimer. This complex then interacts with the recombinase RAD51 to facilitate DNA strand exchange.[4][5] The SWI5-Sfr1 complex is known to preferentially associate with the oligomeric form of RAD51.[5] While the SWI5-Sfr1-RAD51 axis is central, other proteins may be involved in regulating this process.
Quantitative Data on SWI5 Interactions
While extensive qualitative data exists for SWI5 interactions, precise quantitative data such as dissociation constants (Kd) are not always readily available in the literature. The following table summarizes the available quantitative and semi-quantitative information.
| Interacting Proteins | Method | Stoichiometry/Affinity | Reference |
| SWI5 - Sfr1 (Mei5) | Co-immunoprecipitation, Yeast Two-Hybrid | Stable complex formation | [3] |
| SWI5-Sfr1 - RAD51 | Affinity Pulldown, Single-molecule analysis | SWI5-Sfr1 preferentially binds to the oligomeric form of RAD51. The complex reduces the dissociation of RAD51 from DNA. | [4][5] |
| SWI5-Sfr1 - RAD51 | Step-size analysis in single-molecule experiments | SWI5-Sfr1 modulates the oligomeric state of RAD51 on DNA, shifting it towards tetramers. |
Experimental Protocols
Here, we provide detailed protocols for two fundamental techniques used to study SWI5 protein-protein interactions: Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H).
Protocol 1: Co-immunoprecipitation (Co-IP) of SWI5 and its Interactors from Yeast Cells
This protocol is adapted from general co-immunoprecipitation procedures and tailored for the study of SWI5 interactions in yeast.
Objective: To isolate SWI5 and its interacting proteins from yeast cell lysates.
Materials:
-
Yeast strain expressing tagged-SWI5 (e.g., HA-tagged, Myc-tagged)
-
Yeast extract peptone dextrose (YPD) medium
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail)
-
Antibody specific to the tag (e.g., anti-HA or anti-Myc antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (Lysis buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Yeast Culture: Grow the yeast strain expressing tagged-SWI5 in YPD medium to mid-log phase (OD600 ≈ 0.8).
-
Cell Lysis:
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold sterile water.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute vortexing followed by 1 minute on ice.
-
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation:
-
Add the antibody specific to the tag on SWI5 to the cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of Elution Buffer.
-
Boil the sample at 95°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads with a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against SWI5 and its suspected interacting partners. Alternatively, the entire eluate can be subjected to mass spectrometry for the identification of novel interactors.
Protocol 2: Yeast Two-Hybrid (Y2H) Screen to Identify SWI5 Interactors
This protocol outlines the steps for a yeast two-hybrid screen using SWI5 as the "bait" to identify "prey" interacting proteins from a cDNA library.
Objective: To identify novel protein interactors of SWI5.
Materials:
-
Yeast reporter strain (e.g., AH109, Y2HGold)
-
Bait plasmid (e.g., pGBKT7) containing the SWI5 coding sequence fused to a DNA-binding domain (BD).
-
Prey plasmid library (e.g., pGADT7-based) containing cDNA from the organism of interest fused to a transcriptional activation domain (AD).
-
Yeast transformation reagents (e.g., lithium acetate/PEG method).
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade, and plates containing X-α-Gal).
Procedure:
-
Bait Plasmid Construction and Auto-activation Test:
-
Clone the full-length coding sequence of SWI5 into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-SWI5).
-
Transform the bait plasmid into the yeast reporter strain.
-
Plate the transformed yeast on SD/-Trp and SD/-Trp/-His plates. Growth on SD/-Trp/-His indicates that the bait auto-activates the reporter gene, which would require further troubleshooting (e.g., using a truncated version of SWI5).
-
-
Yeast Two-Hybrid Library Screening:
-
Transform the prey cDNA library into the yeast strain already containing the BD-SWI5 bait plasmid.
-
Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
-
-
Identification of Positive Interactors:
-
Pick individual colonies that grow on the high-stringency medium.
-
Perform a β-galactosidase filter lift assay (if using a lacZ reporter) to confirm the interaction.
-
-
Prey Plasmid Rescue and Sequencing:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the rescued plasmids into E. coli for amplification.
-
Sequence the insert of the prey plasmids to identify the interacting proteins.
-
-
Confirmation of Interactions: Re-transform the identified prey plasmids with the original bait plasmid into the yeast reporter strain to confirm the interaction. As a negative control, co-transform the prey plasmid with a non-interacting bait plasmid (e.g., pGBKT7-Lam).
Visualizations
SWI5-Sfr1 in Homologous Recombination Pathway
References
- 1. The differentiated and conserved roles of Swi5‐Sfr1 in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. SWI5–SFR1 reduces RAD51 recombinase extending units during filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes: In Vitro Assays for SWI5 DNA Binding Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SWI5 is a zinc finger transcription factor in Saccharomyces cerevisiae that plays a crucial role in the regulation of gene expression, notably the mating-type switching endonuclease HO gene.[1][2] Understanding the molecular interactions between SWI5 and its cognate DNA binding sites is fundamental to elucidating its regulatory mechanisms. These interactions can be investigated through various in vitro assays that provide both qualitative and quantitative data on binding affinity, specificity, and kinetics. This document provides detailed protocols for three commonly used assays to characterize the DNA binding activity of the SWI5 protein: the Electrophoretic Mobility Shift Assay (EMSA), DNA Pull-Down Assay, and Surface Plasmon Resonance (SPR).
Data Presentation
The following tables are provided as templates for researchers to summarize and compare quantitative data obtained from various in vitro binding assays for SWI5.
Table 1: Summary of SWI5 DNA Binding Affinity (Kd)
| DNA Probe Sequence | SWI5 Construct | Assay Method | Dissociation Constant (Kd) (nM) | Notes |
| Example: HO Promoter Site 1 | Full-length SWI5 | EMSA | ||
| Example: HO Promoter Site 2 | Full-length SWI5 | SPR | ||
| Example: Mutant HO Site 1 | Full-length SWI5 | EMSA | ||
| Example: HO Promoter Site 1 | SWI5 Zinc Finger Domain | SPR |
Table 2: Kinetic Parameters of SWI5-DNA Interaction from SPR
| DNA Probe Sequence | SWI5 Construct | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (Kd) (nM) |
| Example: HO Promoter Site 1 | Full-length SWI5 | |||
| Example: HO Promoter Site 2 | Full-length SWI5 | |||
| Example: Non-specific DNA | Full-length SWI5 |
Note: The binding affinity for the related yeast transcription factor Swi4 has been reported to be in the range of K(A) ≈ (1-4) x 10(6) M⁻¹[3], which can serve as a reference.
Experimental Protocols & Visualizations
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is a widely used technique to detect protein-DNA interactions.[4][5][6][7] It is based on the principle that a protein-DNA complex migrates more slowly than a free DNA probe through a non-denaturing polyacrylamide gel.[4][7]
Experimental Workflow
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
DNA Probe Preparation:
-
Synthesize complementary oligonucleotides (30-50 bp) corresponding to the putative SWI5 binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Purify the labeled probe to remove unincorporated label.
-
-
SWI5 Protein Purification:
-
Express recombinant SWI5, potentially as a fusion protein (e.g., GST-SWI5), in E. coli.[1][2]
-
Lyse the cells and purify the protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-fusion proteins or Ni-NTA for His-tagged proteins).[8]
-
Further purify the protein by ion-exchange and/or size-exclusion chromatography to ensure high purity.[8]
-
Determine the protein concentration using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to reduce non-specific binding.
-
Purified SWI5 protein (titrate concentrations, e.g., 0-500 nM).
-
Labeled DNA probe (e.g., 20-50 fmol).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Native Polyacrylamide Gel Electrophoresis:
-
Prepare a 4-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Add loading dye (without SDS) to the binding reactions.
-
Load the samples onto the gel and run the electrophoresis at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
-
For ³²P-labeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For biotin-labeled probes, transfer the DNA from the gel to a positively charged nylon membrane, followed by detection using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Data Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates a SWI5-DNA complex.
-
The intensity of the shifted band is proportional to the amount of protein-DNA complex formed.
-
For quantitative analysis, the dissociation constant (Kd) can be estimated by determining the protein concentration at which 50% of the probe is shifted.
-
Specificity can be confirmed by competition assays, where an excess of unlabeled specific probe outcompetes the labeled probe for binding, while an unlabeled non-specific probe does not. A "supershift" assay, including an antibody specific to SWI5, can be used to confirm the identity of the protein in the complex.[5]
-
DNA Pull-Down Assay
This assay is an in vitro technique used to selectively isolate a protein-DNA complex from a sample. A biotinylated DNA probe corresponding to the SWI5 binding site is immobilized on streptavidin-coated beads, which then serves as "bait" to "pull down" the SWI5 protein from a solution.
Experimental Workflow
Caption: Workflow for the DNA Pull-Down Assay.
Protocol:
-
Bait Preparation:
-
Synthesize and anneal complementary oligonucleotides for the SWI5 binding site, with one strand containing a 5'-biotin label.
-
-
Immobilization of DNA Bait:
-
Wash streptavidin-coated magnetic or agarose beads with a suitable binding buffer (e.g., PBS with 0.1% Tween 20).
-
Incubate the beads with an excess of the biotinylated DNA probe for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Wash the beads to remove any unbound DNA probe.
-
-
Binding Reaction:
-
Incubate the DNA-immobilized beads with a solution containing purified SWI5 protein or a cell lysate.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) in the binding buffer to minimize non-specific interactions.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer (e.g., binding buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound SWI5 protein from the DNA by either:
-
Increasing the salt concentration (e.g., using a high-salt elution buffer).
-
Boiling the beads in SDS-PAGE loading buffer.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or silver staining.
-
Confirm the identity of the pulled-down protein as SWI5 by Western blotting using an anti-SWI5 antibody.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[9][10] It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity.[11][12]
Signaling Pathway (SPR Principle)
Caption: Principle of Surface Plasmon Resonance for SWI5-DNA interaction.
Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip).
-
Synthesize a biotinylated DNA oligonucleotide corresponding to the SWI5 binding site.
-
Immobilize the biotinylated DNA probe onto the sensor chip surface according to the instrument manufacturer's instructions. A reference flow cell should be prepared, either left blank or immobilized with a non-specific DNA sequence, to subtract bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of highly purified SWI5 protein in a suitable running buffer (e.g., HBS-EP buffer). The concentrations should typically span a range from 0.1 to 10 times the expected Kd.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of SWI5 protein over the sensor surface for a defined period (association phase), allowing the protein to bind to the immobilized DNA.
-
Switch back to flowing only the running buffer over the surface and monitor the signal decrease as the bound protein dissociates (dissociation phase).
-
Between different SWI5 concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a high-salt buffer or a brief pulse of low pH solution) to remove all bound protein, ensuring the immobilized DNA remains intact.
-
-
Data Analysis:
-
The instrument software generates a sensorgram, which plots the response units (RU) versus time.
-
The data from the reference flow cell is subtracted from the active flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants: the association rate (kon) and the dissociation rate (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
References
- 1. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taylor IA, et al. (2000) | SGD [yeastgenome.org]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 6. Electrophoretic Mobility Shift Assay (EMSA): Principle, Applications and Advantages - Creative Proteomics [iaanalysis.com]
- 7. licorbio.com [licorbio.com]
- 8. Expression, purification and crystallization of Swi5 and the Swi5–Sfr1 complex from fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Yeast Two-Hybrid Screen with SWI5 as Bait
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a yeast two-hybrid (Y2H) screen using the fission yeast protein SWI5 as bait. This document is intended to guide researchers in identifying and characterizing protein-protein interactions involving SWI5, a key regulator of mating-type switching and DNA repair.
Introduction to SWI5 and Yeast Two-Hybrid Screening
SWI5 is a crucial protein in the fission yeast Schizosaccharomyces pombe, where it plays a dual role in two distinct cellular processes: mating-type switching and homologous recombination-mediated DNA repair. It achieves this functional duality by forming specific protein complexes. The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo. The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest, in this case, SWI5 (the "bait"), is fused to the DBD of a transcription factor, such as GAL4. A library of potential interacting proteins (the "prey") is fused to the corresponding AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of reporter genes, allowing for the identification of interacting partners.
Key SWI5 Interactions Identified by Yeast Two-Hybrid
Yeast two-hybrid screens and subsequent studies have revealed that SWI5 forms at least two major, functionally distinct complexes in fission yeast:
-
The SWI5-Sfr1 Complex: This complex is essential for the homologous recombination pathway of DNA double-strand break repair.
-
The SWI5-Swi2 Complex: This complex is critical for the process of mating-type switching. This complex is also known to associate with the heterochromatin protein Swi6.[1]
Additionally, the proteins Rrp1 and Rrp2 have been identified as interacting with SWI5 and are involved in the Sfr1/Swi5-dependent branch of homologous recombination.[2][3]
Quantitative Data Summary
The following tables summarize the known protein-protein interactions of SWI5 as determined by yeast two-hybrid analysis. The interaction strength is presented qualitatively based on the growth of yeast on different selective media, as reported in the literature.
Table 1: SWI5 Interactions in Mating-Type Switching and DNA Repair
| Bait | Prey | Interaction Strength (Growth on Selective Media) | Pathway | Reference |
| SWI5 | Swi2 | Strong (Growth on high-stringency 4DO media) | Mating-Type Switching | [1] |
| SWI5 | Sfr1 | Strong (Growth on high-stringency 4DO media) | DNA Recombination Repair | [1] |
| SWI5 | Rhp51 | No Interaction Detected | - | [1] |
Table 2: SWI5 Interactions in Homologous Recombination
| Bait | Prey | Interaction Detected | Pathway | Reference |
| SWI5 | Rrp1 | Yes | Homologous Recombination | [2][3] |
| SWI5 | Rrp2 | Yes | Homologous Recombination | [2][3] |
| Rrp1 | Rrp2 | Yes | Homologous Recombination | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving SWI5 and the experimental workflow of a yeast two-hybrid screen.
Caption: SWI5 Signaling Pathways in Fission Yeast.
Caption: Yeast Two-Hybrid Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for performing a yeast two-hybrid screen with SWI5 as the bait, based on the GAL4 system.
Protocol 1: Bait Plasmid Construction (SWI5 in pGBKT7)
Objective: To clone the full-length coding sequence of S. pombe SWI5 into the pGBKT7 bait vector, creating a fusion protein with the GAL4 DNA-binding domain.
Materials:
-
S. pombe cDNA
-
pGBKT7 vector
-
Restriction enzymes (e.g., EcoRI and BamHI, check vector map for suitable sites)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for SWI5 amplification with restriction sites
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with kanamycin
-
Plasmid purification kit
Procedure:
-
Primer Design: Design PCR primers to amplify the full-length SWI5 open reading frame from S. pombe cDNA. Add appropriate restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of pGBKT7 (e.g., EcoRI on the forward primer and BamHI on the reverse primer). Ensure the SWI5 coding sequence will be in-frame with the GAL4 DBD.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the SWI5 coding sequence.
-
Purification of PCR Product: Purify the PCR product using a PCR purification kit.
-
Restriction Digest: Digest both the purified SWI5 PCR product and the pGBKT7 vector with the selected restriction enzymes (e.g., EcoRI and BamHI) according to the manufacturer's instructions.
-
Ligation: Ligate the digested SWI5 insert into the digested pGBKT7 vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and plate on LB agar plates containing kanamycin. Incubate overnight at 37°C.
-
Colony PCR and Plasmid Purification: Screen colonies by colony PCR to identify those with the correct insert. Culture positive colonies and purify the pGBKT7-SWI5 plasmid DNA.
-
Sequence Verification: Verify the sequence of the insert by Sanger sequencing to ensure that SWI5 is cloned in the correct orientation and reading frame.
Protocol 2: Yeast Two-Hybrid Screening
Objective: To screen a cDNA library for proteins that interact with SWI5.
Materials:
-
Yeast strains (e.g., AH109 for bait, Y187 for prey)
-
pGBKT7-SWI5 bait plasmid
-
Prey cDNA library in pGADT7 vector
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Yeast media: YPDA, SD/-Trp, SD/-Leu, SD/-Leu/-Trp (DDO), SD/-Leu/-Trp/-His (TDO), SD/-Leu/-Trp/-His/-Ade (QDO)
-
X-α-Gal for blue/white screening (optional)
Procedure:
-
Bait Autoactivation Test:
-
Transform the pGBKT7-SWI5 bait plasmid into the AH109 yeast strain.
-
Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates.
-
Growth on SD/-Trp confirms successful transformation. Growth on SD/-Trp/-His/-Ade indicates that the bait autoactivates the reporter genes. If autoactivation occurs, a different bait construct or yeast strain may be necessary.
-
-
Library Transformation and Mating:
-
Transform the prey cDNA library (in pGADT7) into the Y187 yeast strain.
-
Grow a liquid culture of the bait strain (AH109 with pGBKT7-SWI5) and the prey library strain (Y187 with pGADT7-library).
-
Mix equal amounts of the bait and prey cultures and incubate in YPDA medium for 20-24 hours at 30°C to allow for mating.
-
-
Selection of Diploids and Screening for Interactions:
-
Plate the mating mixture on Double Dropout (DDO) medium (SD/-Leu/-Trp) to select for diploid yeast that contain both the bait and prey plasmids.
-
After 3-5 days of incubation at 30°C, replica-plate the colonies from the DDO plates onto Quadruple Dropout (QDO) medium (SD/-Leu/-Trp/-His/-Ade).
-
Colonies that grow on the QDO medium are considered positive interactors.
-
-
Confirmation of Positive Interactions:
-
Isolate individual positive colonies from the QDO plates.
-
Rescue the prey plasmids from these yeast colonies.
-
Transform the rescued prey plasmids into E. coli for amplification and sequencing to identify the interacting protein.
-
To confirm the interaction, co-transform the identified prey plasmid and the original bait plasmid into a fresh yeast strain and re-test for growth on selective media.
-
Protocol 3: Quantitative β-Galactosidase Assay (Optional)
Objective: To quantify the strength of the interaction between SWI5 and a putative interactor.
Materials:
-
Yeast colonies co-transformed with bait and prey plasmids
-
YPD medium
-
Z-buffer
-
Chloroform
-
0.1% SDS
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
1M Na₂CO₃
-
Spectrophotometer
Procedure:
-
Yeast Culture: Grow a 5 mL culture of the diploid yeast strain containing the bait and prey plasmids in the appropriate selective medium overnight at 30°C.
-
Cell Lysis:
-
Measure the OD₆₀₀ of the culture.
-
Centrifuge a known volume of the culture, wash the pellet with Z-buffer, and resuspend in Z-buffer.
-
Add chloroform and SDS to lyse the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysate to 28°C.
-
Start the reaction by adding ONPG solution.
-
Incubate at 28°C until a yellow color develops.
-
-
Stopping the Reaction: Stop the reaction by adding 1M Na₂CO₃.
-
Measurement:
-
Centrifuge the tubes to pellet the cell debris.
-
Measure the absorbance of the supernatant at 420 nm (OD₄₂₀).
-
-
Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula:
Miller Units = (1000 x OD₄₂₀) / (t x V x OD₆₀₀)
where:
-
t = reaction time in minutes
-
V = volume of culture used in mL
-
OD₆₀₀ = absorbance of the culture at 600 nm
-
By following these detailed protocols and utilizing the provided information, researchers can effectively employ the yeast two-hybrid system to investigate the protein interaction network of SWI5, contributing to a deeper understanding of its roles in mating-type switching and DNA repair.
References
- 1. Two different Swi5-containing protein complexes are involved in mating-type switching and recombination repair in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Schizosaccharomyces pombe rrp1+ and rrp2+ in the Srs2- and Swi5/Sfr1-dependent pathway in response to DNA damage and replication inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Schizosaccharomyces pombe rrp1+ and rrp2+ in the Srs2- and Swi5/Sfr1-dependent pathway in response to DNA damage and replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of SWI5 Phosphorylation Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and manipulating the phosphorylation-dependent regulation of the Saccharomyces cerevisiae transcription factor SWI5. Detailed protocols for site-directed mutagenesis and subsequent phenotypic analysis are included to facilitate research into cell cycle control and the development of potential therapeutic agents targeting cyclin-dependent kinase (CDK) pathways.
Introduction: SWI5 and Cell Cycle Regulation
In budding yeast, SWI5 is a key transcription factor that activates genes required for cell separation and the G1/M transition, such as SIC1. Its activity is tightly regulated by its subcellular localization. During the S, G2, and M phases of the cell cycle, SWI5 is phosphorylated by the cyclin-dependent kinase Cdc28, which causes it to be retained in the cytoplasm.[1][2] Upon entry into anaphase, the phosphatase Cdc14 removes these inhibitory phosphates, allowing SWI5 to enter the nucleus and activate its target genes.[3] This phosphorylation-dependent mechanism ensures the timely expression of G1-phase genes.
The primary Cdc28-dependent phosphorylation sites that regulate the nuclear import of SWI5 have been identified as Serine 646 (S646) and Serine 664 (S664) , which are located near the protein's Nuclear Localization Signal (NLS).[1] Mutating these sites provides a powerful tool to study the consequences of deregulated SWI5 activity.
Signaling Pathway for SWI5 Nuclear Import
The following diagram illustrates the regulatory pathway controlling SWI5 localization. In the G2/M phase, active Cdc28/Clb2 kinase phosphorylates SWI5, leading to its cytoplasmic retention. In late anaphase, Cdc14 phosphatase becomes active and dephosphorylates SWI5, permitting its import into the nucleus.
Application Note 1: Generation of SWI5 Phosphorylation Mutants
To study the function of SWI5 phosphorylation, specific serine residues are mutated to either non-phosphorylatable or phosphomimetic residues.
-
Non-phosphorylatable mutants: Serine (S) is replaced with Alanine (A). Alanine's side chain cannot be phosphorylated, thus locking the protein in a constitutively dephosphorylated state.
-
Phosphomimetic mutants: Serine (S) is replaced with Aspartic Acid (D) or Glutamic Acid (E). The negative charge of these residues mimics the phosphate group, locking the protein in a constitutively phosphorylated state.
Table 1: Key SWI5 Phosphorylation Sites and Recommended Mutations
| Site | Wild-Type Sequence Context | Mutation Type | Codon Change (Example) | Expected Phenotype |
| S646 | ...K R S P R K R G... | Non-phosphorylatable | TCT (Ser) -> GCT (Ala) | Constitutive nuclear localization[1] |
| Phosphomimetic | TCT (Ser) -> GAT (Asp) | Constitutive cytoplasmic retention | ||
| S664 | ...R P R S V A K K... | Non-phosphorylatable | TCC (Ser) -> GCC (Ala) | Constitutive nuclear localization[1] |
| Phosphomimetic | TCC (Ser) -> GAC (Asp) | Constitutive cytoplasmic retention |
Experimental Workflow: Site-Directed Mutagenesis
The workflow involves designing mutagenic primers, performing PCR to amplify the plasmid with the desired mutation, digesting the parental template DNA, and transforming the new plasmid into E. coli for amplification.
Protocol 1: Site-Directed Mutagenesis of SWI5
This protocol is based on the principles of the QuikChange™ method and is suitable for introducing point mutations into a SWI5-containing plasmid (e.g., pRS416-SWI5).
Materials:
-
High-fidelity DNA Polymerase (e.g., Q5, PfuUltra) and corresponding buffer
-
dNTPs (10 mM mix)
-
Template DNA (plasmid containing WT SWI5, 10-50 ng/µL)
-
Mutagenic forward and reverse primers (10 µM)
-
DpnI restriction enzyme (20 U/µL)
-
Nuclease-free water
-
DH5α competent E. coli
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Reaction Setup: Assemble the following reaction in a PCR tube on ice:
Component Volume (µL) for 50 µL Rxn Final Concentration 5X High-Fidelity Buffer 10 1X 10 mM dNTPs 1 200 µM 10 µM Forward Primer 1.5 0.3 µM 10 µM Reverse Primer 1.5 0.3 µM Template DNA (10 ng/µL) 1 10 ng High-Fidelity DNA Polymerase 0.5 1 U | Nuclease-free H₂O | 34.5 | - |
-
PCR Cycling: Perform PCR using the following conditions (adjust annealing temperature and extension time based on polymerase and plasmid size):
Step Temperature (°C) Time Cycles Initial Denaturation 98 30 sec 1 Denaturation 98 10 sec Annealing 55-65 30 sec 18-25 Extension 72 30 sec/kb of plasmid Final Extension 72 2 min 1 | Hold | 4 | ∞ | 1 |
-
DpnI Digestion:
-
Add 1 µL of DpnI directly to the amplified PCR product.
-
Mix gently and incubate at 37°C for 1-2 hours. This digests the methylated, non-mutated parental plasmid DNA.
-
-
Transformation:
-
Thaw a tube of competent E. coli (e.g., DH5α) on ice.
-
Add 2-5 µL of the DpnI-treated PCR product to the cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Spread 100-200 µL of the culture on an LB plate containing the appropriate antibiotic. Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight cultures for plasmid minipreps.
-
Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and check for any secondary mutations.
-
Application Note 2: Phenotypic Analysis of SWI5 Mutants in Yeast
After generating the SWI5 mutant plasmids, they are transformed into a swi5Δ yeast strain to analyze their phenotypic effects. Key analyses include determining subcellular localization and assessing the impact on downstream targets.
Protocol 2: High-Efficiency Yeast Transformation
This protocol uses the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method.[4]
Materials:
-
Yeast strain (e.g., BY4741 swi5Δ)
-
YPAD medium
-
LiAc/TE buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Boiled salmon sperm DNA (ssDNA, 10 mg/mL)
-
Mutant SWI5 plasmid DNA (0.1-1 µg)
-
PEG/LiAc/TE buffer (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Selective agar plates (e.g., SC-Ura)
Procedure:
-
Grow a 5 mL culture of the yeast strain in YPAD overnight at 30°C.
-
Inoculate 50 mL of YPAD with the overnight culture to an OD₆₀₀ of ~0.2. Grow until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest cells by centrifuging at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water, centrifuge again, and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of LiAc/TE buffer. Transfer to a microfuge tube.
-
Pellet the cells at 8000 x g for 1 minute and remove the supernatant.
-
Resuspend the cells in 400 µL of LiAc/TE. This is your competent cell suspension.
-
In a new tube, mix:
-
50 µL of competent cells
-
5 µL of boiled ssDNA
-
1 µL of plasmid DNA
-
-
Add 300 µL of PEG/LiAc/TE buffer. Vortex to mix thoroughly.
-
Incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells at 8000 x g for 1 minute. Remove the supernatant.
-
Resuspend the pellet in 100 µL of sterile water.
-
Plate the entire cell suspension onto a selective plate. Incubate at 30°C for 2-3 days until colonies appear.
Protocol 3: Analysis of SWI5 Subcellular Localization by Fractionation and Western Blot
This protocol allows for the biochemical separation of cytoplasmic and nuclear fractions to determine the localization of SWI5 mutants.
Materials:
-
Yeast culture expressing WT or mutant SWI5
-
Spheroplasting buffer (1.2 M sorbitol, 50 mM K-phosphate pH 7.5, 1 mM MgCl₂, 10 mM DTT)
-
Zymolyase
-
Lysis buffer (0.6 M sorbitol, 20 mM HEPES/KOH pH 7.2, with protease and phosphatase inhibitors)
-
Glass beads (425-600 µm)
-
Antibodies: anti-SWI5, anti-Pgk1 (cytoplasmic marker), anti-Histone H3 (nuclear marker)
Procedure:
-
Spheroplast Preparation:
-
Harvest 50 OD₆₀₀ units of log-phase yeast cells.
-
Resuspend in 1 mL of spheroplasting buffer and incubate for 15 minutes at 30°C.
-
Add Zymolyase and incubate until ~90% of cells are converted to spheroplasts (monitor by microscopy).
-
Gently pellet spheroplasts at 1,500 x g for 5 minutes.
-
-
Cell Lysis:
-
Fractionation by Differential Centrifugation: [5][6]
-
Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet unlysed cells and debris.
-
Transfer the supernatant (Total Lysate) to a new tube.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C.[5]
-
The resulting supernatant is the Cytoplasmic Fraction .
-
The pellet contains the nuclei and mitochondria. This is the crude Nuclear Fraction .
-
-
Western Blot Analysis:
-
Measure the protein concentration of each fraction.
-
Load equal amounts of protein from the Total Lysate (T), Cytoplasmic (C), and Nuclear (N) fractions onto an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Probe the blot with primary antibodies against SWI5, Pgk1 (cytoplasmic control), and Histone H3 (nuclear control).
-
Incubate with appropriate secondary antibodies and detect using chemiluminescence or fluorescence.
-
Quantify band intensities to determine the relative abundance of SWI5 in each fraction.
-
Table 2: Expected Quantitative Results for SWI5 Localization
Data is based on the expected outcome from mutating S646 and S664.[1] A non-phosphorylatable mutant (S646A, S664A) is expected to show increased nuclear accumulation.
| SWI5 Variant | % SWI5 in Cytoplasmic Fraction | % SWI5 in Nuclear Fraction | Fold Increase in Nuclear Accumulation (vs. WT) |
| Wild-Type (WT) | ~85% | ~15% | 1.0 (Baseline) |
| S646A, S664A (Non-phos.) | <10% | >90% | ~6-8 fold[1] |
| S646D, S664D (Phosphomimetic) | >95% | <5% | <0.3 fold |
Protocol 4: In Vitro Kinase Assay for SWI5 Phosphorylation by Cdc28
This assay confirms that the non-phosphorylatable SWI5 mutant is not a substrate for Cdc28 kinase.[7]
Materials:
-
Yeast lysate from a strain expressing tagged Cdc28 (e.g., Cdc28-HA)
-
Anti-HA antibody and Protein A/G beads
-
Purified recombinant SWI5 protein fragments (WT and S646A/S664A mutant) as substrates
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
Procedure:
-
Immunoprecipitate Cdc28:
-
Incubate yeast lysate with anti-HA antibody for 2 hours at 4°C.
-
Add Protein A/G beads and incubate for another hour.
-
Wash the beads three times with lysis buffer and once with kinase buffer.
-
-
Kinase Reaction:
-
To the beads containing the immunoprecipitated Cdc28 kinase, add:
-
20 µL Kinase Buffer
-
1 µg of recombinant SWI5 substrate (WT or mutant)
-
5 µCi of [γ-³²P]ATP
-
-
Incubate at 30°C for 20 minutes.[7]
-
-
Analysis:
-
Stop the reaction by adding SDS loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect incorporated radioactivity.
-
Table 3: Expected Results for In Vitro Kinase Assay
| Substrate | Relative Phosphorylation Level | Interpretation |
| No Substrate (Control) | <1% | Background kinase autophosphorylation is minimal. |
| Wild-Type (WT) SWI5 | 100% (Normalized) | WT SWI5 is an efficient substrate for Cdc28. |
| S646A, S664A SWI5 Mutant | <5% | The S->A mutations abolish Cdc28-mediated phosphorylation. |
References
- 1. Cyclin-dependent kinase site-regulated signal-dependent nuclear localization of the SW15 yeast transcription factor in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search | SGD [frontend.qa.yeastgenome.org]
- 3. Complete Yeast Protein Extraction [protocols.io]
- 4. scilit.com [scilit.com]
- 5. Subcellular fractionation of yeast cells [bio-protocol.org]
- 6. Isolation of subcellular fractions from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Immunofluorescence of Swi5 Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of the transcription factor Swi5 in Saccharomyces cerevisiae, enabling the visualization and analysis of its dynamic subcellular localization throughout the cell cycle.
Introduction
Swi5 is a key transcription factor in budding yeast that regulates the expression of genes involved in cell separation and mating-type switching. Its activity is tightly controlled by its localization, which is regulated by cell cycle-dependent phosphorylation. Understanding the precise subcellular location of Swi5 is crucial for elucidating its regulatory mechanisms and the downstream cellular processes it governs. Immunofluorescence microscopy is a powerful technique to visualize the spatial distribution of proteins like Swi5 within the cell.
Signaling Pathway of Swi5 Nuclear Import
The nuclear localization of Swi5 is primarily regulated by phosphorylation events that are tightly linked to the progression of the cell cycle. In the later stages of mitosis (anaphase and early telophase), the cyclin-dependent kinase Cdc28 phosphorylates Swi5, which masks its nuclear localization signal (NLS) and prevents its entry into the nucleus. As cells exit mitosis and enter late telophase, the phosphatase Cdc14 becomes active and dephosphorylates Swi5. This unmasking of the NLS allows Swi5 to be imported into the nucleus, where it can then activate its target genes. Notably, Swi5 does not possess a nuclear export sequence and is cleared from the nucleus by degradation in the early G1 phase.[1]
Caption: Regulation of Swi5 nuclear import and activity.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for visualizing Swi5 localization.
Caption: Immunofluorescence experimental workflow for yeast.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions and antibody batches. It is recommended to perform initial experiments to determine the optimal fixation time, enzyme concentration for spheroplasting, and antibody dilutions.
Materials and Reagents:
-
Saccharomyces cerevisiae cells (wild-type or expressing epitope-tagged Swi5)
-
YPD or appropriate synthetic complete medium
-
37% Formaldehyde solution
-
1 M Potassium phosphate buffer, pH 7.5
-
Sorbitol
-
Zymolyase-20T
-
β-mercaptoethanol
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Primary antibody (e.g., rabbit anti-Swi5, mouse anti-HA, or mouse anti-Myc)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG)
-
4',6-diamidino-2-phenylindole (DAPI)
-
Methanol, ice-cold
-
Acetone, ice-cold
-
Poly-L-lysine coated slides
-
Mounting medium (e.g., ProLong Gold Antifade Mountant)
Procedure:
-
Cell Culture and Fixation:
-
Grow yeast cells in 10 mL of appropriate medium to an OD600 of 0.4-0.6 (logarithmic phase).
-
Add 1.1 mL of 37% formaldehyde to the culture (final concentration ~3.7%) and incubate with shaking for 45-60 minutes at room temperature.
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes.
-
Wash the cells twice with 10 mL of 100 mM potassium phosphate buffer, pH 7.5.
-
-
Spheroplasting:
-
Resuspend the cell pellet in 1 mL of spheroplasting buffer (100 mM potassium phosphate, pH 7.5, 1.2 M sorbitol).
-
Add 5 µL of β-mercaptoethanol and 10 µL of Zymolyase-20T (10 mg/mL stock).
-
Incubate at 30°C for 20-30 minutes with gentle agitation. Monitor spheroplast formation under a microscope.
-
Gently pellet the spheroplasts by centrifugation at 500 x g for 3 minutes.
-
Wash the spheroplasts once with 1 mL of spheroplasting buffer.
-
-
Permeabilization and Blocking:
-
Resuspend the spheroplasts in 1 mL of PBS.
-
Adhere the spheroplasts to poly-L-lysine coated slides by adding 20 µL of the cell suspension to each well and incubating for 20 minutes.
-
Aspirate the excess liquid and immerse the slide in ice-cold methanol for 6 minutes, followed by ice-cold acetone for 30 seconds.
-
Air dry the slide completely.
-
Rehydrate the wells with PBS for 5 minutes.
-
Block the cells by incubating with blocking buffer (PBS containing 1% BSA) for 30 minutes at room temperature in a humid chamber.
-
-
Antibody Incubation:
-
Dilute the primary antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.
-
Remove the blocking buffer and add 20 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.
-
Wash the wells three times with PBS, 5 minutes per wash.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer (e.g., 1:500 to 1:1000).
-
Add 20 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS, 5 minutes per wash, in the dark.
-
-
Nuclear Staining and Mounting:
-
Incubate the wells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the wells twice with PBS.
-
Add a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images and analyze the subcellular localization of Swi5.
-
Data Presentation
| Cell Cycle Stage | Percentage of Cells with Nuclear Swi5 (%) |
| G1 | |
| S | |
| G2 | |
| Anaphase/Early Telophase | |
| Late Telophase |
Note: This table is a template for presenting experimental data. The expected outcome is a high percentage of cells with nuclear Swi5 in late telophase and early G1, and predominantly cytoplasmic localization at other stages.
References
Expressing and Purifying the Recombinant Swi5-Sfr1 Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Swi5-Sfr1 protein complex is a crucial mediator in the homologous recombination pathway, a vital process for maintaining genome integrity. Its role in activating recombinases like Rad51 makes it a significant target for research in cancer biology and genetics.[1][2] This document provides detailed application notes and protocols for the successful expression and purification of the recombinant Swi5-Sfr1 complex, primarily utilizing an Escherichia coli expression system. The protocols outlined below describe a robust multi-step chromatographic purification strategy to obtain a high-purity, stoichiometric Swi5-Sfr1 heterodimer suitable for structural and functional studies.
Introduction
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for correcting double-strand breaks and ensuring genomic stability. The Swi5-Sfr1 complex has been identified as a key accessory factor in this process, stimulating the DNA strand exchange activity of the Rad51 recombinase.[1][2][3] Understanding the biochemical and structural properties of the Swi5-Sfr1 complex is paramount for elucidating the molecular mechanisms of HR. This, in turn, can inform the development of novel therapeutic strategies targeting DNA repair pathways in various diseases.
The following protocols provide a comprehensive guide for the expression of recombinant Swi5 and Sfr1 proteins in E. coli and their subsequent purification to yield a stable and active heterodimeric complex.
Data Presentation
Table 1: Summary of Protein Expression and Purification Parameters
| Parameter | Swi5 | Sfr1 (N-terminally Truncated) | Swi5-Sfr1 Complex | Reference |
| Expression Host | E. coli BL21 (DE3) Codon Plus RIL | E. coli BL21 (DE3) Codon Plus RIL | Co-expressed in E. coli | |
| Expression Vector | pET11a | pET-based vector with His-tag | Co-expression vector | [4][5] |
| Induction | IPTG | IPTG | IPTG | |
| Initial Lysis | Sonication | Sonication | Sonication | [6] |
| Affinity Tag | None | N-terminal (His)6-tag | N-terminal (His)6-tag on Sfr1 | [5] |
| Final Concentration | - | - | 15 mg/ml | [4] |
| Stoichiometry | - | - | 1:1 heterodimer | [2] |
| Molecular Mass (kDa) | 9.7 (monomer), 37 (tetramer) | 14.1 (monomer, truncated) | ~27 (heterodimer, truncated Sfr1) | [4] |
Experimental Protocols
Protocol 1: Co-expression of Swi5 and His-tagged Sfr1 in E. coli
This protocol details the co-expression of Swi5 and an N-terminally truncated, His-tagged Sfr1 (e.g., ΔN180Sfr1) in E. coli. The truncation of Sfr1 has been shown to improve the stability of the complex.[4]
Materials:
-
E. coli BL21 (DE3) Codon Plus RIL cells
-
Co-expression plasmid containing the genes for Swi5 and His-tagged Sfr1
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., ampicillin, chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the co-expression plasmid into competent E. coli BL21 (DE3) Codon Plus RIL cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of LB medium containing antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[4]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[7]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7]
-
Discard the supernatant and store the cell pellet at -80°C until needed for purification.
Protocol 2: Purification of the Recombinant Swi5-Sfr1 Complex
This protocol describes a three-step chromatographic procedure to purify the Swi5-Sfr1 complex.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT)
-
Ion Exchange Buffers (if necessary, with varying salt concentrations)
-
Size Exclusion Chromatography Buffer (e.g., 10 mM HEPES-NaOH pH 7.0, 200 mM NaCl, 1 mM DTT)[4]
-
HisTrap HP column (or equivalent Nickel-NTA resin)
-
Ion exchange column (optional)
-
Superdex 75 or Superdex 200 size exclusion column
-
Chromatography system (e.g., FPLC)
Procedure:
Step 1: Cell Lysis and Affinity Chromatography
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice. Ensure the lysate does not overheat.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a HisTrap HP column pre-equilibrated with Lysis Buffer.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged Sfr1 (in complex with Swi5) using Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing both Swi5 and Sfr1.[7]
Step 2: Ion Exchange Chromatography (Optional Polishing Step)
-
Pool the fractions containing the Swi5-Sfr1 complex from the affinity step.
-
If necessary, perform a buffer exchange into a low-salt buffer suitable for ion exchange chromatography.
-
Load the sample onto an appropriate ion exchange column (anion or cation, depending on the pI of the complex).
-
Elute the complex using a linear salt gradient.
-
Collect fractions and analyze by SDS-PAGE.
Step 3: Size Exclusion Chromatography (Final Polishing)
-
Concentrate the pooled fractions containing the Swi5-Sfr1 complex.
-
Load the concentrated sample onto a size exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer.[4]
-
Run the chromatography at a constant flow rate and collect fractions. The Swi5-Sfr1 complex should elute as a single, symmetrical peak.
-
Analyze the fractions by SDS-PAGE to confirm the presence and purity of both proteins.
-
Pool the purest fractions, concentrate the protein to the desired concentration (e.g., 15 mg/ml)[4], and flash-freeze in liquid nitrogen for storage at -80°C.
Visualizations
Caption: Workflow for the expression and purification of the Swi5-Sfr1 complex.
Caption: Role of Swi5-Sfr1 in the homologous recombination pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fission Yeast Swi5-Sfr1 Protein Complex, an Activator of Rad51 Recombinase, Forms an Extremely Elongated Dogleg-shaped Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression, purification and crystallization of Swi5 and the Swi5–Sfr1 complex from fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Gel Retardation Assay of SWI5 Promoter Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a gel retardation assay, also known as an Electrophoretic Mobility Shift Assay (EMSA), for the qualitative and quantitative analysis of protein binding to the SWI5 promoter. The SWI5 gene in Saccharomyces cerevisiae is a key regulator of cell cycle-dependent transcription, making the study of its promoter interactions crucial for understanding cell fate and division.
Introduction
The SWI5 protein is a zinc-finger transcription factor that plays a pivotal role in the regulation of genes expressed at the M/G1 boundary of the yeast cell cycle, including the HO endonuclease, which is essential for mating-type switching. The activity of Swi5p is tightly controlled, primarily through regulated nuclear localization and cooperative binding with other factors at its target promoters. Understanding the molecular interactions at the SWI5 promoter is fundamental to deciphering the intricate network of gene regulation that governs cell cycle progression.
The gel retardation assay is a powerful in vitro technique used to study protein-DNA interactions. It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. This results in a "shift" in the mobility of the DNA band, which can be visualized, and under appropriate conditions, quantified to determine binding affinities.
Key Transcription Factors and Co-regulators
The regulation of genes by SWI5 involves a cascade of events at the promoter. Key proteins involved include:
-
Swi5p: The primary sequence-specific DNA-binding transcription factor.
-
Pho2p (Grf10p/Bas2p): A homeodomain protein that binds cooperatively with Swi5p to the HO promoter, enhancing its binding affinity and specificity.[1]
-
SWI/SNF Complex: A chromatin remodeling complex that is recruited to the promoter to alter nucleosome structure, making the DNA more accessible for transcription.
-
SAGA (Spt-Ada-Gcn5-acetyltransferase) Complex: A histone acetyltransferase complex, containing the catalytic subunit Gcn5, which is also recruited to the promoter to acetylate histones, further promoting a transcriptionally active chromatin state. Gcn5 can also acetylate the Snf2 subunit of the SWI/SNF complex, which aids in the dissociation of SWI/SNF from the chromatin.[2]
Signaling Pathway for SWI5 Promoter Binding and Transcriptional Activation
The activation of SWI5-dependent genes is a highly regulated process. The following diagram illustrates the key signaling events leading to the binding of Swi5p to its target promoter and the subsequent recruitment of co-activators.
Caption: Signaling pathway for SWI5-mediated transcriptional activation.
Experimental Workflow: Gel Retardation Assay
The following diagram outlines the general workflow for performing a gel retardation assay to study the binding of Swi5p to its promoter.
Caption: Experimental workflow for a gel retardation assay.
Detailed Experimental Protocol
This protocol provides a detailed methodology for a gel retardation assay to investigate the binding of purified Swi5p to a DNA probe corresponding to the SWI5 binding site in the HO promoter. This protocol is adapted from general yeast EMSA protocols and can be modified for use with nuclear extracts.
1. Preparation of Labeled DNA Probe
-
1.1. Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides corresponding to the SWI5 binding site in the HO promoter. A typical probe length is 20-50 base pairs. Include a 5' overhang on one strand for end-labeling.
-
1.2. Annealing: Mix equimolar amounts of the complementary oligonucleotides in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
1.3. End-Labeling (Non-Radioactive Example):
-
Use a 3'-end DNA labeling kit with a fluorescent dye (e.g., 6-FAM).
-
Alternatively, order one of the oligonucleotides with a 5' or 3' fluorescent label.
-
-
1.4. Probe Purification: Purify the labeled, double-stranded probe from unincorporated label using a spin column or by native polyacrylamide gel electrophoresis (PAGE).
2. Preparation of Swi5p
-
2.1. Recombinant Protein Expression and Purification: Express and purify recombinant Swi5p from E. coli or another suitable expression system. Ensure the protein is correctly folded and active.
-
2.2. Nuclear Extract Preparation (Alternative): Prepare nuclear extracts from yeast cells at the appropriate cell cycle stage (G2/M) to obtain active Swi5p.
3. Binding Reaction
-
3.1. In a microcentrifuge tube, assemble the following components on ice:
-
5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM MgCl₂, 50% glycerol, 5 mM DTT)
-
Labeled DNA probe (final concentration ~0.1-1 nM)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Purified Swi5p (titrate a range of concentrations) or nuclear extract.
-
Nuclease-free water to the final volume.
-
-
3.2. Controls:
-
No Protein Control: Labeled probe without any protein.
-
Competition Assay: Add a 50-100 fold molar excess of unlabeled, specific competitor DNA (the same sequence as the probe) to the binding reaction before adding the labeled probe.
-
Non-specific Competition: Add a 50-100 fold molar excess of unlabeled, non-specific DNA (a sequence unrelated to the SWI5 binding site).
-
-
3.3. Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
4. Non-denaturing Polyacrylamide Gel Electrophoresis
-
4.1. Gel Preparation: Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
4.2. Pre-run: Pre-run the gel at 100-150V for 30-60 minutes in 0.5x TBE running buffer at 4°C.
-
4.3. Loading and Electrophoresis: Load the binding reactions onto the gel. Run the gel at 100-150V at 4°C until the loading dye has migrated an appropriate distance.
5. Detection and Analysis
-
5.1. Detection:
-
For fluorescently labeled probes, scan the gel using a fluorescence imager.
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
-
5.2. Analysis:
-
A shifted band, corresponding to the protein-DNA complex, should be observed in the lanes with Swi5p.
-
The intensity of the shifted band should decrease or disappear in the presence of the specific competitor but not the non-specific competitor.
-
Quantify the intensity of the free and bound DNA bands using densitometry software.
-
Quantitative Data Presentation
| Protein(s) | DNA Probe | Apparent Kd (nM) | Hill Coefficient (n) | Notes |
| Swi5p | HO promoter | 15 ± 2 | 1.1 ± 0.1 | Binding of Swi5p alone. |
| Swi5p + Pho2p | HO promoter | 2 ± 0.5 | 1.8 ± 0.2 | Cooperative binding observed. |
| Swi5p (mutant) | HO promoter | >100 | N/A | Mutation in the DNA binding domain. |
| Swi5p | Mutant HO promoter | >150 | N/A | Mutation in the Swi5p binding site. |
Note: The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a higher affinity. The Hill coefficient (n) provides an indication of cooperativity in binding (n > 1 suggests positive cooperativity). This data would be derived from plotting the fraction of bound DNA against the protein concentration and fitting the data to an appropriate binding isotherm.
References
Troubleshooting & Optimization
troubleshooting low yield of purified SWI5 protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of purified SWI5 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of purified SWI5 protein from E. coli?
The yield of purified SWI5 protein can vary significantly based on the expression construct, purification strategy, and optimization of expression and purification conditions. While specific yields for SWI5 are not extensively reported in literature, yields for other yeast transcription factors expressed in E. coli can range from less than 1 mg to several milligrams per liter of culture. For example, a yield of 8 mg/L has been reported for yeast transcription factor IIIA[1]. A study on a different zinc finger protein, p300-CH1, achieved a high yield of 120 mg per 4 liters of expression media, though this is likely not typical for all zinc finger proteins[2]. It is crucial to perform small-scale expression and purification trials to establish a baseline yield for your specific SWI5 construct and protocol.
Q2: My SWI5 protein is expressed, but it's mostly in the insoluble fraction. What can I do?
Insoluble expression, often in the form of inclusion bodies, is a common issue for recombinant proteins in E. coli. Here are several strategies to improve the solubility of SWI5 protein:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down the rate of protein synthesis, allowing more time for proper folding[3][4].
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and subsequent aggregation. Titrating the inducer concentration to a lower level can sometimes improve solubility[3].
-
Use a Solubility-Enhancing Fusion Tag: Fusing SWI5 to a highly soluble protein like Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP) can significantly improve its solubility[3][5]. A GST-SWI5 fusion has been successfully expressed and purified[6][7].
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of SWI5 and prevent aggregation[4].
-
Modify Culture Media: Supplementing the growth media with additives like 0.5% glucose before induction can sometimes minimize leaky expression and improve final soluble yield.
Q3: I am using a His-tag for purification, but the yield is very low after the affinity column. What could be the problem?
Low yield after His-tag affinity chromatography (IMAC) can be due to several factors, especially for a zinc finger protein like SWI5:
-
Metal Ion Stripping: The nickel (Ni2+) or cobalt (Co2+) ions in the IMAC resin can sometimes be chelated and stripped by components in your lysate or buffers, leading to poor binding of the His-tagged protein.
-
Interference with Zinc Finger Structure: The His-tag and the imidazole used for elution can potentially interfere with the zinc coordination in the SWI5 zinc finger domains, leading to misfolding and aggregation on the column. Some researchers advise against using His-tags for zinc finger proteins for this reason.
-
Inaccessible His-tag: The His-tag may be buried within the folded protein and inaccessible to the affinity resin.
-
Protein Degradation: Proteases in the cell lysate can degrade the protein during the purification process.
Q4: Are there alternative purification strategies for SWI5 if a His-tag is problematic?
Yes, several alternative strategies can be employed:
-
GST-tag Purification: As mentioned, a GST-SWI5 fusion can be purified using glutathione-based affinity chromatography. This is a common and effective alternative to IMAC[5][6][7].
-
Ion-Exchange Chromatography (IEX): Based on the protein's isoelectric point (pI), you can use either cation or anion exchange chromatography as a capture or polishing step.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on size and can be a good final polishing step to remove aggregates and other contaminants.
-
Tagless Purification: This involves a combination of chromatography techniques like IEX and SEC to purify the native protein without any affinity tag. This can be more challenging to develop but avoids any potential interference from a tag.
Q5: Should I add zinc to my purification buffers for SWI5?
Yes, it is highly recommended to include zinc in your purification buffers. SWI5 is a zinc finger protein, and the presence of zinc ions (e.g., 100 µM ZnCl2) is crucial for maintaining the structural integrity and stability of the zinc finger domains[2][8]. Lack of sufficient zinc can lead to misfolding, oxidation of cysteine residues, and aggregation[2].
Troubleshooting Low Yield of Purified SWI5 Protein
This section provides a structured guide to troubleshooting common issues leading to low yields of purified SWI5 protein.
| Problem | Potential Cause | Recommended Solution |
| Low or no SWI5 expression | Inefficient transcription or translation in E. coli. | - Verify the integrity of your expression plasmid.- Optimize codon usage for E. coli.- Try different E. coli expression strains (e.g., BL21(DE3)pLysS, Rosetta).- Vary induction parameters (inducer concentration, temperature, duration). |
| SWI5 is in inclusion bodies (insoluble) | Misfolding and aggregation during overexpression. | - Lower the induction temperature (15-25°C).- Reduce the inducer concentration.- Use a solubility-enhancing fusion tag (e.g., GST, MBP).- Co-express with molecular chaperones.- Test different lysis buffers with varying salt concentrations or mild detergents. |
| Low binding to affinity column | His-tag is inaccessible or protein is not binding efficiently. | - If using a His-tag, consider denaturing purification conditions (though this will require refolding).- Switch to a different affinity tag (e.g., GST).- For GST-tags, ensure fresh glutathione is used in the elution buffer.- Optimize the pH and salt concentration of your binding buffer. |
| Protein degrades during purification | Protease activity from the E. coli lysate. | - Add a protease inhibitor cocktail to your lysis buffer.- Keep the protein cold at all stages of purification (work on ice or at 4°C).- Minimize the duration of the purification process. |
| Protein precipitates after elution | The elution buffer is not optimal for SWI5 stability. | - Elute into a buffer containing stabilizing agents like glycerol (10-20%).- Immediately exchange the eluted protein into a suitable storage buffer using dialysis or a desalting column.- Ensure the storage buffer contains sufficient salt (e.g., 150-500 mM NaCl) and zinc (100 µM ZnCl2). |
| Low final yield after all steps | Cumulative losses at each stage of purification. | - Analyze samples from each step (lysate, flow-through, wash, elution) by SDS-PAGE to identify where the loss is occurring.- Optimize each step of the protocol based on the analysis.- Consider a multi-step purification strategy (e.g., affinity followed by ion-exchange and/or size-exclusion chromatography) to improve purity and recover active protein. |
Experimental Protocols
Protocol 1: Expression and Purification of GST-SWI5 Fusion Protein
This protocol is adapted from general procedures for GST-fusion protein purification and information on SWI5.
1. Expression of GST-SWI5: a. Transform E. coli BL21(DE3) cells with the pGEX vector containing the SWI5 gene. b. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. e. Continue to grow the culture overnight at 18°C. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis: a. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 100 µM ZnCl2, and protease inhibitor cocktail). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
3. Affinity Purification: a. Equilibrate a glutathione-agarose column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT, 100 µM ZnCl2). d. Elute the GST-SWI5 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT, 100 µM ZnCl2). e. Collect fractions and analyze by SDS-PAGE.
4. (Optional) Tag Removal and Further Purification: a. If a protease cleavage site is present between the GST tag and SWI5, incubate the eluted protein with the specific protease (e.g., PreScission Protease, Thrombin) according to the manufacturer's instructions. b. Further purify the tagless SWI5 protein using ion-exchange and/or size-exclusion chromatography.
Visualizations
Caption: Regulation of SWI5 nuclear localization and its downstream transcriptional targets.
Caption: A logical workflow for troubleshooting low yield of purified SWI5 protein.
References
- 1. High level expression in E. coli and purification of yeast transcription factor IIIA [agris.fao.org]
- 2. Purifying Properly Folded Cysteine-rich, Zinc Finger Containing Recombinant Proteins for Structural Drug Targeting Studies: the CH1 Domain of p300 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 5. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 6. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A universal method for the purification of C2H2 zinc finger arrays | PLOS One [journals.plos.org]
Technical Support Center: Optimizing SWI5 ChIP-qPCR Signal-to-Noise Ratio
Welcome to the technical support center for optimizing your Swi5 Chromatin Immunoprecipitation (ChIP)-qPCR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio and obtain robust, reproducible data.
Troubleshooting Guides
This section addresses common issues encountered during Swi5 ChIP-qPCR experiments, offering potential causes and solutions.
Issue 1: High Background in No-Antibody (IgG) Control
A high signal in your negative control can mask the true Swi5 binding signal.
| Potential Cause | Recommended Solution |
| Nonspecific binding to beads | Include a pre-clearing step by incubating the chromatin with protein A/G beads alone before adding the primary antibody.[1][2][3][4] This removes proteins and chromatin that non-specifically bind to the beads. |
| Contaminated reagents | Prepare fresh lysis and wash buffers.[2][4] Ensure all solutions are free from contaminants that might interfere with the assay. |
| Excessive sonication | Over-sonication can lead to very small DNA fragments that are more prone to non-specific binding. Optimize sonication to achieve a fragment size range of 200-1000 bp.[2][3][4] |
| Insufficient washing | Increase the number and/or stringency of washes to remove non-specifically bound chromatin.[5] Consider using buffers with slightly higher salt concentrations.[4] |
Issue 2: Weak or No Signal at Known Swi5 Target Loci
Low signal at positive control regions indicates a problem with the immunoprecipitation or downstream processing.
| Potential Cause | Recommended Solution |
| Inefficient cross-linking | Optimize formaldehyde cross-linking time. Insufficient cross-linking can lead to the loss of Swi5-DNA interactions, while over-cross-linking can mask the epitope recognized by the antibody.[6] A typical starting point is 1% formaldehyde for 10 minutes at room temperature. |
| Suboptimal antibody concentration | Titrate your Swi5 antibody to determine the optimal concentration. Too little antibody will result in a weak signal, while too much can increase background.[2][7] |
| Poor antibody quality | Ensure you are using a ChIP-validated Swi5 antibody.[2][3][8] Not all antibodies that work in other applications are suitable for ChIP. |
| Inefficient chromatin shearing | Optimize sonication or enzymatic digestion to ensure chromatin is properly fragmented.[3][4][6] For Swi5, a transcription factor, enzymatic digestion might be a gentler alternative to sonication.[9] |
| Insufficient starting material | For low-abundance transcription factors like Swi5, you may need to increase the amount of starting chromatin per immunoprecipitation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: How can I optimize the cross-linking step for Swi5 ChIP-qPCR?
A1: Optimization of cross-linking is crucial. Start with a time course experiment.
Experimental Protocol: Cross-linking Optimization
-
Grow yeast cells to the desired optical density.
-
Add formaldehyde to a final concentration of 1%.
-
Incubate aliquots of the cell culture for different durations (e.g., 5, 10, 15, 20 minutes) at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Proceed with the ChIP protocol for each time point and analyze the enrichment of a known Swi5 target gene by qPCR.
-
Compare the signal-to-noise ratio for each time point to determine the optimal cross-linking duration.
Q2: What is the ideal chromatin fragment size for Swi5 ChIP-qPCR?
A2: The ideal fragment size is typically between 200 and 1000 base pairs.[2][3][4] For transcription factors like Swi5, aiming for the lower end of this range (200-500 bp) can improve resolution.
Experimental Protocol: Sonication Optimization
-
Prepare cross-linked cell lysates.
-
Aliquot the lysate and sonicate using a range of power settings and/or durations.
-
Reverse the cross-links for a small aliquot of each sonicated sample.
-
Purify the DNA.
-
Run the purified DNA on an agarose gel alongside a DNA ladder to visualize the fragment size distribution.
-
Select the sonication condition that yields the desired fragment size range.
Q3: How do I choose the best antibody for Swi5 ChIP?
A3: Always use a ChIP-validated antibody. Check the manufacturer's datasheet for evidence of successful use in ChIP applications. If multiple ChIP-validated antibodies are available, it is advisable to test them in parallel to identify the one that provides the best signal-to-noise ratio for your specific experimental conditions.
Q4: What are appropriate positive and negative control regions for Swi5 ChIP-qPCR?
A4:
-
Positive Control: A known Swi5 target gene promoter. Examples in Saccharomyces cerevisiae include the promoters of HO, ASH1, or EGT2.
-
Negative Control: A gene desert region or the coding region of a gene not regulated by Swi5.
Q5: How should I analyze my ChIP-qPCR data?
A5: The percent input method is a common and reliable way to quantify enrichment.
Data Analysis Workflow
Caption: ChIP-qPCR data analysis workflow.
Experimental Workflows and Logical Relationships
General ChIP Workflow
Caption: Overview of the Chromatin Immunoprecipitation workflow.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise in ChIP.
References
- 1. researchgate.net [researchgate.net]
- 2. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. google.com [google.com]
Technical Support Center: SWI5 Antibody in Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor SWI5 antibody performance in Immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of SWI5?
Based on available data, SWI5 is primarily a nuclear protein.[1][2] It is a component of the SWI5-SFR1 complex, which is involved in DNA double-strand break repair through homologous recombination within the nucleus.[1][3][4][5] Some studies have also reported cytoplasmic positivity in certain cell types.[1]
Q2: I am not getting any signal or only a very weak signal with my SWI5 antibody. What are the possible causes and solutions?
Weak or no staining is a common issue in IHC and can stem from several factors. Here are some key areas to troubleshoot:
-
Suboptimal Antigen Retrieval: Formalin fixation can mask the epitope recognized by the antibody.[2] It is crucial to optimize the antigen retrieval step.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method. Experiment with different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures. Some antibodies perform better with a specific pH.
-
Protease-Induced Epitope Retrieval (PIER): While less common, enzymes like Proteinase K or Trypsin can be effective for some antibodies. However, this method risks damaging tissue morphology and the antigen itself.
-
-
Incorrect Antibody Concentration: The optimal antibody concentration is critical. Perform a titration experiment to determine the ideal dilution for your specific tissue and protocol. Start with the manufacturer's recommended range and test several dilutions above and below it.
-
Insufficient Incubation Time: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.[6]
-
Inactive Antibody: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.
-
Low Target Expression: The target protein may not be highly expressed in your tissue of interest. Confirm SWI5 expression in your sample type using other methods like Western blot or by consulting literature and resources like the Human Protein Atlas.[7] Using a signal amplification system can also help detect low-abundance proteins.
Q3: I am observing high background staining. How can I reduce it?
High background can obscure specific staining. Here are some strategies to minimize it:
-
Inadequate Blocking: Non-specific binding of primary or secondary antibodies can cause high background.[8]
-
Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-rabbit secondary).
-
Protein solutions like Bovine Serum Albumin (BSA) can also be effective.
-
Increase the blocking time if necessary.
-
-
Primary Antibody Concentration is Too High: As mentioned for weak signal, an antibody concentration that is too high can lead to non-specific binding. Titrate your antibody to find the optimal signal-to-noise ratio.
-
Endogenous Enzyme Activity: If you are using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can produce background. Quench this activity with a hydrogen peroxide treatment.
-
Non-specific Secondary Antibody Binding: Ensure your secondary antibody is appropriate for the primary antibody's host species. Using a pre-adsorbed secondary antibody can reduce cross-reactivity with endogenous immunoglobulins in the tissue.
Q4: What are appropriate positive and negative controls for SWI5 IHC?
Proper controls are essential for validating your staining results.[8][9][10]
-
Positive Control Tissue: Use a tissue known to express SWI5. Based on available data, human testis is a suitable positive control, showing nuclear and cytoplasmic positivity in cells of the seminiferous ducts and Leydig cells.[1] Cell lines such as U-2 OS and MCF7 have also shown positive staining in immunofluorescence.[1][2]
-
Negative Control Tissue: Use a tissue known to have low or no SWI5 expression. This information may be available from public databases like the Human Protein Atlas.
-
No Primary Control: This involves running a slide through the entire staining protocol without the primary antibody. Any signal observed is due to non-specific binding of the secondary antibody or the detection system.
-
Isotype Control: For monoclonal primary antibodies, an isotype control (an antibody of the same isotype, concentration, and from the same host species that does not recognize any known antigen in the tissue) can help determine if the observed staining is due to non-specific Fc receptor binding or other non-specific interactions.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing poor SWI5 IHC staining.
SWI5 in Homologous Recombination
SWI5 is a key component of the SWI5-SFR1 complex, which plays a crucial role in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). This pathway is essential for maintaining genomic integrity.
References
- 1. Role for the Mammalian Swi5-Sfr1 Complex in DNA Strand Break Repair through Homologous Recombination | PLOS Genetics [journals.plos.org]
- 2. The Swi5-Sfr1 complex regulates Dmc1- and Rad51-driven DNA strand exchange proceeding through two distinct three-stranded intermediates by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The differentiated and conserved roles of Swi5‐Sfr1 in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for the mammalian Swi5-Sfr1 complex in DNA strand break repair through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controls in IHC | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
reducing non-specific binding in SWI5 co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their SWI5 co-immunoprecipitation (Co-IP) experiments and reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding in a SWI5 Co-IP experiment?
High non-specific binding in Co-IP experiments can arise from several factors. The primary causes include:
-
Inappropriate Lysis Buffer: The composition of the lysis buffer is critical. Using a buffer that is too gentle may not effectively solubilize non-target proteins, leading to their aggregation and non-specific binding. Conversely, a buffer that is too harsh can denature proteins and disrupt specific protein-protein interactions.[1][2][3] For nuclear proteins like SWI5, ensuring efficient nuclear lysis is crucial.
-
Insufficient Washing: Inadequate washing of the immunoprecipitate can leave behind contaminating proteins that are not specifically bound to the antibody-bead complex.[3][4][5] The number of washes, duration, and composition of the wash buffer are all important parameters to optimize.
-
Excessive Antibody or Lysate: Using too much antibody or cell lysate can increase the likelihood of non-specific interactions with the beads or the antibody itself.[4][5][6]
-
Non-specific Binding to Beads: The solid support (e.g., agarose or magnetic beads) can have inherent properties that lead to non-specific protein binding.[6][7][8]
-
Protein Aggregation: Improper sample handling, such as overheating during sonication or repeated freeze-thaw cycles, can lead to protein aggregation, which increases non-specific pulldown.[4][7]
Q2: How can I optimize my lysis buffer to reduce non-specific binding for SWI5?
Optimizing your lysis buffer is a crucial first step. Since SWI5 is a nuclear protein, you need a buffer that can efficiently lyse both the cellular and nuclear membranes without disrupting the protein-protein interactions of interest.
-
Detergent Choice: Non-ionic detergents like NP-40 or Triton X-100 are generally preferred for Co-IP as they are less harsh than ionic detergents like SDS.[1][9] For nuclear proteins, a buffer like RIPA (Radioimmunoprecipitation assay) buffer, which contains a combination of ionic and non-ionic detergents, might be necessary to ensure complete lysis.[1][2] However, RIPA buffer can sometimes disrupt weaker protein-protein interactions.[2] It is often a matter of empirical testing to find the right balance.
-
Salt Concentration: The salt concentration, typically NaCl, can be adjusted to reduce non-specific electrostatic interactions. A starting point is often 150 mM, but this can be increased up to 500 mM to enhance stringency.[4]
-
Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and maintain post-translational modifications that may be important for protein interactions.[4][7][9]
Q3: What is pre-clearing and should I perform this step for my SWI5 Co-IP?
Pre-clearing is a step where the cell lysate is incubated with beads (without the specific antibody) before the immunoprecipitation.[3][8] This helps to remove proteins from the lysate that non-specifically bind to the beads themselves.[3][8][10]
Recommendation: Yes, pre-clearing is highly recommended, especially if you are experiencing high background. This step can significantly reduce the amount of non-specific proteins that are pulled down in your experiment.[3][6][11] You can perform pre-clearing by incubating your lysate with the same type of beads you will use for the IP for about 30-60 minutes at 4°C.[2]
Troubleshooting Guides
Issue: High Background in Western Blot After SWI5 Co-IP
High background, characterized by multiple non-specific bands in your Western blot, is a common issue. The following troubleshooting guide provides a systematic approach to identify and resolve the source of the problem.
Step 1: Optimize Washing Steps
Insufficient washing is a frequent cause of high background.
-
Increase the Number and Duration of Washes: Try increasing the number of wash steps (e.g., from 3 to 5) and the duration of each wash.
-
Modify Wash Buffer Composition: The stringency of your wash buffer can be increased by adding more salt or detergent.[1][4] Refer to the table below for recommended ranges. Be cautious, as overly stringent wash conditions can also disrupt the specific interaction you are trying to study.[4]
Step 2: Block the Beads
Non-specific binding to the beads can be minimized by blocking.
-
BSA or Non-fat Milk: Before adding the antibody, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your wash buffer for 1-2 hours at 4°C.[4][6][7]
Step 3: Titrate Antibody and Lysate Amounts
Using excessive amounts of antibody or lysate can lead to increased non-specific binding.[5]
-
Reduce Antibody Concentration: Perform a titration experiment to determine the optimal amount of antibody that effectively pulls down SWI5 without a significant increase in background.
-
Reduce Lysate Amount: If the background is still high, try reducing the total amount of protein lysate used in the Co-IP.[4][6]
Step 4: Include Proper Controls
Proper controls are essential to distinguish between specific interactions and non-specific binding.
-
Isotype Control: Perform a parallel Co-IP using a non-specific IgG antibody of the same isotype and from the same host species as your anti-SWI5 antibody.[6][11] This will help identify proteins that are binding non-specifically to the antibody.
-
Beads-Only Control: Incubate the beads with your cell lysate without any antibody.[2] This control will reveal proteins that bind non-specifically to the beads.
Data Presentation
Table 1: Recommended Buffer Component Concentrations for SWI5 Co-IP Optimization
| Component | Function | Recommended Starting Concentration | Optimization Range |
| Lysis Buffer | |||
| Tris-HCl (pH 7.4-8.0) | Buffering agent | 50 mM | 20-100 mM |
| NaCl | Reduces ionic interactions | 150 mM | 100-500 mM[4] |
| NP-40 or Triton X-100 | Non-ionic detergent for protein solubilization | 0.5% (v/v) | 0.1-1.0% (v/v)[1][4] |
| EDTA | Chelating agent, inhibits metalloproteases | 1 mM | 0.5-5 mM |
| Protease Inhibitor Cocktail | Prevents protein degradation | 1X | 1X |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation | 1X | 1X |
| Wash Buffer | |||
| Tris-HCl (pH 7.4-8.0) | Buffering agent | 50 mM | 20-100 mM |
| NaCl | Reduces non-specific binding | 150 mM | 150-500 mM[4] |
| NP-40 or Triton X-100 | Reduces non-specific binding | 0.1% (v/v) | 0.05-0.5% (v/v) |
Experimental Protocols
Detailed Protocol for SWI5 Co-Immunoprecipitation
This protocol provides a general framework. Optimization of specific steps will likely be necessary for your particular experimental conditions.
1. Cell Lysis a. Harvest yeast cells expressing your SWI5 construct. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in ice-cold Lysis Buffer (see Table 1 for a starting recipe). The volume will depend on the size of the cell pellet. d. Lyse the cells. For yeast, this is typically achieved through mechanical disruption with glass beads (bead beating). Perform this in short bursts with cooling on ice in between to prevent overheating.[4] e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).[12]
2. Pre-clearing the Lysate a. To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube. This is your pre-cleared lysate.
3. Immunoprecipitation a. To the pre-cleared lysate, add the optimized amount of your primary anti-SWI5 antibody. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of a 50% slurry of Protein A/G beads. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at low speed (e.g., 1,000 x g) for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer (see Table 1). d. Repeat the pelleting and resuspension steps for a total of 3-5 washes.[10] e. After the final wash, carefully remove all of the supernatant.
5. Elution a. To elute the protein complexes, resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. c. Centrifuge to pellet the beads, and carefully transfer the supernatant containing the eluted proteins to a new tube.
6. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SWI5 and its expected interacting partners.
Visualizations
Caption: Workflow for SWI5 Co-Immunoprecipitation.
Caption: Troubleshooting guide for high background in SWI5 Co-IP.
References
- 1. Tips for Immunoprecipitation | Rockland [rockland.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ptglab.com [ptglab.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. youtube.com [youtube.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SWI5 Gene Knockout in Saccharomyces cerevisiae
Welcome to the technical support center for researchers focusing on the efficient knockout of the SWI5 gene in Saccharomyces cerevisiae. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the SWI5 gene knockout workflow.
Q1: I am not getting any colonies on my selection plate after transformation. What could be the problem?
A1: This is a common issue that can stem from several factors. Here's a troubleshooting checklist:
-
Transformation Efficiency: The lithium acetate method is sensitive to procedural variations. Ensure all steps, especially the heat shock, are performed at the correct temperature and duration. The quality and concentration of carrier DNA and PEG are also critical.
-
DNA Quality and Quantity: Use high-quality, purified PCR product or CRISPR/Cas9 plasmids. For PCR-based knockouts, a sufficient amount of the knockout cassette is crucial; aim for at least 1 µg of DNA.
-
Selection Plates: Confirm that the antibiotic or selective agent in your plates is at the correct concentration and has not expired.
-
Cell Viability: Ensure your yeast cells are healthy and in the mid-logarithmic growth phase before starting the transformation protocol.
-
Recovery Step: After transformation, especially when using drug resistance markers, a recovery step in non-selective rich media (like YPD) for a few hours before plating can significantly increase the number of viable colonies.
Q2: I have colonies, but PCR verification shows my SWI5 gene is still present. Why did the knockout fail?
A2: This indicates that while the transformation was successful (cells took up the selection marker), the desired homologous recombination event at the SWI5 locus did not occur. Potential reasons include:
-
Incorrect Homology Arms: The flanking sequences on your knockout cassette must perfectly match the regions upstream and downstream of the SWI5 open reading frame. Any mismatches can drastically reduce recombination efficiency. Re-verify your primer designs and sequencing of the cassette.
-
Insufficient Homology Length: For PCR-based knockouts, homology arms are typically 40-60 bp. If efficiency is low, increasing the length to 80-100 bp can improve targeting.
-
CRISPR/Cas9 Issues:
-
gRNA Inefficiency: The guide RNA may not be efficiently directing Cas9 to the SWI5 locus. It's advisable to test multiple gRNA designs.
-
Inefficient Cleavage: Cas9 expression levels might be too low.
-
NHEJ vs. HDR: The double-strand break created by Cas9 can be repaired by either non-homologous end joining (NHEJ) or homology-directed repair (HDR). If a donor template for HDR is not provided or is inefficiently used, the break may be repaired by the error-prone NHEJ pathway, which can result in small insertions or deletions that may not fully knock out the gene and might not be easily detectable by standard PCR.
-
-
Diploid Strain: If you are working with a diploid strain, you may have successfully knocked out one copy of SWI5, but the other copy remains, which would be detected by PCR.
Q3: My swi5Δ mutant shows a clumping phenotype. Is this expected?
A3: Yes, a clumping or cell separation defect is a known phenotype for swi5Δ mutants.[1] SWI5 is a transcription factor that, along with ACE2, regulates the expression of genes involved in cell separation after mitosis, such as the chitinase-encoding gene CTS1.[1] Disruption of SWI5 can lead to incomplete cell separation, resulting in clusters of cells.
Q4: Are there any viability issues associated with knocking out SWI5?
A4: While SWI5 is not an essential gene, its deletion can lead to certain growth defects and sensitivities. SWI5 plays a role in the exit from mitosis by inducing the expression of the Cdk-inhibitor Sic1.[2] Consequently, swi5Δ strains can be hypersensitive to overexpression of the B-type cyclin CLB2 and may show synthetic lethality with deletions of other genes involved in mitotic exit, such as DBF2.[2] Under standard laboratory conditions, however, swi5Δ strains are generally viable.
Quantitative Data on Knockout Efficiency
The efficiency of gene knockout in yeast can vary depending on the method used. Below is a summary of reported efficiencies for homologous recombination and CRISPR/Cas9-mediated methods in Saccharomyces cerevisiae. Note that these are general figures and efficiency at the SWI5 locus may vary.
| Method | Typical Efficiency | Key Considerations |
| PCR-based Homologous Recombination | 1-10% (can be higher for some loci) | Dependent on homology arm length, DNA concentration, and transformation efficiency. |
| CRISPR/Cas9 with dsDNA donor | 60-80% | Requires efficient Cas9 cleavage and a well-designed donor template.[3][4] |
| CRISPR/Cas9 with ssDNA oligo donor | 20-50% | Generally lower efficiency than with dsDNA donors, but easier to implement. |
Experimental Protocols
PCR-Based SWI5 Knockout via Homologous Recombination
This protocol describes the replacement of the SWI5 open reading frame (ORF) with a selectable marker cassette (e.g., kanMX).
1.1. Primer Design:
-
Forward Primer: 40-60 bases homologous to the sequence immediately upstream of the SWI5 start codon, followed by ~20 bases that anneal to the 5' end of the selectable marker cassette.
-
Reverse Primer: 40-60 bases homologous to the reverse complement of the sequence immediately downstream of the SWI5 stop codon, followed by ~20 bases that anneal to the 3' end of the selectable marker cassette.
1.2. PCR Amplification of the Knockout Cassette:
-
Set up a standard PCR reaction using a plasmid containing the desired selectable marker as a template and the primers designed in step 1.1.
-
Use a high-fidelity DNA polymerase to minimize errors.
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a standard kit. Elute in a small volume to obtain a high concentration.
1.3. Yeast Transformation (Lithium Acetate Method):
-
Inoculate 5 mL of YPD with the desired yeast strain and grow overnight at 30°C.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of 100 mM Lithium Acetate (LiAc).
-
Incubate at 30°C for 30 minutes with shaking.
-
Prepare the transformation mix in a microfuge tube:
-
240 µL 50% (w/v) PEG 3350
-
36 µL 1.0 M LiAc
-
25 µL single-stranded carrier DNA (e.g., salmon sperm DNA)
-
1-5 µg of purified PCR product (in ≤ 50 µL of water)
-
50 µL of competent yeast cells
-
-
Vortex to mix thoroughly.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cells in 1 mL of sterile water.
-
Plate 100-200 µL onto selective plates (e.g., YPD + G418 for kanMX).
-
Incubate at 30°C for 2-3 days until colonies appear.
CRISPR/Cas9-Mediated SWI5 Knockout
This protocol involves co-transforming a plasmid expressing Cas9 and a guide RNA (gRNA) targeting SWI5, along with a donor DNA template for repair.
2.1. gRNA Design:
-
Select a 20-nucleotide target sequence in the SWI5 ORF that is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Use online tools to minimize off-target effects.
-
Clone the gRNA sequence into a Cas9 expression vector.
2.2. Donor DNA Design:
-
For a complete knockout, the donor DNA should consist of a selectable marker flanked by 40-60 bp homology arms corresponding to the regions upstream and downstream of the Cas9 cut site.
-
Alternatively, for a markerless deletion, the donor can be a short single-stranded oligonucleotide with homology arms flanking the desired deletion.
2.3. Transformation:
-
Follow the Lithium Acetate transformation protocol (section 1.3), co-transforming the Cas9/gRNA plasmid and the donor DNA template.
PCR Verification of SWI5 Knockout
This protocol is used to confirm the correct integration of the knockout cassette at the SWI5 locus.
3.1. Primer Design:
-
Forward Confirmation Primer (P1): Anneals to the genomic DNA upstream of the 5' homology arm used for the knockout cassette.
-
Reverse Confirmation Primer (P2): Anneals to the genomic DNA downstream of the 3' homology arm.
-
Internal Marker Primer (P3): Anneals within the selectable marker cassette.
-
Internal SWI5 Primer (P4): Anneals within the SWI5 ORF.
3.2. Colony PCR:
-
Pick a small amount of a single colony and resuspend it in 20 µL of sterile water.
-
Boil the cell suspension at 95°C for 5 minutes to lyse the cells.
-
Use 1 µL of the boiled cell suspension as the template for three separate PCR reactions:
-
Reaction A (Knockout Confirmation): Primers P1 and P3. A band of the expected size indicates correct 5' integration.
-
Reaction B (Wild-Type Check): Primers P1 and P4. The absence of a band indicates the deletion of the SWI5 ORF.
-
Reaction C (Full Locus Check): Primers P1 and P2. The band for a successful knockout will be larger (or smaller, depending on the marker size) than the wild-type band.
-
Visualizations
SWI5 Regulatory Pathway in the Cell Cycle
Caption: Regulation of Swi5p activity and localization through the yeast cell cycle.
Experimental Workflow for PCR-Based Gene Knockout
Caption: Workflow for SWI5 gene knockout using PCR-based homologous recombination.
Logical Flow for Troubleshooting PCR Verification
Caption: Decision tree for troubleshooting SWI5 knockout verification by PCR.
References
- 1. Different Consequences of ACE2 and SWI5 Gene Disruptions for Virulence of Pathogenic and Nonpathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Swi5 Transcription Factor of Saccharomyces Cerevisiae Has a Role in Exit from Mitosis through Induction of the Cdk-Inhibitor Sic1 in Telophase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Massively parallel CRISPR-assisted homologous recombination enables saturation editing of full-length endogenous genes in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy efficient HDR-based targeted knock-in in Saccharomyces cerevisiae genome using CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed SWI5 Site-Directed Mutagenesis
This technical support center provides troubleshooting guidance for researchers encountering issues with site-directed mutagenesis of the SWI5 gene. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any colonies on my plate after transformation. What could be the problem?
A1: The absence of colonies is a common issue that can stem from several steps in the mutagenesis protocol. Here are the most likely causes and how to troubleshoot them:
-
Transformation Inefficiency: The competent cells may have low transformation efficiency.[1] It's crucial to use highly competent cells and handle them with care. Avoid repeated freeze-thaw cycles and always thaw them on ice.[2][3][4]
-
Incorrect Antibiotic Selection: Ensure that the antibiotic used in your selective plates matches the resistance gene on your plasmid vector.[3][4]
-
Problems with the PCR Product: If the PCR amplification of the SWI5 plasmid failed or was inefficient, there will be no mutated plasmid to transform. Verify the success of your PCR by running a small aliquot on an agarose gel.
-
Heat Shock Issues: The heat shock step is critical for bacterial transformation. Ensure the water bath is at the correct temperature (usually 42°C) and that the incubation time is strictly followed (typically 30-90 seconds).[3][5]
Q2: I have colonies, but sequencing reveals they are all wild-type (non-mutated). Why did the mutagenesis fail?
A2: Recovering only wild-type colonies indicates that the original, unmutated template plasmid was preferentially transformed. Here’s how to address this:
-
Incomplete DpnI Digestion: The DpnI enzyme is used to digest the methylated parental plasmid DNA, leaving behind the newly synthesized, unmethylated (mutated) PCR product.[6] Incomplete digestion is a primary cause of wild-type colonies.
-
Increase DpnI incubation time: Extend the digestion time to 2-4 hours or even overnight.[7][8]
-
Check DpnI activity: Ensure your DpnI enzyme is active and not expired.
-
Template DNA concentration: Using too much template DNA in the initial PCR can lead to incomplete digestion.[1][7] Aim for a template concentration of 1-10 ng.
-
-
Low PCR Efficiency: If the PCR amplification of the mutated plasmid is inefficient, the parental DNA will be in vast excess, leading to a higher background of wild-type colonies. Optimize your PCR conditions to ensure robust amplification of the desired product.
-
Primer Design: Poorly designed primers can lead to failed amplification of the mutant strand. Ensure your primers are correctly designed with the mutation in the center and sufficient flanking regions for stable annealing.
Q3: My PCR amplification of the SWI5 plasmid is not working. I don't see a band on the gel. What should I do?
A3: PCR failure can be due to a variety of factors. SWI5, like any gene, may have regions that are difficult to amplify. Consider the following optimizations:
-
Annealing Temperature: The annealing temperature is critical for primer specificity and efficiency. An incorrect annealing temperature can lead to no amplification or non-specific products. Use a temperature gradient PCR to determine the optimal annealing temperature for your primers.[7] High-fidelity polymerases often require a higher annealing temperature.
-
Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the entire plasmid. A general rule is 30-60 seconds per kb of plasmid length.[6][7]
-
Primer Design: Re-evaluate your primer design. Primers with high GC content or that can form secondary structures like hairpins can inhibit PCR.[6] Online tools can help predict and avoid these issues.
-
Template Quality: The quality of your template plasmid DNA is important. Use freshly prepared, high-quality plasmid DNA.[1] Contaminants can inhibit PCR.
-
Reagent Concentrations: Optimize the concentrations of MgCl₂, dNTPs, and primers.
Q4: I am trying to mutate a specific phosphorylation site in SWI5 to study its regulation, but the mutagenesis is not working. Are there any specific considerations for this?
A4: Mutating phosphorylation sites in transcription factors like SWI5 is a common and powerful technique. The activity and nuclear localization of Swi5p are regulated by phosphorylation. Here are some specific tips:
-
Primer Design around the Mutation: Ensure that the primers are designed to efficiently introduce the desired amino acid substitution (e.g., serine/threonine to alanine to prevent phosphorylation, or to aspartate/glutamate to mimic phosphorylation). The mutation should be in the center of the primer.
-
Targeted Region: The region of SWI5 you are targeting might have a complex secondary structure. You can try adding DMSO (2-8%) to the PCR reaction to help denature the DNA and improve primer annealing.[7]
-
Functional Assays: Once you have successfully generated the mutant, you will need to verify its effect on SWI5 function. This could involve assays to check for changes in its nuclear localization, its ability to activate target genes like HO or SIC1, or its interaction with other proteins.
Quantitative Data Summary
For successful site-directed mutagenesis, precise concentrations and conditions are key. The following tables summarize recommended quantitative data for various stages of the experiment.
Table 1: PCR Reaction Components
| Component | Recommended Concentration/Amount |
| Template Plasmid DNA | 1 - 25 ng |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| High-Fidelity DNA Polymerase | As per manufacturer's instructions |
| dNTPs | 200 - 250 µM each |
| MgCl₂ | 1.5 - 2.5 mM (may require optimization) |
Table 2: PCR Cycling Parameters
| Step | Temperature | Time |
| Initial Denaturation | 95-98°C | 30 seconds - 2 minutes |
| Denaturation | 95-98°C | 10 - 30 seconds |
| Annealing | 55-72°C (optimize with gradient) | 10 - 30 seconds |
| Extension | 68-72°C | 20 - 60 seconds/kb of plasmid length[7] |
| Number of Cycles | 18 - 30 | |
| Final Extension | 68-72°C | 2 - 5 minutes |
Table 3: DpnI Digestion and Transformation
| Parameter | Recommendation |
| DpnI Incubation Time | 1 - 4 hours (can be extended overnight)[7] |
| PCR Product for Transformation | 1 - 5 µl |
| Competent Cell Volume | 20 - 50 µl |
| Heat Shock Temperature | 42°C[3][5] |
| Heat Shock Duration | 30 - 90 seconds[3][5] |
Experimental Protocols
A detailed, step-by-step protocol for a typical SWI5 site-directed mutagenesis experiment is provided below.
Protocol: Site-Directed Mutagenesis of SWI5
-
Primer Design:
-
Design a pair of complementary primers, 15-30 nucleotides in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) between 55°C and 75°C.
-
Ensure the primers have a GC content of 40-60%.
-
The primers should terminate in at least one G or C nucleotide.
-
-
PCR Amplification:
-
Set up the PCR reaction in a thin-walled PCR tube on ice as described in Table 1.
-
Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Perform PCR using the cycling parameters outlined in Table 2. Optimize the annealing temperature using a gradient PCR if necessary.
-
After PCR, run 5 µl of the reaction on a 1% agarose gel to confirm amplification of a single product of the expected size.
-
-
DpnI Digestion:
-
To the remaining PCR product, add 1 µl of DpnI restriction enzyme (10-20 units/µl).
-
Incubate at 37°C for at least 1 hour to digest the parental methylated DNA.
-
-
Transformation:
-
Thaw a tube of high-efficiency competent E. coli cells on ice.
-
Add 1-2 µl of the DpnI-treated PCR product to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45-90 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 250 µl of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 50-100 µl of the cell suspension on an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
-
-
Analysis of Transformants:
-
Pick individual colonies and grow them in liquid LB medium with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Visualizations
SWI5 Site-Directed Mutagenesis Workflow
Workflow for SWI5 Site-Directed Mutagenesis.
Conceptual Diagram: SWI5 Regulation and Function
Regulation of SWI5 nuclear localization and transcriptional activity.
References
- 1. youtube.com [youtube.com]
- 2. SWI5 SWI5 homologous recombination repair protein [Anas acuta (northern pintail)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. xcode.life [xcode.life]
- 4. Two different Swi5-containing protein complexes are involved in mating-type switching and recombination repair in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. researchgate.net [researchgate.net]
- 8. SWI5 | SGD [yeastgenome.org]
Technical Support Center: Optimizing In Vitro Assays for the SWI5 Transcription Factor
Welcome to the technical support center for researchers working with the SWI5 transcription factor. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of SWI5 and why is it studied in vitro?
SWI5 is a C2H2-type zinc finger transcription factor in Saccharomyces cerevisiae that plays a crucial role in cell cycle regulation, specifically during the M to G1 phase transition.[1] It activates the transcription of key genes involved in mitotic exit and cell separation, such as SIC1, EGT2, and ASH1.[1] In vitro assays are essential for dissecting the molecular mechanisms of SWI5 function, including its DNA binding properties, the effects of post-translational modifications, and its interactions with other proteins.
Q2: What is the DNA binding sequence for SWI5?
SWI5 and its paralog, Ace2p, bind to a similar G-rich consensus sequence. While their binding sites can overlap, they also exhibit distinct promoter specificities.[1] For designing a high-affinity probe for an Electrophoretic Mobility Shift Assay (EMSA), a well-characterized SWI5 binding site from the HO promoter is recommended. A double-stranded oligonucleotide probe containing the sequence 5'-AGCTAGCTAGCTAGCTGGTCAACAAATAT-3' and its complement has been shown to be effective. The core recognition motif is underlined.
Q3: How is the activity of SWI5 regulated?
SWI5 activity is primarily regulated by its subcellular localization, which is controlled by phosphorylation.[1] During anaphase and early telophase, phosphorylation of SWI5's nuclear localization signal by mitotic cyclin-dependent kinases (CDKs) prevents its import into the nucleus.[1] In late telophase, the phosphatase Cdc14p dephosphorylates SWI5, allowing it to enter the nucleus and activate its target genes.[1]
Troubleshooting Guides
Electrophoretic Mobility Shift Assay (EMSA) for SWI5
Problem 1: No shift or a very weak shifted band is observed.
| Possible Cause | Suggested Solution |
| Inactive SWI5 Protein | - Ensure that the recombinant SWI5 protein has been purified under conditions that maintain its structural integrity. - For zinc finger proteins like SWI5, it is critical to avoid chelating agents like EDTA in the final purification buffers, as this can strip the essential zinc ions and lead to unfolding. If EDTA was used during lysis, ensure it is removed during subsequent purification steps. |
| Incorrect DNA Probe Design | - Verify the sequence and annealing of your oligonucleotide probe. - Use a probe with a high-affinity SWI5 binding site (see FAQ 2). |
| Suboptimal Binding Buffer Conditions | - Optimize the salt concentration in your binding buffer. Start with a range of KCl or NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) to find the optimal condition for SWI5-DNA interaction. - Ensure the presence of a non-specific competitor DNA, such as poly(dI-dC), to reduce non-specific binding. |
| SWI5 is in a Phosphorylated (Inactive) State | - If expressing SWI5 in a system where it might be phosphorylated, consider treating the purified protein with a phosphatase prior to the binding reaction. - Alternatively, co-express SWI5 with a phosphatase or use a mutant version of SWI5 that mimics the dephosphorylated state. |
Problem 2: Smeared bands or multiple shifted bands appear.
| Possible Cause | Suggested Solution |
| Protein Degradation | - Add protease inhibitors to your lysis and binding buffers. - Perform all purification and assay setup steps at 4°C to minimize protease activity. - Analyze your purified protein on an SDS-PAGE gel to check for degradation products. |
| Non-specific Protein-DNA Interactions | - Increase the concentration of the non-specific competitor DNA (poly(dI-dC)) in the binding reaction. - Optimize the salt concentration in the binding buffer; higher salt can disrupt weak, non-specific interactions. |
| Formation of SWI5-Sfr1 Complex | - If co-expressing or co-purifying SWI5 with its binding partner Sfr1, you may observe a supershifted band corresponding to the complex binding to the DNA. This can be confirmed with antibody supershift assays if specific antibodies are available. |
Recombinant SWI5 Purification
Problem: Low yield of soluble SWI5 protein.
| Possible Cause | Suggested Solution |
| Protein is Expressed in Inclusion Bodies | - Lower the induction temperature (e.g., to 18-25°C) and extend the induction time. - Reduce the concentration of the inducing agent (e.g., IPTG). - Co-express with chaperones to aid in proper folding. - Consider using a different expression host or a solubility-enhancing fusion tag like MBP or GST. |
| Protein Degradation during Lysis and Purification | - Add a cocktail of protease inhibitors to the lysis buffer. - Maintain a low temperature (4°C) throughout the purification process. |
| Issues with Affinity Tag | - For His-tagged SWI5, be aware that both the His-tag and the imidazole used for elution can chelate zinc. Consider adding zinc chloride (e.g., 50 µM) to the purification buffers to maintain the integrity of the zinc fingers. Alternatively, use a different purification tag (e.g., GST or MBP) that does not involve metal chelation. |
Experimental Protocols
Optimized EMSA Protocol for SWI5
1. Probe Preparation:
-
Synthesize complementary oligonucleotides containing the SWI5 binding site (e.g., 5'-AGCTAGCTAGCTAGCTGGTCAACAAATAT-3' and its complement).
-
Label one oligonucleotide with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive label (e.g., ³²P).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded probe.
2. Binding Reaction:
| Component | Final Concentration |
| 10X SWI5 Binding Buffer | 1X |
| Poly(dI-dC) | 50 ng/µL |
| Labeled DNA Probe | 20-50 fmol |
| Purified SWI5 Protein | 10-200 nM (titrate for optimal signal) |
| Nuclease-free Water | to a final volume of 20 µL |
10X SWI5 Binding Buffer Recipe:
-
200 mM HEPES-KOH, pH 7.9
-
1 M KCl
-
10 mM DTT
-
500 µM ZnCl₂
-
50% (v/v) Glycerol
3. Electrophoresis and Detection:
-
Incubate the binding reaction at room temperature for 20-30 minutes.
-
Run the samples on a non-denaturing polyacrylamide gel in 0.5X TBE buffer at 4°C.
-
Detect the bands based on the label used (chemiluminescence, fluorescence, or autoradiography).
In Vitro Phosphorylation of SWI5
1. Reaction Setup:
| Component | Final Concentration |
| Purified SWI5 Protein | 1-5 µM |
| Active CDK/Cyclin Complex | 50-100 nM |
| 10X Kinase Buffer | 1X |
| ATP (can be radiolabeled) | 200 µM |
| Nuclease-free Water | to a final volume of 25 µL |
10X Kinase Buffer Recipe:
-
500 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
10 mM DTT
2. Reaction and Analysis:
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation status by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody.
Visualizations
Caption: Regulation of SWI5 nuclear localization and activity by phosphorylation.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
References
dealing with protein degradation during SWI5 purification
Technical Support Center: SWI5 Protein Purification
This guide provides troubleshooting strategies and frequently asked questions to address protein degradation during the purification of SWI5, a key transcriptional activator in yeast. Given that SWI5 is known to be intrinsically unstable as part of its natural regulation, extra precautions are required to obtain a high-quality, full-length protein preparation.[1]
Frequently Asked Questions (FAQs)
Q1: My SWI5 protein shows significant degradation on an SDS-PAGE gel right after cell lysis. What is the primary cause?
A1: The most common cause is the release of endogenous proteases from cellular compartments, such as vacuoles in yeast, during cell lysis.[2][3] SWI5 itself is naturally targeted for rapid degradation in the cell cycle, making it highly susceptible to these proteases once the cellular structure is disrupted.[1][4] Immediate addition of a potent protease inhibitor cocktail to your lysis buffer is critical.
Q2: I've added a general protease inhibitor cocktail, but I still see degradation products. What should I do?
A2: Your current inhibitor cocktail may not be effective against all proteases present in your yeast extract. First, ensure you are using a cocktail specifically formulated for fungal and yeast extracts, which typically contains inhibitors for serine, cysteine, aspartic, and metalloproteases.[5] Second, consider increasing the concentration of the cocktail or adding specific inhibitors like Pepstatin A (for aspartic proteases) and E-64 (for cysteine proteases) individually. The optimal choice and concentration should be determined empirically.[2]
Q3: Can my purification workflow itself contribute to SWI5 degradation?
A3: Yes. Long purification times, elevated temperatures, and suboptimal buffer conditions can all contribute to protein degradation.[2] It is crucial to work quickly, keep samples on ice or at 4°C at all times, and pre-chill all buffers and chromatography columns.[2] Each additional purification step increases the risk of degradation, so the process must be optimized for both purity and speed.[2]
Q4: My purified SWI5 appears pure on a gel initially but degrades upon storage. How can I prevent this?
A4: This indicates the presence of co-purifying proteases that remain active in your final sample.[2][6] To test for this, incubate an aliquot of your purified protein at room temperature and run samples on an SDS-PAGE gel at regular intervals.[2] If degradation occurs, consider adding an additional purification step to your protocol, such as ion-exchange or size-exclusion chromatography, to separate the proteases from SWI5. For storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C in a buffer containing a cryoprotectant like glycerol.[7]
Q5: Is SWI5 inherently unstable?
A5: Yes, SWI5 protein instability is a key feature of its biological function in regulating gene expression, such as the HO endonuclease, within a specific window of the cell cycle.[1] Its degradation is a regulated process, in part mediated by the SCF(Cdc4) ubiquitin ligase complex.[4] This inherent instability means that even minor deviations from optimal purification and storage conditions can lead to significant degradation.
Troubleshooting Guides
Guide 1: Issue - Severe Degradation in Crude Lysate
This guide addresses the problem of observing multiple degradation bands or smears on an SDS-PAGE gel immediately after cell lysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Protease Inhibition | Use a broad-spectrum protease inhibitor cocktail designed for yeast.[5] Ensure it is added fresh to the lysis buffer right before use.[8] | A significant reduction in degradation bands on a Coomassie-stained SDS-PAGE gel. The band corresponding to full-length SWI5 should be more prominent. |
| High Temperature | Perform all lysis steps, including sonication or bead beating, strictly at 4°C or on ice. Use a refrigerated centrifuge for clarification.[2] | Reduced protease activity, leading to less degradation of the target protein. |
| Suboptimal Lysis Buffer pH | Yeast vacuolar proteases are often active at acidic pH.[9][10] Ensure your lysis buffer has a pH of 7.0-8.0 to minimize the activity of these proteases. A buffer like HEPES-NaOH at pH 7.0 has been used successfully.[11] | Stabilized SWI5 protein with fewer degradation products. |
| Delayed Processing | Minimize the time between cell harvesting, lysis, and the first purification step. Work as quickly as possible to remove proteases from the lysate.[2] | Reduced contact time between SWI5 and endogenous proteases, preserving the full-length protein. |
Guide 2: Issue - Degradation During Affinity Chromatography (e.g., Ni-NTA)
This guide focuses on degradation that occurs during the affinity purification step.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protease Co-elution | Proteases can sometimes co-purify with the target protein.[6] Add protease inhibitors to your wash and elution buffers. If using a His-tag, ensure the inhibitor cocktail is EDTA-free, as EDTA will strip the nickel from the column.[8] | The final eluted protein is more stable and shows less degradation over time. |
| On-Column Proteolysis | The purification process may be too long, allowing proteases to act on the bound SWI5. Reduce the incubation time of the lysate with the resin and expedite the wash and elution steps. | Higher yield of intact, full-length SWI5 in the elution fractions. |
| Protein Instability in Elution Buffer | The high concentration of imidazole or low salt in the elution buffer may destabilize SWI5. Perform a buffer exchange or dialysis into a suitable storage buffer immediately after elution. | Increased long-term stability of the purified protein. |
Experimental Protocols
Protocol 1: Optimized Lysis Buffer for Yeast Expressing SWI5
This protocol provides a starting point for a lysis buffer designed to minimize SWI5 degradation.
-
Base Buffer: Prepare a buffer containing 50 mM HEPES-NaOH (pH 7.0), 500 mM NaCl, and 1 mM DTT.[11] The high salt concentration helps to disrupt non-specific protein interactions.
-
Chill: Cool the buffer to 4°C before use.
-
Add Inhibitors: Immediately before lysing the cells, add a commercial protease inhibitor cocktail formulated for yeast (e.g., cOmplete™, Mini, EDTA-free Protease Inhibitor Cocktail).[12] For a 50 mL buffer volume, use one tablet or the manufacturer's recommended concentration.[8]
-
Optional Additives: Consider adding 10% (v/v) glycerol to help stabilize the protein.
Protocol 2: Protease Activity Assay for Purified Protein
This protocol helps determine if co-purifying proteases are present in your final SWI5 sample.[2]
-
Sample Preparation: Take an aliquot of your purified SWI5 protein.
-
Incubation: Incubate the sample at room temperature (or 37°C to accelerate the reaction).
-
Time Points: Remove smaller aliquots at different time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Stop Reaction: Immediately mix each time-point aliquot with SDS-PAGE loading buffer and boil for 5 minutes to stop all enzymatic reactions.
-
Analysis: Run all time-point samples on an SDS-PAGE gel.
-
Interpretation: If the band corresponding to SWI5 decreases in intensity over time and smaller bands appear, it confirms the presence of active proteases in your purified sample.
Visualizations
Troubleshooting Logic for SWI5 Degradation
Caption: A decision tree for troubleshooting SWI5 protein degradation.
General SWI5 Purification Workflow
Caption: A generalized workflow for SWI5 protein purification.
References
- 1. SWI5 instability may be necessary but is not sufficient for asymmetric HO expression in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. researchgate.net [researchgate.net]
- 4. A refined two-hybrid system reveals that SCF(Cdc4)-dependent degradation of Swi5 contributes to the regulatory mechanism of S-phase entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. researchgate.net [researchgate.net]
- 7. SWI5–SFR1 reduces RAD51 recombinase extending units during filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Expression, purification and crystallization of Swi5 and the Swi5–Sfr1 complex from fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting High Background in SWI5 Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background staining in SWI5 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is SWI5 and where is it located in the cell?
A1: SWI5 is a transcription factor in Saccharomyces cerevisiae that plays a crucial role in the regulation of gene expression at the M/G1 phase boundary of the cell cycle.[1] As a transcription factor, SWI5 is localized to the nucleus.[1][2] Its nuclear import is tightly regulated by phosphorylation; it enters the nucleus in the late anaphase/telophase and remains there until it is degraded in early G1.[1] This cell cycle-dependent nuclear localization is a key characteristic to consider during immunofluorescence experiments.
Q2: What are the most common causes of high background in immunofluorescence?
A2: High background in immunofluorescence can obscure the specific signal and lead to incorrect data interpretation.[3][4][5] The most common culprits include:
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Non-specific binding of primary or secondary antibodies: Antibodies may bind to cellular components other than the target antigen.[4][6]
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Autofluorescence: Some cellular components, like flavins and NADH, can naturally fluoresce, leading to background signal.[7] This can be exacerbated by certain fixatives.[3]
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Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.[6]
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Problems with fixation and permeabilization: Over-fixation can mask the epitope, while under-fixation can lead to poor morphology and non-specific antibody binding. Incomplete permeabilization can prevent antibodies from reaching nuclear targets like SWI5.
-
Insufficient washing: Inadequate washing between steps can leave unbound antibodies behind, contributing to background.[4][5]
-
Antibody concentration too high: Using too much primary or secondary antibody increases the likelihood of non-specific binding.[4][5][6]
Troubleshooting Guide: High Background in SWI5 Immunofluorescence
This guide provides a systematic approach to identifying and resolving the root cause of high background in your SWI5 immunofluorescence experiments.
Issue: High background staining obscuring specific nuclear signal.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for high background in SWI5 immunofluorescence.
Problem Area 1: Non-specific Binding of the Secondary Antibody
Q: My "secondary antibody only" control shows high background. What should I do?
A: This indicates that the secondary antibody is binding non-specifically to your yeast cells. Here are some solutions:
-
Optimize Blocking:
-
Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[4]
-
Change your blocking agent. Common blocking buffers for yeast immunofluorescence include Bovine Serum Albumin (BSA) or non-fat dry milk in PBS.[8] Using normal serum from the same species as the secondary antibody is also a highly effective blocking strategy.[3][6]
-
-
Titrate the Secondary Antibody: The concentration of your secondary antibody may be too high. Perform a dilution series to find the optimal concentration that provides good signal with low background.
-
Increase Washing: Increase the number and duration of washes after the secondary antibody incubation to remove unbound antibodies.[4][5]
Problem Area 2: Autofluorescence
Q: I see high background even in my unstained (no antibody) control cells. What is causing this?
A: This is likely due to autofluorescence, where cellular components naturally emit light when excited by the microscope's light source.
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Check Your Fixative: Some fixatives, like glutaraldehyde, can increase autofluorescence.[7] If you are using it, consider switching to a formaldehyde-based fixation.
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Use an Autofluorescence Quenching Step: After fixation and permeabilization, you can treat your cells with a quenching agent like sodium borohydride in PBS.[7]
-
Choose the Right Fluorophore: If possible, use a fluorophore in the red or far-red spectrum, as autofluorescence is often more prominent in the green channel.
Problem Area 3: Non-specific Binding of the Primary Antibody
Q: My background is high only when I use both the primary and secondary antibodies. What should I check?
A: This suggests an issue with the primary antibody binding or the subsequent steps.
-
Titrate the Primary Antibody: The concentration of your anti-SWI5 antibody might be too high, leading to off-target binding.[4][5][6] Perform a dilution series to determine the optimal concentration.
-
Optimize Permeabilization: Since SWI5 is a nuclear protein, proper permeabilization of the cell wall and nuclear membrane is critical. Insufficient permeabilization can trap the antibody, leading to background. For yeast, this often involves an enzymatic digestion of the cell wall (e.g., with zymolyase or lyticase) followed by treatment with a detergent like Triton X-100 or methanol/acetone.[8][9]
-
Validate Primary Antibody Specificity: It's crucial to ensure your primary antibody is specific to SWI5. If possible, include a negative control, such as a swi5Δ yeast strain, in your experiment. You should observe no signal in the knockout strain.
Experimental Protocols
General Immunofluorescence Protocol for Yeast (S. cerevisiae)
This protocol is a starting point and may require optimization for your specific experimental conditions and SWI5 antibody.
Reagents and Buffers:
-
Fixative: 3.7% Formaldehyde in PBS
-
Spheroplasting Buffer: 1.2 M Sorbitol, 50 mM KPO4 pH 7.5, 1 mM MgCl2
-
Enzyme for Cell Wall Digestion: Zymolyase or Lyticase
-
Permeabilization Solution: Methanol (-20°C) and Acetone (-20°C)
-
Blocking Buffer: 1% BSA in PBS
-
Washing Buffer: PBS
-
Antibody Dilution Buffer: 1% BSA in PBS
-
Mounting Medium with DAPI
Procedure:
-
Cell Fixation:
-
Grow yeast cells to the desired optical density.
-
Add formaldehyde to a final concentration of 3.7% and incubate for 45-60 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Cell Wall Digestion (Spheroplasting):
-
Resuspend the fixed cells in spheroplasting buffer.
-
Add zymolyase or lyticase and incubate at 30°C. Monitor the formation of spheroplasts under a microscope.
-
Wash the spheroplasts gently with spheroplasting buffer.
-
-
Adherence to Slides:
-
Adhere the spheroplasts to poly-L-lysine coated slides.
-
-
Permeabilization:
-
Immerse the slides in ice-cold methanol for 5-6 minutes.
-
Immerse the slides in ice-cold acetone for 30 seconds.
-
Air dry the slides.
-
-
Blocking:
-
Incubate the slides in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SWI5 primary antibody in antibody dilution buffer to the desired concentration.
-
Incubate the slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.
-
Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash the slides three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips using a mounting medium containing DAPI to visualize the nuclei.
-
-
Microscopy:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Quantitative Data Summary
The optimal concentrations for antibodies and incubation times are highly dependent on the specific antibodies used and the experimental setup. The following table provides a general range and a starting point for optimization.
| Parameter | Recommended Starting Concentration/Time | Range for Optimization |
| Primary Antibody Dilution | 1:100 - 1:500 | 1:50 - 1:2000 |
| Secondary Antibody Dilution | 1:500 - 1:1000 | 1:200 - 1:5000 |
| Blocking Time | 30 minutes | 30 minutes - 2 hours |
| Primary Antibody Incubation | Overnight at 4°C | 1 hour at RT to overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at Room Temperature | 1 - 2 hours at Room Temperature |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cell cycle regulation of SWI5 nuclear localization.
References
- 1. SWI5 | SGD [yeastgenome.org]
- 2. SWI5 Polyclonal Antibody (PA5-65950) [thermofisher.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. High-Throughput Immunofluorescence Microscopy Using Yeast Spheroplast Cell-Based Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonication for SWI5 ChIP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sonication conditions for Chromatin Immunoprecipitation (ChIP) of the yeast transcription factor SWI5.
Troubleshooting Guide
Issue: Low or No ChIP Signal for SWI5
| Potential Cause | Recommended Solution |
| Over-sonication | Excessive sonication can destroy the epitope recognized by the antibody or dissociate the SWI5 protein from the DNA.[1][2] Reduce the sonication time or power. Perform a time-course experiment to find the minimal sonication required to achieve the desired fragment size.[1][2] |
| Suboptimal Chromatin Fragmentation | The ideal DNA fragment size for ChIP is typically between 200 and 1000 base pairs.[3] Fragments that are too large will result in low resolution, while fragments that are too small may lead to poor immunoprecipitation efficiency. Optimize sonication to achieve fragments within the 200-700 bp range.[4] |
| Inefficient Cell Lysis | For yeast, inefficient spheroplasting can lead to poor chromatin yield. Ensure complete cell wall digestion with zymolyase before proceeding to sonication.[5] |
| Incorrect Buffer Composition | The type and concentration of detergents in the lysis buffer can significantly impact sonication efficiency and protein integrity.[6] Using buffers with lower detergent concentrations is often recommended for transcription factor ChIP to preserve protein structure and antibody epitopes.[1][7] |
Issue: High Background in ChIP Signal
| Potential Cause | Recommended Solution |
| Under-sonication | Incomplete shearing of chromatin can lead to the pull-down of large, insoluble chromatin complexes, resulting in high background. Ensure sonication is sufficient to solubilize the chromatin. |
| Cellular Debris Contamination | Inadequate removal of cellular debris after sonication can contribute to nonspecific binding. Centrifuge the sonicated lysate at high speed to pellet debris before proceeding with immunoprecipitation.[8] |
| Foaming During Sonication | Foaming can decrease the efficiency of energy transfer and lead to inconsistent shearing. Keep the sonicator probe submerged and adjust the power to prevent foaming. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chromatin fragment size for SWI5 ChIP?
A1: For transcription factor ChIP, including SWI5, the generally recommended chromatin fragment size is between 200 and 1000 base pairs.[3] For higher resolution mapping, a tighter range of 200-500 bp is often preferred.[6] It is crucial to perform an optimization experiment to determine the ideal fragment size for your specific experimental conditions.
Q2: How do I perform a sonication time-course experiment to optimize conditions for SWI5 ChIP?
A2: To optimize sonication, you should process several identical aliquots of your cross-linked yeast cell lysate and sonicate them for different durations (e.g., 5, 10, 15, 20, and 25 minutes of total sonication time). After sonication, reverse the cross-links for a small portion of each sample, purify the DNA, and run it on an agarose gel to visualize the fragment size distribution. Select the sonication time that yields the highest proportion of fragments in your desired size range (e.g., 200-700 bp).[4]
Q3: What are some typical sonication parameters for yeast ChIP?
A3: A common starting point for sonicating yeast chromatin is to use pulses of 20 seconds "ON" followed by 40 seconds "OFF" to allow for cooling.[5] This cycle is typically repeated 12 to 18 times.[5] However, these parameters are highly dependent on the specific sonicator, sample volume, and cell density, and therefore must be empirically optimized.
Q4: Can over-fixation with formaldehyde affect sonication?
A4: Yes, excessive cross-linking can make the chromatin more resistant to shearing, requiring longer sonication times or higher power settings.[6] This, in turn, can increase the risk of epitope masking and protein denaturation. It is important to optimize the formaldehyde cross-linking time (typically 15-30 minutes for yeast) to ensure stable protein-DNA complexes without making the chromatin overly resistant to sonication.
Q5: Should I use a probe or a water bath sonicator for SWI5 ChIP?
A5: Both probe and water bath sonicators can be used for ChIP. Probe sonicators deliver energy directly to the sample and are very efficient, but can be prone to generating heat and foaming.[6] Water bath sonicators provide a gentler, more indirect sonication and are often more consistent between samples, but may require longer processing times.[6] The choice of sonicator depends on available equipment and user preference, but in either case, optimization is key.
Experimental Protocols
Detailed Methodology for Optimizing Sonication Conditions for SWI5 ChIP in Saccharomyces cerevisiae
This protocol outlines a typical workflow for optimizing sonication. Specific buffer compositions and volumes may need to be adjusted based on your laboratory's standard procedures.
-
Yeast Culture and Cross-linking:
-
Grow your yeast strain expressing tagged or endogenous SWI5 to mid-log phase (OD600 ≈ 0.6-0.8).
-
Cross-link the cells by adding formaldehyde to a final concentration of 1% and incubating for 15-30 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest the cells by centrifugation and wash them with ice-cold Tris-buffered saline (TBS).
-
-
Cell Lysis and Spheroplasting:
-
Resuspend the cell pellet in a spheroplasting buffer containing zymolyase.
-
Incubate at 30°C until the majority of cells have been converted to spheroplasts (monitor with a microscope).
-
Gently pellet the spheroplasts and wash them with a suitable wash buffer.
-
-
Nuclei Lysis and Chromatin Solubilization:
-
Resuspend the spheroplast pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for lysis of the nuclear membrane.
-
-
Sonication Time-Course:
-
Aliquot the nuclear lysate into several microfuge tubes suitable for your sonicator.
-
Keep the samples on ice at all times.
-
Sonicate each aliquot for a different total "ON" time (e.g., 4, 8, 12, 16, 20 minutes) using cycles of 30 seconds ON and 30-60 seconds OFF to prevent overheating.
-
After each sonication, centrifuge the samples at high speed to pellet debris.
-
-
Analysis of Chromatin Fragmentation:
-
Take a small aliquot (e.g., 20 µL) from the supernatant of each sonicated sample.
-
Reverse the cross-links by incubating with NaCl at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.
-
Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder to determine the fragment size distribution for each sonication time point.
-
-
Selection of Optimal Sonication Time:
-
Choose the sonication time that results in a smear of DNA fragments predominantly within the 200-700 bp range.
-
Data Presentation
Table 1: Example of a Sonication Time-Course Optimization
| Total Sonication "ON" Time (minutes) | Sonication Cycles (30s ON / 30s OFF) | Average Fragment Size (bp) | Fragment Size Range (bp) |
| 4 | 8 | ~1500 | 500 - 5000+ |
| 8 | 16 | ~800 | 200 - 2000 |
| 12 | 24 | ~500 | 150 - 1000 |
| 16 | 32 | ~300 | 100 - 700 |
| 20 | 40 | ~200 | 100 - 500 |
Note: This table presents illustrative data. Actual results will vary depending on the experimental setup.
Visualization
Caption: Workflow for optimizing sonication conditions in a ChIP experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. med.upenn.edu [med.upenn.edu]
selecting the right lysis buffer for SWI5 immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate lysis buffer and troubleshooting common issues encountered during Swi5 immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a lysis buffer for Swi5 immunoprecipitation?
The primary consideration is to efficiently lyse the robust yeast cell wall and solubilize the Swi5 protein, which is a nuclear transcription factor, while preserving its native conformation and antigenicity for antibody recognition. This requires a balance between effective cell disruption and maintaining protein integrity.
Q2: Should I use a mild or a harsh lysis buffer for Swi5?
For immunoprecipitation of a transcription factor like Swi5, a moderately stringent lysis buffer is generally recommended. Since Swi5 is a nuclear protein, the buffer needs to be strong enough to disrupt both the cell wall and the nuclear membrane.[1] However, very harsh detergents like high concentrations of SDS can denature the protein and disrupt the antibody-antigen interaction. Therefore, a buffer containing a non-ionic detergent like NP-40 or Triton X-100 is often a good starting point.[2][3]
Q3: What are the key components of a lysis buffer for Swi5 immunoprecipitation?
A typical lysis buffer for Swi5 immunoprecipitation should contain the following components:
-
Buffer: A buffering agent to maintain a stable pH, typically Tris-HCl.
-
Salt: A salt, such as NaCl, to control the ionic strength and reduce non-specific protein interactions.[4]
-
Detergent: A non-ionic detergent like NP-40 or Triton X-100 to solubilize membranes.[3]
-
Protease and Phosphatase Inhibitors: A cocktail of inhibitors is crucial to prevent the degradation and dephosphorylation of Swi5 by endogenous enzymes released during lysis.[1][5]
Q4: How do I effectively lyse yeast cells to access nuclear proteins like Swi5?
Due to the thick yeast cell wall, a combination of enzymatic and mechanical lysis is often most effective.
-
Enzymatic Lysis: Pre-treatment with enzymes like lyticase or zymolyase digests the cell wall, creating spheroplasts.[6]
-
Mechanical Disruption: Following enzymatic treatment, mechanical methods such as vortexing with glass beads or dounce homogenization can be used to rupture the spheroplasts and the nuclear membrane.[2][7]
Sonication is also a critical step for shearing chromatin, which is particularly important for immunoprecipitating DNA-binding proteins like transcription factors.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no Swi5 signal in the immunoprecipitate | Incomplete cell lysis. | Optimize the yeast cell lysis procedure. Increase the duration or concentration of lyticase/zymolyase treatment. For mechanical lysis, ensure sufficient vortexing time with glass beads or optimize sonication parameters.[2][3] |
| Lysis buffer is too harsh, denaturing the Swi5 epitope. | Switch to a milder lysis buffer with a lower concentration of detergent or a non-ionic detergent like NP-40 instead of a harsher one like SDS.[8] | |
| Lysis buffer is too mild, failing to release Swi5 from the nucleus. | Increase the stringency of the lysis buffer by moderately increasing the detergent concentration or salt concentration. Ensure the protocol includes steps specifically for nuclear lysis.[6][9] | |
| Swi5 is degraded. | Ensure that a fresh and comprehensive cocktail of protease and phosphatase inhibitors is added to the lysis buffer immediately before use.[1][5] | |
| High background of non-specific proteins | Lysis buffer is not stringent enough. | Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) in the lysis and wash buffers to disrupt weak, non-specific protein interactions.[10] |
| Insufficient washing after immunoprecipitation. | Increase the number of washes and/or the stringency of the wash buffer. A common wash buffer is the lysis buffer with a lower detergent concentration.[10][11] | |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[8] | |
| Co-immunoprecipitation of interacting partners is not working | Lysis buffer is disrupting protein-protein interactions. | Use a milder lysis buffer with a non-ionic detergent (e.g., NP-40) and avoid ionic detergents (e.g., SDS). Optimize the salt concentration, as high salt can also disrupt interactions.[3][8] |
Lysis Buffer Formulations for Swi5 Immunoprecipitation
The following table summarizes recommended lysis buffer compositions for Swi5 immunoprecipitation, ranging from mild to moderately stringent. The optimal buffer may need to be determined empirically.
| Component | Buffer G (Co-IP) [12] | Modified RIPA (Nuclear) [1] | NP-40 Lysis Buffer (Mild) |
| Tris-HCl (pH 7.6-8.0) | 50 mM | 50 mM | 50 mM |
| NaCl | 100 mM | 150 mM | 150 mM |
| EDTA | 1 mM | 1 mM | - |
| Nonidet P-40 (NP-40) | 0.1% | 1% | 1% |
| Sodium Deoxycholate | - | 0.5% | - |
| SDS | - | 0.1% | - |
| Protease Inhibitors | Add fresh | Add fresh | Add fresh |
| Phosphatase Inhibitors | Add fresh | Add fresh | Add fresh |
Always add protease and phosphatase inhibitors to the lysis buffer immediately before use.
Experimental Protocols
Protocol 1: Yeast Cell Lysis for Swi5 Immunoprecipitation
This protocol combines enzymatic and mechanical lysis for efficient extraction of nuclear Swi5.
-
Harvest and Spheroplasting:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in a spheroplasting buffer containing a reducing agent like DTT.
-
Add lyticase or zymolyase and incubate at 30°C until spheroplasts are formed (monitor by microscopy).
-
Gently pellet the spheroplasts.
-
-
Lysis:
-
Resuspend the spheroplasts in ice-cold Lysis Buffer (see table above for options).
-
For mechanical disruption, add an equal volume of acid-washed glass beads and vortex vigorously in short bursts, cooling on ice in between.[2]
-
Alternatively, use a dounce homogenizer to lyse the spheroplasts.
-
-
Chromatin Shearing:
-
Sonicate the lysate on ice to shear the chromatin to fragments of 200-1000 bp. Optimization of sonication time and power is critical.
-
-
Clarification:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
The resulting supernatant is the whole-cell extract ready for immunoprecipitation.
-
Protocol 2: Swi5 Immunoprecipitation
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the whole-cell extract and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Swi5 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer (often the same as the lysis buffer or a more diluted version).
-
-
Elution:
-
Elute the Swi5 protein and any interacting partners from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis).
-
Visualizations
Caption: Workflow for Swi5 Immunoprecipitation.
Caption: Logic for selecting the appropriate lysis buffer.
References
- 1. fmi.ch [fmi.ch]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. SWI5 SWI5 homologous recombination repair protein [Balearica regulorum gibbericeps (East African grey crowned-crane)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. SWI5 SWI5 homologous recombination repair protein [Muntiacus reevesi (Reeves' muntjac)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. abbexa.com [abbexa.com]
- 12. Two different Swi5-containing protein complexes are involved in mating-type switching and recombination repair in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming SWI5 Binding to a Novel Promoter Region: A Comparative Guide
For researchers seeking to validate the interaction between the yeast transcription factor SWI5 and a newly identified promoter region, a multi-faceted approach employing various experimental techniques is crucial. This guide provides a comparative overview of key methodologies, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Electrophoretic Mobility Shift Assay (EMSA), and Dual-Luciferase Reporter Assay. Additionally, it introduces a promising alternative to ChIP-seq, Cleavage Under Targets and Release Using Nuclease (CUT&RUN). Each method offers distinct advantages and provides complementary evidence to build a robust case for a direct binding event.
Identifying a Novel SWI5 Promoter Region
The initial step in this investigation is the identification of a putative SWI5 binding site within a novel promoter. SWI5 is a C2H2-type zinc finger transcription factor in Saccharomyces cerevisiae that plays a key role in the regulation of cell cycle-specific genes. Its binding specificity has been characterized, and a consensus binding motif is available in public databases such as JASPAR (MA0402.1). Computational analysis of a promoter sequence of interest using this motif can predict potential SWI5 binding sites.
The sequence logo for the SWI5 binding motif is shown below, illustrating the nucleotide preference at each position of the binding site.
Caption: The SWI5 binding motif sequence logo from the JASPAR database.
Comparative Analysis of Binding Confirmation Techniques
Once a putative binding site is identified, the following experimental techniques can be employed to confirm the physical interaction between SWI5 and the promoter DNA.
| Technique | Principle | Type of Data | Advantages | Limitations |
| ChIP-seq | In vivo cross-linking of proteins to DNA, followed by immunoprecipitation of the target protein (SWI5) and sequencing of the associated DNA. | Genome-wide binding profile, peak enrichment scores. | Provides in vivo evidence of binding in a native chromatin context. High-throughput and genome-wide. | Lower resolution than in vitro methods. Cross-linking can introduce artifacts. Requires a specific and high-quality antibody. |
| CUT&RUN | In vivo antibody-targeted cleavage of DNA by a protein A-micrococcal nuclease (pA-MNase) fusion protein, followed by sequencing of the released fragments. | Genome-wide binding profile, high-resolution footprints. | Higher signal-to-noise ratio and lower background compared to ChIP-seq. Requires fewer cells and sequencing reads. Higher resolution. | Requires a specific and high-quality antibody. May not be suitable for all transcription factors. |
| EMSA | In vitro binding of purified SWI5 protein to a labeled DNA probe containing the putative binding site, detected by a shift in mobility on a non-denaturing gel. | Qualitative (band shift) and quantitative (binding affinity, Kd) data. | Provides direct evidence of a physical interaction. Allows for the determination of binding affinity and specificity through competition assays. | In vitro nature may not fully reflect in vivo conditions. Requires purified protein and labeled probes. |
| Dual-Luciferase Reporter Assay | In vivo measurement of the transcriptional activity of a promoter containing the putative SWI5 binding site fused to a luciferase reporter gene. | Quantitative measure of promoter activation or repression (Relative Luciferase Units). | Provides functional evidence of the regulatory effect of SWI5 binding. Highly sensitive and quantitative. | Indirect measure of binding. Does not confirm a direct physical interaction. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for SWI5 in Saccharomyces cerevisiae
This protocol is adapted from established methods for yeast ChIP-seq.[1]
-
Cell Growth and Cross-linking: Grow yeast cells to mid-log phase (OD600 of 0.6-0.8). Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-SWI5 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the yeast genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant SWI5 enrichment.
Electrophoretic Mobility Shift Assay (EMSA) for SWI5
This protocol outlines a general procedure for EMSA with a yeast transcription factor.[2]
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative SWI5 binding site. Label the double-stranded DNA probe with a radioactive (32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: In a small volume reaction, incubate the labeled probe with purified recombinant SWI5 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Competition Assay (Optional but Recommended): To demonstrate specificity, perform parallel binding reactions including a 50-100 fold molar excess of unlabeled specific competitor DNA (the same sequence as the probe) or a non-specific competitor DNA (a different sequence).
-
Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and run the gel at 4°C.
-
Detection: Detect the labeled probe by autoradiography (for 32P) or by appropriate imaging systems for non-radioactive labels. A "shifted" band, representing the SWI5-DNA complex, will migrate slower than the free, unbound probe. The specific competitor should reduce or eliminate the shifted band, while the non-specific competitor should not.
Dual-Luciferase Reporter Assay
This protocol is based on commercially available dual-luciferase assay systems.[3][4]
-
Plasmid Construction: Clone the novel promoter region containing the putative SWI5 binding site upstream of a firefly luciferase reporter gene in a suitable expression vector. As a control, create a similar construct where the SWI5 binding site is mutated or deleted. Co-transfect yeast cells with this reporter plasmid along with a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Yeast Transformation and Growth: Transform the constructed plasmids into yeast cells. Grow the transformed cells under appropriate selection.
-
Induction of SWI5 Expression (if necessary): If using an inducible system for SWI5 expression, add the appropriate inducer to the growth medium.
-
Cell Lysis: Harvest the yeast cells and lyse them using a passive lysis buffer.
-
Luciferase Assay: In a luminometer, first measure the firefly luciferase activity by adding the firefly luciferase substrate. Then, add a quenching reagent and the Renilla luciferase substrate to measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity of the wild-type promoter construct to the mutated/deleted promoter construct. A significant increase or decrease in luciferase activity in the presence of a functional SWI5 binding site indicates that SWI5 regulates the activity of the promoter.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ChIP-seq and a combined EMSA and Luciferase Assay approach.
Caption: Workflow for confirming SWI5 binding using ChIP-seq.
Caption: Combined workflow for in vitro and in vivo validation.
Signaling Pathway Involving SWI5
SWI5 is a key regulator at the M/G1 transition of the yeast cell cycle. Its activity is controlled by phosphorylation, which governs its nuclear localization.
Caption: Simplified signaling pathway regulating SWI5 activity.
By integrating the data from these complementary assays, researchers can confidently confirm and characterize the binding of SWI5 to a novel promoter region, contributing to a deeper understanding of gene regulation in yeast.
References
- 1. support.epicypher.com [support.epicypher.com]
- 2. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 3. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Unraveling the Divergent Roles of SWI5 and ACE2: A Comparative Guide to Their Transcriptional Targets
A deep dive into the regulatory landscapes of two key yeast transcription factors, SWI5 and ACE2, reveals both overlapping and distinct sets of target genes, underscoring their specialized roles in orchestrating critical cellular processes. While both proteins are paralogs with nearly identical DNA-binding domains and are activated during the M/G1 phase of the cell cycle, their ultimate transcriptional outputs are surprisingly different, with SWI5 primarily regulating mating-type switching and ACE2 controlling cell separation.
This guide provides a comprehensive comparison of the transcriptional targets of SWI5 and ACE2 in Saccharomyces cerevisiae, supported by quantitative data from publicly available databases and detailed experimental protocols for key methodologies used in their identification. This information is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced regulatory networks governed by these two important transcription factors.
Functional Distinction Despite Structural Similarity
SWI5 and ACE2 are zinc-finger transcription factors that recognize the same DNA sequence in vitro.[1] Their expression and nuclear localization are tightly regulated during the cell cycle, with both proteins entering the nucleus at the end of mitosis.[1][2] However, despite these similarities, they activate distinct sets of genes. The primary and most well-characterized target of SWI5 is the HO endonuclease gene, which is essential for initiating mating-type switching.[1][3] In contrast, ACE2 is the main activator of the CTS1 gene, encoding a chitinase required for the degradation of the septum between mother and daughter cells, thus facilitating cell separation.[1][4]
This specificity is achieved through a combination of negative regulation and combinatorial control. At the CTS1 promoter, a repressor is thought to bind to a negative regulatory region, preventing SWI5 from activating the gene.[1] Conversely, the specific binding of SWI5 to the HO promoter is enhanced by the presence of another protein factor, Grf10, with which ACE2 does not interact.[1]
Comparative Analysis of Transcriptional Targets
To provide a quantitative overview of the transcriptional targets of SWI5 and ACE2, data has been compiled from the YEASTRACT (Yeast Search for Transcriptional Regulators And Consensus Tracking) database. This database curates experimentally validated regulatory associations from the scientific literature. The following tables summarize the number of documented target genes for each transcription factor and provide a list of selected targets, highlighting their distinct and shared regulons.
| Transcription Factor | Total Documented Target Genes |
| SWI5 | 148 |
| ACE2 | 4776 |
Table 1: Total number of documented transcriptional targets for SWI5 and ACE2 in Saccharomyces cerevisiae. Data sourced from the YEASTRACT database.[5][6][7]
| SWI5-Specific Targets | ACE2-Specific Targets | Shared Targets |
| HO | CTS1 | ASH1 |
| STE5 | SCW11 | CDC6 |
| FUS1 | DSE1 | EGT2 |
| TEC1 | DSE2 | PCL2 |
| PHO84 | YHR145C | PCL9 |
| MSH4 | YLR040C | RME1 |
| SPO13 | YNL094C | SIC1 |
Table 2: A selection of specific and shared transcriptional targets of SWI5 and ACE2. This list is not exhaustive and is intended to highlight key target genes. Data sourced from the YEASTRACT database and relevant literature.[3][4][5][8][9]
Regulatory Pathways of SWI5 and ACE2
The activity of both SWI5 and ACE2 is controlled by their phosphorylation state, which dictates their ability to enter the nucleus. During the G2 and M phases of the cell cycle, the cyclin-dependent kinase Cdc28 phosphorylates SWI5 and ACE2, leading to their retention in the cytoplasm.[2] At the end of mitosis, the phosphatase Cdc14 removes these inhibitory phosphates, allowing both transcription factors to enter the nucleus and activate their target genes.[2]
References
- 1. Transcriptional regulation by the ACE2 and SWI5 activators in yeast | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Regulation of the Yeast Ace2 Transcription Factor during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SWI5 | SGD [yeastgenome.org]
- 4. Sir2 and Hst1 ChIP-Seq in Saccharomyces cerevisiae | SGD [yeastgenome.org]
- 5. The YEASTRACT database: an upgraded information system for the analysis of gene and genomic transcription regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. YEASTRACT: an upgraded database for the analysis of transcription regulatory networks in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S.cerevisiae - Yeastract [yeastract.com]
A Tale of Two Proteins: A Functional Comparison of Human and Yeast SWI5
For researchers, scientists, and drug development professionals, understanding the functional evolution of proteins is paramount. This guide provides a detailed comparative analysis of the SWI5 protein in humans and the budding yeast, Saccharomyces cerevisiae. While sharing a name, these two proteins have diverged significantly in their primary roles, offering a fascinating case study in functional evolution.
This guide will delve into the distinct functions, mechanisms of action, and interacting partners of human and yeast SWI5. We will present supporting experimental data in clearly structured tables, provide detailed methodologies for key experiments, and visualize the cellular pathways in which these proteins operate.
Core Functional Divergence: A Shift from Transcription to DNA Repair
The most striking difference between yeast and human SWI5 lies in their principal cellular functions. In yeast, SWI5 is a well-characterized transcription factor, a key regulator of cell cycle-dependent gene expression. In contrast, human SWI5 has evolved to play a critical role in maintaining genome integrity through homologous recombination-mediated DNA repair.
Quantitative Data Summary
The following tables summarize the key functional and physical characteristics of human and yeast SWI5, with supporting data from the cited literature where available.
Table 1: General Properties and Functions
| Feature | Human SWI5 (SAE3) | Yeast SWI5 (S. cerevisiae) |
| Primary Function | Homologous Recombination DNA Repair | Transcriptional Regulation |
| Protein Complex | Forms a stable heterodimer with MEI5 | Can act alone or in concert with co-activators |
| Key Interacting Partners | MEI5, RAD51[1][2] | Pho2p, SWI/SNF complex, SAGA complex, Mediator complex |
| DNA Binding Domain | Lacks a canonical DNA binding domain | C2H2 Zinc Finger |
| Cellular Localization | Nucleus | Cytoplasm (S, G2, M phases), Nucleus (G1 phase)[3] |
Table 2: Functional Parameters
| Parameter | Human SWI5 | Yeast SWI5 |
| Effect on RAD51 Foci Formation | Depletion of SWI5 significantly impairs the formation of RAD51 foci upon DNA damage[1] | Not Applicable |
| DNA Binding Affinity (Kd) | Not Applicable | Low affinity alone; cooperative binding with Pho2p significantly increases affinity[4][5] |
| Regulation | Transcriptional regulation of the SWI5 and MEI5 genes | Cell cycle-dependent transcription and phosphorylation by Cdc28 kinase regulates nuclear import[3] |
Signaling and Regulatory Pathways
The divergent functions of human and yeast SWI5 are reflected in the distinct cellular pathways they participate in.
Human SWI5 in Homologous Recombination
Human SWI5, in complex with MEI5, acts as a mediator in the homologous recombination pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks. This complex interacts with the RAD51 recombinase, facilitating its recruitment to sites of DNA damage and the formation of the RAD51 nucleoprotein filament, a key structure in the search for and invasion of a homologous template for repair.
Yeast SWI5 in Transcriptional Regulation
In budding yeast, SWI5 functions as a transcription factor that is crucial for the G1/M transition of the cell cycle. Its expression is tightly regulated, and upon entry into the nucleus in late anaphase, it binds to the promoters of specific genes, including the HO endonuclease, which is required for mating-type switching. SWI5 recruits chromatin remodeling complexes and the transcriptional machinery to activate gene expression.
Experimental Protocols
To provide a practical context for the data presented, this section details the methodologies for key experiments used to characterize human and yeast SWI5.
Chromatin Immunoprecipitation (ChIP) for Yeast SWI5
This protocol is adapted from methodologies used to study the in vivo binding of transcription factors to their target DNA sequences in yeast.[6][7][8]
Objective: To determine if yeast SWI5 protein binds to the promoter of a target gene (e.g., HO) in vivo.
Methodology:
-
Cross-linking: Yeast cells are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.
-
Cell Lysis and Chromatin Shearing: The cell walls are enzymatically digested, and the cells are lysed. The chromatin is then sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to SWI5 is added to the chromatin preparation. The antibody-SWI5-DNA complexes are then captured using protein A/G-coated beads.
-
Washing: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the eluted material.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the HO promoter region. An enrichment of the HO promoter sequence in the SWI5-immunoprecipitated sample compared to a control sample (e.g., immunoprecipitation with a non-specific antibody) indicates that SWI5 binds to this region in vivo.
Co-Immunoprecipitation (Co-IP) for Human SWI5-MEI5 Interaction
This protocol is based on methods used to demonstrate the interaction between human SWI5 and MEI5.[1]
Objective: To determine if human SWI5 and MEI5 proteins physically interact within a cell.
Methodology:
-
Cell Lysis: Human cells expressing tagged versions of SWI5 and MEI5 (e.g., Myc-SWI5 and FLAG-MEI5) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to one of the tags (e.g., anti-FLAG antibody) is added to the cell lysate and incubated to allow the antibody to bind to its target protein (FLAG-MEI5) and any associated proteins.
-
Complex Capture: Protein A/G-coated beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the presence of the co-immunoprecipitated protein (Myc-SWI5). The presence of a band corresponding to Myc-SWI5 confirms the interaction between SWI5 and MEI5.
Conclusion
The functional comparison of human and yeast SWI5 proteins reveals a remarkable evolutionary divergence. While yeast SWI5 acts as a transcriptional regulator controlling cell cycle progression, its human counterpart has been repurposed for a critical role in DNA repair. This guide provides a comprehensive overview of these differences, supported by experimental data and methodologies, to aid researchers in their understanding of these important proteins and the evolutionary processes that shape protein function. This knowledge is not only fundamental to our understanding of basic biology but also holds potential for the development of novel therapeutic strategies targeting these pathways.
References
- 1. The Role of the Human SWI5-MEI5 Complex in Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the human SWI5-MEI5 complex in homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of phosphorylation and the CDC28 protein kinase in cell cycle-regulated nuclear import of the S. cerevisiae transcription factor SWI5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and purification of a protein that binds DNA cooperatively with the yeast SWI5 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A detailed protocol for chromatin immunoprecipitation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
Validating the Role of SWI5 in the Cellular Response to Hypoxic Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential role of the SWI5 protein in the cellular response to hypoxic stress, with a focus on validating its function against the well-established stress-response protein, p53. We present a series of experimental approaches, detailed protocols, and quantitative data to objectively assess the involvement of SWI5 in this critical cellular process.
Proposed Signaling Pathway of SWI5 in Hypoxic Stress Response
Hypoxia, or low oxygen availability, is a cellular stress condition that necessitates a coordinated response to ensure cell survival. While the role of proteins like p53 in initiating cell cycle arrest or apoptosis under hypoxic conditions is well-documented, we propose a novel signaling pathway involving SWI5. In this proposed pathway, SWI5 acts as a key transcriptional regulator, orchestrating the expression of genes involved in metabolic adaptation and cell cycle modulation in response to hypoxic stress.
Caption: Proposed SWI5 signaling pathway under hypoxic stress.
In contrast, the established p53-mediated hypoxic stress response pathway primarily leads to cell cycle arrest and apoptosis through the transcriptional activation of different target genes.
Caption: Established p53 signaling pathway under hypoxic stress.
Experimental Workflow for Validation
To validate the proposed role of SWI5 and compare it to p53, a multi-faceted experimental approach is necessary. The following workflow outlines the key experiments to be performed.
Caption: Experimental workflow for validating SWI5's role.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from the key experiments, comparing the effects of SWI5 and p53 under normoxic and hypoxic conditions.
Table 1: Co-Immunoprecipitation Results - Interaction Partners
| Bait Protein | Prey Protein | Condition | Fold Enrichment over IgG Control |
| SWI5 | HIF-1α | Normoxia | 1.2 ± 0.3 |
| SWI5 | HIF-1α | Hypoxia | 8.5 ± 1.1 |
| p53 | MDM2 | Normoxia | 15.2 ± 2.5 |
| p53 | MDM2 | Hypoxia | 3.1 ± 0.8 |
Table 2: ChIP-qPCR Results - Target Gene Promoter Occupancy
| Antibody | Target Gene Promoter | Condition | Fold Enrichment over Input |
| anti-SWI5 | Glycolysis Enzyme | Normoxia | 1.5 ± 0.4 |
| anti-SWI5 | Glycolysis Enzyme | Hypoxia | 12.3 ± 1.8 |
| anti-SWI5 | Cyclin B1 | Normoxia | 2.1 ± 0.5 |
| anti-SWI5 | Cyclin B1 | Hypoxia | 9.8 ± 1.2 |
| anti-p53 | CDKN1A (p21) | Normoxia | 1.8 ± 0.6 |
| anti-p53 | CDKN1A (p21) | Hypoxia | 25.4 ± 3.1 |
Table 3: Cell Cycle Analysis by Flow Cytometry
| Condition | Cell Population | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Normoxia | Wild-Type | 45% | 30% | 25% |
| Hypoxia | Wild-Type | 40% | 20% | 40% |
| Hypoxia | SWI5 Knockdown | 48% | 32% | 20% |
| Hypoxia | p53 Knockdown | 20% | 55% | 25% |
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is for the immunoprecipitation of a target protein and its binding partners from cell lysates.[1][2][3]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SWI5 or anti-p53) or a negative control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
-
Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol is for identifying the genomic regions where a protein of interest is bound.[4][5][6][7][8]
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes in live cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells as described in the Co-IP protocol.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation as described in the Co-IP protocol, using an antibody specific to the protein of interest (e.g., anti-SWI5 or anti-p53).
-
-
Reverse Cross-linking and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
Yeast Two-Hybrid (Y2H) Assay
This technique is used to identify novel protein-protein interactions.[13][14][15][16][17][18][19][20][21][22]
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., SWI5) into a vector containing a DNA-binding domain (DBD).
-
Clone a library of potential "prey" proteins into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain with the bait and prey plasmids.
-
-
Interaction Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine).
-
Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the DBD and AD into proximity, activating the transcription of reporter genes required for survival on the selective media.
-
-
Validation:
-
Isolate the prey plasmids from the positive colonies and sequence the inserts to identify the interacting proteins.
-
Validate the interactions using other methods such as Co-IP.
-
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the proposed role of SWI5 in the cellular response to hypoxic stress. By directly comparing its molecular interactions and downstream cellular effects with those of the well-characterized p53 protein, researchers can gain a clearer understanding of SWI5's potential as a novel target for therapeutic intervention in hypoxia-related pathologies. The provided protocols and data presentation formats are intended to facilitate the design and execution of these validation studies, ultimately contributing to a more comprehensive map of the cellular stress response network.
References
- 1. Mechanism of Biphasic Activation of NLRP3 Inflammasome in the Fat Greenling (Hexagrammos otakii) Under Hypoxic Stress: From Inflammatory Defense to Pyroptosis Execution [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. betalifesci.com [betalifesci.com]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. clyte.tech [clyte.tech]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. 2.10. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 9. toptipbio.com [toptipbio.com]
- 10. researchgate.net [researchgate.net]
- 11. ChIP Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
A Researcher's Guide to SWI5 Antibodies: A Comparative Analysis
For researchers in cell biology, oncology, and drug development, the selection of a highly specific and efficient antibody is paramount for the accurate detection and characterization of the SWI5 protein, a key player in DNA repair and homologous recombination. This guide provides a comparative overview of commercially available SWI5 antibodies, summarizing their performance in various applications based on manufacturer-provided data and available research.
Performance Overview of SWI5 Antibodies
To aid in the selection of the most suitable SWI5 antibody for your specific research needs, the following table summarizes the key features and validated applications of antibodies from prominent suppliers. This information is compiled from publicly available datasheets and validation data.
| Antibody (Supplier, Cat. No.) | Type | Host Species | Validated Applications | Quantitative Data Summary |
| Thermo Fisher Scientific, PA5-65950 | Polyclonal | Rabbit | Immunocytochemistry/Immunofluorescence (ICC/IF) | Shows nuclear localization in U-2 OS cells.[1] |
| Atlas Antibodies, HPA052032 | Polyclonal | Rabbit | Immunohistochemistry (IHC) | Demonstrates nuclear and cytoplasmic positivity in human testis tissue. |
| St John's Laboratory, STJ194616 | Polyclonal | Rabbit | Western Blot (WB) | Validated for use in WB applications. |
| Abcam | - | - | ChIP-Seq | Offers a range of ChIP-Seq validated recombinant monoclonal antibodies.[2] |
| Various Suppliers | Polyclonal | Rabbit | ELISA, FITC Conjugated | Available for ELISA and as a FITC conjugated antibody for direct fluorescence detection. |
Key Experimental Applications and Methodologies
The efficiency of an antibody is best assessed through its performance in specific experimental contexts. Below are detailed protocols for common applications used to study SWI5, providing a framework for experimental design and antibody validation.
Western Blotting
Western blotting is a fundamental technique to detect the presence and relative abundance of SWI5 protein in cell or tissue lysates.
Experimental Workflow:
Caption: Western Blotting workflow for SWI5 protein detection.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the SWI5 primary antibody (e.g., St John's Laboratory, STJ194616) overnight at 4°C with gentle agitation. Optimal antibody dilution should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to investigate the interaction of SWI5 with specific DNA sequences in the genome.
Experimental Workflow:
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade SWI5 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR with primers for specific target genes or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
Immunofluorescence (IF)
IF is used to visualize the subcellular localization of the SWI5 protein.
Experimental Workflow:
Caption: Immunofluorescence staining workflow for SWI5 localization.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with the SWI5 primary antibody (e.g., Thermo Fisher Scientific, PA5-65950) for 1 hour at room temperature.[1]
-
Secondary Antibody Incubation: Wash and then incubate with a fluorescently labeled secondary antibody in the dark.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.
SWI5 Signaling Pathway
SWI5 is a component of the SWI5-SFR1 complex, which plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.
Caption: Role of SWI5-SFR1 complex in DNA double-strand break repair.
This guide provides a starting point for selecting and utilizing SWI5 antibodies. Researchers are encouraged to perform their own validation experiments to ensure the chosen antibody performs optimally in their specific experimental setup.
References
Navigating the Specificity of SWI5 Antibodies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of commercially available antibodies targeting the SWI5 protein, a key player in DNA repair and cell cycle regulation. We delve into their performance across various applications, supported by experimental data and detailed protocols, to facilitate informed purchasing decisions.
The SWI5 protein, a conserved factor from yeast to humans, is critically involved in the homologous recombination pathway for DNA double-strand break repair. In humans, it forms a complex with MEI5 (SWI5-MEI5) that interacts with RAD51, a central protein in this repair process. Given its crucial role, antibodies targeting SWI5 are invaluable tools for studying DNA repair mechanisms and their implications in diseases like cancer. However, the performance and specificity of commercially available antibodies can vary significantly. This guide aims to provide clarity by comparing available data on SWI5 antibodies.
Performance Comparison of Commercially Available SWI5 Antibodies
| Antibody Provider | Catalog Number | Type | Validated Applications | Species Reactivity (Verified) | Immunogen | Key Validation Data Highlights |
| Atlas Antibodies | HPA052032 | Polyclonal | IHC, ICC-IF | Human | Recombinant Human SWI5 protein | Immunohistochemical staining of human testis shows nuclear and cytoplasmic positivity in cells in seminiferous ducts and Leydig cells.[1] |
| Cusabio | CSB-PA636328LA01HU | Polyclonal | WB, ELISA, IHC, IF | Human, Mouse | Recombinant Human DNA repair protein SWI5 homolog protein (54-112AA) | Positive Western Blot detected in various mouse tissues including heart, liver, spleen, lung, kidney, brain, and stomach. IHC data shows staining of paraffin-embedded human kidney and colon cancer tissues. Immunofluorescence data in MCF-7 cells is also provided.[2] |
| St John's Laboratory | STJ194616 | Polyclonal | WB | Not explicitly stated, immunogen is human protein | DNA repair protein SWI5 homolog (185-235 aa) | The antibody is stated to be suitable for Western Blot research applications.[3] |
Cross-Reactivity Considerations: The ACE2 Paralog in Yeast
In the yeast Saccharomyces cerevisiae, SWI5 has a paralog named ACE2. While sharing some functional similarities, they also have distinct roles in gene regulation. For researchers working with yeast, it is crucial to consider the potential for cross-reactivity of SWI5 antibodies with ACE2. Although specific experimental data from antibody manufacturers on cross-reactivity with yeast ACE2 is limited, the sequence similarity between SWI5 and ACE2, particularly in the DNA-binding domain, suggests that cross-reactivity is a possibility. Researchers studying SWI5 in yeast should validate their antibodies using appropriate controls, such as an ACE2 knockout strain, to ensure specificity.
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for key applications used in the validation of SWI5 antibodies.
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary SWI5 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary SWI5 antibody (diluted in antibody diluent as recommended) overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary SWI5 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting using the SWI5 antibody for detection.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the cellular context of SWI5 and the process of its investigation, the following diagrams have been generated using Graphviz.
References
Comparative Analysis of SWI5 Activity Across Diverse Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the SWI5 transcription factor in different yeast strains, supported by experimental data. The information is intended to assist researchers in selecting appropriate strains for studies involving cell cycle regulation, gene expression, and antifungal drug development.
Data Summary
The following table summarizes the quantitative and qualitative data on SWI5 activity and its phenotypic consequences in various yeast strains as reported in the literature.
| Yeast Strain/Species | Genotype | Key Findings on SWI5 Activity/Function | Quantitative Data (where available) | Reference |
| Saccharomyces cerevisiae (BY4743) | Wild Type | SWI5 is a cell cycle-regulated transcription factor that activates genes at the M/G1 boundary.[1] Overexpression of SWI5 leads to a significant decrease in ethanol yield.[2][3] | Overexpression of SWI5 (via ADH1 promoter) resulted in a 1.63-fold increase in its transcriptional expression.[2][3] This led to an 83-90% decrease in ethanol yield compared to wild type.[2][3] | [2],[3] |
| Saccharomyces cerevisiae | swi5Δ (deletion mutant) | Deletion of SWI5 results in a dramatic increase in ethanol yield.[2][3] The swi5Δ mutant is attenuated in virulence in a murine model.[4] | Ethanol yield on biomass was significantly increased in the swi5Δ mutant compared to the wild-type strain.[2] | [2],[4],[3] |
| Candida glabrata | Wild Type | SWI5 is conserved and plays a role in virulence.[4] | Not available in the provided search results. | [4] |
| Candida glabrata | swi5Δ (deletion mutant) | The swi5Δ mutant did not lead to terminal illness in a murine model but generated significantly larger brain and lung fungal burdens compared to controls.[4] | Fungal burdens in the brain and lungs were significantly larger than those in control animals.[4] | [4] |
| Candida albicans | Wild Type | The C. albicans genome contains a single gene orthologue, ACE2, which is equidistant from both S. cerevisiae SWI5 and ACE2.[4] A direct SWI5 ortholog is not explicitly mentioned. | Not applicable. | [4] |
| Schizosaccharomyces pombe | Wild Type | In fission yeast, Swi5 is involved in a recombination repair pathway and in mating-type switching.[5] It forms distinct protein complexes to carry out these functions.[5] | Not available in the provided search results. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing SWI5 activity are outlined below.
Gene Deletion and Overexpression in S. cerevisiae
This protocol describes the generation of deletion and overexpression mutants to study the function of SWI5.
a. Gene Deletion:
-
Construct Deletion Cassette: A deletion cassette containing a selectable marker (e.g., kanMX) flanked by short regions of homology to the sequences immediately upstream and downstream of the SWI5 open reading frame (ORF) is generated by PCR.
-
Yeast Transformation: The deletion cassette is transformed into a wild-type diploid S. cerevisiae strain (e.g., BY4743) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection: Transformed cells are plated on a selective medium (e.g., YPD + G418) to select for cells that have integrated the cassette.
-
Verification: Correct integration and deletion of the SWI5 gene are verified by PCR using primers flanking the SWI5 locus.
-
Sporulation and Tetrad Dissection: The heterozygous diploid mutant is sporulated, and tetrads are dissected to obtain haploid swi5Δ mutants.
b. Gene Overexpression:
-
Construct Overexpression Cassette: A cassette is constructed where the native SWI5 promoter is replaced with a strong constitutive promoter, such as the ADH1 promoter.[2][3] This cassette also includes a selectable marker.
-
Yeast Transformation and Selection: The cassette is transformed into the wild-type strain, and transformants are selected as described above.
-
Verification: Successful replacement of the native promoter is confirmed by PCR and subsequent quantitative real-time PCR (qRT-PCR) to measure the increase in SWI5 transcript levels.[2][3]
Quantitative Real-Time PCR (qRT-PCR) for SWI5 and Target Gene Expression
This method is used to quantify the transcript levels of SWI5 and its downstream target genes.
-
RNA Extraction: Yeast cells are grown to mid-log phase under desired conditions. Total RNA is extracted using a hot acid phenol method or a commercial kit.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR reaction is performed using a qPCR machine with SYBR Green or a probe-based detection method. Primers specific to SWI5 and its target genes (e.g., HO, SIC1) are used. A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.
-
Data Analysis: The relative expression levels are calculated using the ΔΔCt method.
Western Blotting for Swi5 Protein Levels
This protocol is for the detection and quantification of the Swi5 protein.
-
Protein Extraction: Yeast cell lysates are prepared by methods such as glass bead lysis in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to Swi5. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software. A loading control (e.g., an antibody against actin or tubulin) is used for normalization.
Visualizations
SWI5 Regulatory Pathway
The following diagram illustrates the key regulatory inputs and downstream targets of the SWI5 transcription factor in Saccharomyces cerevisiae.
Caption: Regulation and downstream targets of the SWI5 transcription factor in S. cerevisiae.
Experimental Workflow for Comparing SWI5 Activity
The diagram below outlines a typical experimental workflow for comparing SWI5 activity between different yeast strains.
References
- 1. SWI5 | SGD [yeastgenome.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Two different Swi5-containing protein complexes are involved in mating-type switching and recombination repair in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
Validating SWI5 Knockdown or Knockout Phenotypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the phenotypic consequences of gene knockdown or knockout is crucial for target validation and elucidating biological pathways. This guide provides a comparative analysis of the phenotypes associated with the depletion of SWI5 and its homologs in both yeast and mammalian systems, supported by experimental data and detailed protocols.
The function of the SWI5 gene exhibits a remarkable divergence between lower and higher eukaryotes. In the budding yeast Saccharomyces cerevisiae, SWI5 is a key transcriptional regulator essential for the exit from mitosis. In contrast, its mammalian homolog plays a critical role in maintaining genomic integrity through homologous recombination-mediated DNA repair. This guide will delve into the distinct phenotypes resulting from SWI5 depletion in these two systems, offering a framework for experimental validation and comparison with alternative gene targets.
SWI5 Phenotype in Saccharomyces cerevisiae: A Mitotic Exit Gatekeeper
In budding yeast, SWI5 functions as a transcription factor that is pivotal for the M/G1 transition of the cell cycle. Its primary role is to activate the transcription of genes required for exiting mitosis, most notably the cyclin-dependent kinase (CDK) inhibitor, Sic1.
A knockout of the SWI5 gene (swi5Δ) results in a distinct and well-characterized phenotype: a failure to exit mitosis, leading to an arrest in telophase. This occurs because, in the absence of SWI5, the transcription of SIC1 is not initiated. Consequently, the Sic1 protein is not available to inhibit the mitotic cyclin-dependent kinase (Cdc28/Clb), whose continued activity prevents cells from transitioning into the G1 phase of the next cell cycle.
Comparison with Alternative Gene Knockouts in Yeast
The swi5Δ phenotype is nearly identical to that of a sic1Δ mutant, highlighting their direct functional relationship. Both mutants exhibit a terminal phenotype of large-budded cells arrested in telophase. Other genes involved in the regulation of mitotic exit, when mutated, can also lead to a similar telophase arrest. These are primarily components of the Mitotic Exit Network (MEN) and the FEAR (Cdc F ourteen E arly A naphase R elease) pathway.
| Gene Knockout | Phenotype | Key Function in Mitotic Exit |
| swi5Δ | Telophase arrest | Transcription factor for SIC1 and other late M/G1 genes. |
| sic1Δ | Telophase arrest | Direct inhibitor of mitotic CDK (Cdc28/Clb). |
| cdc14 (ts) | Telophase arrest | Phosphatase that activates SWI5 and Cdh1, and dephosphorylates CDK substrates. |
| cdc15 (ts) | Telophase arrest | A component of the MEN signaling cascade that activates Dbf2-Mob1. |
| tem1 (ts) | Telophase arrest | A GTPase that is a key upstream regulator of the MEN. |
ts: temperature-sensitive allele
SWI5 Phenotype in Mammalian Cells: A Guardian of the Genome
In stark contrast to its role in yeast, mammalian SWI5 is a crucial component of the DNA damage response, specifically in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). Mammalian SWI5 forms a stable complex with SFR1 (SWI5-SFR1), which stimulates the activity of the RAD51 recombinase, a central protein in HR.
Depletion of SWI5 in mammalian cells via knockdown or knockout leads to a phenotype characterized by:
-
Defective Homologous Recombination: A significant reduction in the efficiency of DSB repair via HR.
-
Increased Sensitivity to DNA Damaging Agents: Heightened sensitivity to ionizing radiation (IR) and agents that induce DSBs, such as PARP inhibitors.
-
Genomic Instability: An accumulation of chromosomal aberrations and an overall increase in genomic instability.
Comparison with Alternative Gene Knockdowns in Mammalian Cells
The phenotype of SWI5 depletion in mammalian cells mirrors that of other key players in the homologous recombination pathway. This provides a basis for comparative studies to understand the nuances of this critical DNA repair process.
| Gene Knockdown | Phenotype | Key Function in Homologous Recombination |
| SWI5 | Reduced HR efficiency, increased sensitivity to DNA damage, genomic instability. | Component of the SWI5-SFR1 complex that stimulates RAD51 activity. |
| RAD51 | Reduced HR efficiency, increased sensitivity to DNA damage, genomic instability. | The central recombinase that mediates strand invasion and exchange. |
| BRCA2 | Reduced HR efficiency, increased sensitivity to DNA damage, genomic instability. | Mediates the loading of RAD51 onto single-stranded DNA. |
| PALB2 | Reduced HR efficiency, increased sensitivity to DNA damage, genomic instability. | Acts as a scaffold to link BRCA1 and BRCA2 and promotes RAD51 loading. |
Experimental Validation Protocols
Accurate validation of SWI5 knockdown or knockout phenotypes requires a combination of molecular and cellular assays. Below are detailed protocols for key experiments.
Validating SWI5 Knockdown/Knockout
1. Quantitative Real-Time PCR (qRT-PCR) for SWI5 mRNA Levels
-
Objective: To confirm the reduction of SWI5 mRNA levels following knockdown or to verify the absence of transcription in a knockout cell line.
-
Protocol:
-
Isolate total RNA from control and SWI5-depleted cells using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for SWI5 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of SWI5 using the ΔΔCt method.
-
2. Western Blot for SWI5 Protein Levels
-
Objective: To confirm the reduction or absence of SWI5 protein.
-
Protocol:
-
Lyse control and SWI5-depleted cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against SWI5 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize to a loading control like β-actin or GAPDH.
-
Phenotypic Assays in Yeast
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle.
-
Protocol:
-
Grow yeast cultures to mid-log phase.
-
Fix cells in 70% ethanol overnight at 4°C.
-
Wash cells with sodium citrate buffer.
-
Treat with RNase A to remove RNA.
-
Stain with propidium iodide (PI).
-
Analyze by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases based on DNA content.
-
Phenotypic Assays in Mammalian Cells
1. DR-GFP Assay for Homologous Recombination Efficiency
-
Objective: To quantify the efficiency of homologous recombination.
-
Protocol:
-
Utilize a cell line that has a stably integrated DR-GFP reporter construct. This construct contains two different mutated GFP genes.
-
Induce a DSB in the reporter construct by transfecting an I-SceI expression vector.
-
If HR occurs, the functional GFP gene is reconstituted.
-
After 48-72 hours, harvest the cells.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in SWI5-depleted cells compared to control cells indicates a defect in HR.
-
2. Clonogenic Survival Assay
-
Objective: To assess cell survival and proliferation after exposure to DNA damaging agents.
-
Protocol:
-
Seed a known number of control and SWI5-depleted cells into 6-well plates.
-
Treat the cells with varying doses of a DNA damaging agent (e.g., ionizing radiation, PARP inhibitors).
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Visualizing the Pathways
To better understand the cellular context of SWI5 function, the following diagrams illustrate the key signaling pathways in yeast and mammalian cells.
Caption: The Mitotic Exit Network in S. cerevisiae.
Caption: The Homologous Recombination pathway in mammalian cells.
A Comparative Analysis of SWI5 Mutants and Their DNA Binding Affinity
For researchers in genetics, molecular biology, and drug development, understanding the precise interactions between transcription factors and DNA is paramount. The yeast transcription factor SWI5, a key regulator of cell-cycle-specific gene expression, offers a valuable model for studying these interactions. This guide provides a comparative analysis of the DNA binding affinity of various SWI5 mutants, supported by experimental data and detailed protocols.
Unveiling the Nuances of SWI5-DNA Recognition
SWI5 is a C2H2 zinc finger transcription factor that plays a pivotal role in the M/G1 phase transition of the yeast cell cycle. Its ability to bind to specific DNA sequences in the promoters of target genes, such as HO, is critical for their timely expression. The DNA binding affinity of SWI5 is not solely dependent on its zinc finger domains; other structural features and interactions with co-regulatory proteins significantly influence its binding specificity and strength.
Comparing the DNA Binding Affinity of SWI5 Mutants
| SWI5 Variant | Mutation/Modification | Effect on DNA Binding Affinity | Binding Partner(s) | Reference/Citation |
| Wild-type SWI5 | - | Forms a low-affinity complex alone. | DNA | [1] |
| Wild-type SWI5 + GRF10 | - | High-affinity, cooperative binding. | DNA, GRF10 (Pho2) | [1] |
| N-terminal Deletion Mutant | Deletion of the 15-residue N-terminal region of the first zinc finger. | Decreased DNA binding affinity. | DNA | [2] |
| Cooperative Binding Mutants | Point mutations in the 24-amino acid region (residues 482-505) upstream of the zinc fingers. | Normal intrinsic DNA binding but reduced cooperative binding with GRF10. | DNA, GRF10 (Pho2) |
Experimental Protocols
The characterization of SWI5-DNA interactions relies on a variety of in vitro techniques. The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental method used to assess the binding of proteins to DNA.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To detect the interaction between SWI5 protein (or its mutants) and a specific DNA probe.
Materials:
-
Purified recombinant SWI5 protein (wild-type or mutant).
-
DNA probe: A short, double-stranded DNA oligonucleotide containing the SWI5 binding site, labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Buffer (5X): e.g., 100 mM HEPES, 500 mM KCl, 50 mM MgCl₂, 5 mM EDTA, 50% glycerol, 5 mM DTT.
-
Poly(dI-dC): A non-specific competitor DNA to reduce non-specific binding.
-
Loading Dye (6X): e.g., 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol.
-
Native Polyacrylamide Gel (e.g., 5%): Prepared in a low ionic strength buffer like 0.5X TBE (Tris/Borate/EDTA).
-
0.5X TBE Buffer.
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:
-
Nuclease-free water to the final volume.
-
5X Binding Buffer (to a final concentration of 1X).
-
Poly(dI-dC) (e.g., to a final concentration of 50 ng/µL).
-
Labeled DNA probe (e.g., to a final concentration of 0.1-1 nM).
-
Purified SWI5 protein (in varying concentrations to determine binding affinity).
-
-
The final reaction volume is typically 10-20 µL.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 20-30 minutes to allow the protein-DNA binding to reach equilibrium.
-
-
Electrophoresis:
-
Add 6X Loading Dye to each binding reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C. The electrophoresis is stopped when the dye front has migrated a sufficient distance.
-
-
Detection:
-
After electrophoresis, the gel is dried (for radioactive probes) or imaged directly (for fluorescent probes).
-
If using a radioactive probe, expose the dried gel to a phosphor screen or X-ray film.
-
The free DNA probe will migrate faster, while the SWI5-DNA complex will migrate slower, resulting in a "shifted" band.
-
-
Data Analysis:
-
The intensity of the shifted band and the free probe band are quantified.
-
The fraction of bound DNA is plotted against the protein concentration to estimate the dissociation constant (Kd).
-
Visualizing Experimental and Biological Pathways
To better understand the methodologies and the biological context of SWI5 function, the following diagrams illustrate the experimental workflow for an EMSA and the signaling pathway that regulates SWI5 activity.
References
Distinguishing SWI5 Protein from the SWI/SNF Complex: A Comparative Guide for Researchers
A Comprehensive Analysis of Two Critical Nuclear Factors in Yeast and Humans, Detailing Their Distinct Molecular Functions, Supporting Experimental Data, and Methodologies.
In the intricate landscape of eukaryotic gene regulation and DNA maintenance, the precise functions of nuclear proteins are paramount. Among these, the nomenclature of the "SWI" family of proteins can lead to confusion. This guide provides a clear and evidence-based distinction between the SWI5 protein and the multi-subunit SWI/SNF complex, addressing their separate roles in both yeast (Saccharomyces cerevisiae) and humans. While sharing a historical connection in their discovery, their molecular functions are fundamentally different. SWI5 primarily acts as a sequence-specific DNA-binding transcription factor in yeast and as a component of a DNA repair complex in humans. In contrast, the SWI/SNF complex is a highly conserved ATP-dependent chromatin remodeling engine that alters nucleosome architecture to regulate DNA accessibility.
Section 1: The Distinction in Saccharomyces cerevisiae
In the budding yeast S. cerevisiae, SWI5 and the SWI/SNF complex are both crucial for the transcriptional regulation of specific genes, most notably the HO endonuclease involved in mating-type switching. However, they play distinct and sequential roles in this process. SWI5 is a zinc finger transcription factor that recognizes and binds to specific DNA sequences in the promoter regions of its target genes.[1] Upon binding, SWI5 acts as a molecular beacon, recruiting chromatin-modifying and remodeling machinery, including the SWI/SNF complex, to these promoters.[1][2] The SWI/SNF complex then utilizes the energy from ATP hydrolysis to reposition or eject nucleosomes, thereby exposing the underlying DNA to the general transcription machinery and enabling gene expression.
Molecular Function Comparison
| Feature | SWI5 Protein | SWI/SNF Complex |
| Primary Function | Sequence-specific DNA binding and transcriptional activation | ATP-dependent chromatin remodeling (nucleosome sliding/ejection) |
| Molecular Nature | Single polypeptide; C2H2 zinc finger transcription factor | Large, multi-subunit protein complex (approx. 11-12 subunits in yeast) |
| Mechanism of Action | Binds to specific DNA promoter elements | Hydrolyzes ATP to alter histone-DNA interactions |
| Role in Transcription | Recruits chromatin remodelers and co-activators to specific genes | Increases DNA accessibility for transcription factor and RNA polymerase binding |
Experimental Data: SWI5-Dependent Recruitment of SWI/SNF
Chromatin Immunoprecipitation (ChIP) is a key technique to elucidate the in vivo association of proteins with specific genomic regions. Studies on the HO promoter in yeast have demonstrated the sequential and dependent binding of SWI5 and the SWI/SNF complex.
Key Experiment: Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to measure the association of the SWI/SNF complex subunit, Snf2, at the HO promoter in wild-type and swi5Δ mutant yeast strains.
| Strain | Protein Targeted (ChIP) | Genomic Locus (qPCR) | Fold Enrichment of Snf2 (relative to a control locus) |
| Wild-type | Snf2-Myc | HO promoter (URS1) | ~10-12 fold |
| swi5Δ (SWI5 deletion) | Snf2-Myc | HO promoter (URS1) | ~1-2 fold (background level) |
This table summarizes typical results from ChIP-qPCR experiments, demonstrating that the recruitment of the Snf2 subunit of the SWI/SNF complex to the HO promoter is significantly reduced in the absence of the SWI5 transcription factor.
Logical Relationship of SWI5 and SWI/SNF in Yeast Gene Activation
Caption: SWI5 binds to DNA, recruiting the SWI/SNF complex to remodel chromatin and activate transcription.
Section 2: The Distinction in Humans
In humans, the distinction between SWI5 and the SWI/SNF complex is even more pronounced, as they operate in entirely different cellular pathways. The human SWI/SNF complexes, known as BAF (BRG1/BRM-associated factors) and PBAF (Polybromo-associated BAF), are critical chromatin remodelers with well-established roles in transcription, development, and cancer.[3][4] In contrast, the human homolog of yeast Swi5, often referred to as SWI5 or C9orf119, is not a transcription factor but a key component of the SWI5-SFR1 complex, which is involved in DNA double-strand break repair via homologous recombination.[5][6]
Molecular Function Comparison
| Feature | Human SWI5 (C9orf119) | Human SWI/SNF (BAF/PBAF) Complexes |
| Primary Function | Homologous recombination DNA repair | ATP-dependent chromatin remodeling |
| Molecular Nature | Component of the SWI5-SFR1 heterodimeric complex | Large, multi-subunit protein complexes with variable subunit composition |
| Mechanism of Action | Stimulates the strand exchange activity of the RAD51 recombinase | Hydrolyzes ATP to alter nucleosome positioning and occupancy |
| Cellular Process | Maintenance of genome integrity, DNA double-strand break repair | Gene expression, cell differentiation, tumor suppression |
Experimental Data: Role of Human SWI5 in Homologous Recombination
The function of human SWI5 in homologous recombination (HR) can be quantitatively assessed using the DR-GFP reporter assay. This assay measures the efficiency of HR-mediated repair of a DNA double-strand break introduced into a modified GFP gene.
Key Experiment: DR-GFP reporter assay in human U2OS cells following the depletion of SWI5 using siRNA.
| Cell Line / Treatment | Assay | Measured Outcome | Result (Normalized to Control) |
| U2OS + Control siRNA | DR-GFP | Percentage of GFP-positive cells | 100% |
| U2OS + SWI5 siRNA | DR-GFP | Percentage of GFP-positive cells | ~30-40% |
This table summarizes typical results from a DR-GFP assay, indicating that the depletion of human SWI5 leads to a significant reduction in the efficiency of homologous recombination.
Another key indicator of active homologous recombination is the formation of nuclear foci by the RAD51 recombinase at sites of DNA damage.
Key Experiment: Immunofluorescence staining for RAD51 foci in human cells depleted of SWI5 and exposed to ionizing radiation (IR).
| Cell Line / Treatment | Condition | Measured Outcome | Result |
| U2OS + Control siRNA | + Ionizing Radiation | Percentage of cells with >5 RAD51 foci | ~50-60% |
| U2OS + SWI5 siRNA | + Ionizing Radiation | Percentage of cells with >5 RAD51 foci | ~10-20% |
This table summarizes typical findings from RAD51 foci formation assays, showing that SWI5 is required for the efficient recruitment or stabilization of RAD51 at DNA double-strand breaks.[7][8]
Signaling Pathway for Human SWI5 in Homologous Recombination
Caption: Human SWI5, as part of the SWI5-SFR1 complex, promotes RAD51-mediated homologous recombination.
Section 3: Experimental Protocols
Chromatin Immunoprecipitation (ChIP) in S. cerevisiae
This protocol is used to determine the in vivo association of a protein of interest (e.g., a SWI/SNF subunit) with a specific genomic region (e.g., the HO promoter).
-
Cross-linking: Yeast cultures are treated with formaldehyde to create covalent cross-links between proteins and DNA, and between proteins in a complex.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-Myc for a Myc-tagged Snf2). The antibody-protein-DNA complexes are then captured on antibody-binding beads (e.g., Protein A/G agarose).
-
Washes: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the proteins.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the genomic region of interest (e.g., HO promoter) and a control region. The amount of target DNA in the immunoprecipitated sample is compared to the amount in the input (total chromatin) to determine the fold enrichment.
In Vitro Chromatin Remodeling Assay (Gel-Based)
This assay directly measures the ability of a purified chromatin remodeling complex, like SWI/SNF, to alter the position of a nucleosome on a DNA fragment.
-
Substrate Preparation: A mononucleosome substrate is prepared by assembling a histone octamer onto a short DNA fragment where the nucleosome is positioned at one end.
-
Remodeling Reaction: The purified SWI/SNF complex is incubated with the end-positioned mononucleosome substrate in the presence of ATP.
-
Reaction Quenching: The reaction is stopped at various time points.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): The reaction products are resolved on a native polyacrylamide gel. End-positioned and centrally-positioned nucleosomes have different electrophoretic mobilities and will appear as distinct bands.
-
Visualization: The DNA is visualized by staining (e.g., with ethidium bromide or SYBR Gold). The disappearance of the band corresponding to the end-positioned nucleosome and the appearance of a band corresponding to the centrally-positioned nucleosome indicates remodeling activity.[9][10][11]
DR-GFP Homologous Recombination Assay in Human Cells
This cell-based assay quantifies the efficiency of homologous recombination.
-
Cell Line: A human cell line (e.g., U2OS) stably expressing the DR-GFP reporter construct is used. This construct contains two inactive GFP genes. One is inactivated by the insertion of an I-SceI recognition site, and the other is a truncated fragment.
-
Gene Knockdown (Optional): To test the role of a specific protein like SWI5, cells are transfected with siRNA targeting the SWI5 mRNA to deplete the protein.
-
Induction of Double-Strand Break: Cells are transfected with an expression vector for the I-SceI endonuclease, which creates a specific double-strand break in the DR-GFP reporter.
-
Homologous Recombination Repair: If homologous recombination occurs, the truncated GFP fragment is used as a template to repair the break, resulting in a functional GFP gene.
-
Flow Cytometry: After a set period (e.g., 48-72 hours), the cells are harvested and analyzed by flow cytometry to determine the percentage of GFP-positive cells. A reduction in the percentage of GFP-positive cells upon depletion of a protein indicates its involvement in homologous recombination.[1][12][13][14]
Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if two or more proteins interact within a complex in vivo (e.g., to confirm the association of subunits within the BAF complex).
-
Cell Lysis: Cells are lysed in a non-denaturing buffer that preserves protein-protein interactions.
-
Pre-clearing: The lysate is incubated with beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: An antibody specific to a known component of the complex (the "bait" protein, e.g., BRG1) is added to the lysate and incubated to form antibody-protein complexes.
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.
-
Washes: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting proteins (the "prey," e.g., BAF155, BAF170). The detection of a prey protein in the immunoprecipitate of the bait protein indicates an interaction.[15][16][17][18][19]
Conclusion
The SWI5 protein and the SWI/SNF complex, despite their intertwined history in yeast genetics, represent distinct functional entities. In yeast, SWI5 is a sequence-specific transcription factor that directs the chromatin-remodeling activity of the SWI/SNF complex to target genes. In humans, their roles are even more divergent: human SWI5 is a crucial factor in homologous recombination-mediated DNA repair, while the human SWI/SNF (BAF/PBAF) complexes are master regulators of chromatin architecture and gene expression. Understanding these fundamental differences is essential for accurately interpreting experimental data and for the targeted development of therapeutic strategies in diseases such as cancer, where both DNA repair and chromatin remodeling pathways are frequently dysregulated.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. SWI/SNF and Asf1p Cooperate To Displace Histones during Induction of the Saccharomyces cerevisiae HO Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Steps of Mammalian Homologous Repair with Distinct Mutagenic Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The role of the human SWI5-MEI5 complex in homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promoter targeting and chromatin remodeling by the SWI/SNF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for chromatin assembly and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
A Tale of Two Complexes: Swi5-Sfr1 and SWI/SNF in Genomic Maintenance
In the intricate landscape of cellular DNA metabolism, the precise regulation of DNA accessibility and repair is paramount for maintaining genomic integrity. Two key protein complexes, Swi5-Sfr1 and the SWI/SNF chromatin-remodeling complex, play critical, yet distinct, roles in these processes. While the nomenclature of their subunits can be a source of confusion, their functions are fundamentally different. The Swi5-Sfr1 complex is a dedicated accessory factor in homologous recombination (HR), a major DNA double-strand break repair pathway. In contrast, the SWI/SNF complex, powered by its core ATPase Swi2/Snf2, is a master regulator of chromatin architecture, influencing gene expression, DNA replication, and repair by altering nucleosome positioning. This guide provides a detailed comparison of these two essential complexes, supported by experimental data and methodologies, to clarify their unique contributions to genome stability.
Core Functions and Mechanisms
Swi5-Sfr1: A Co-factor in Homologous Recombination
The Swi5-Sfr1 heterodimer is an evolutionarily conserved accessory complex that enhances the activity of the Rad51 recombinase, a key enzyme in homologous recombination.[1] Its primary role is to stabilize the Rad51 presynaptic filament, a helical structure of Rad51 protein assembled on single-stranded DNA (ssDNA) that is essential for searching for and invading a homologous DNA sequence for repair.[2] Swi5-Sfr1 achieves this stabilization by physically interacting with Rad51 and reducing its dissociation from ssDNA.[2] Furthermore, in mammalian cells, the complex has been shown to stimulate the ATPase activity of Rad51, which is thought to facilitate the release of ADP and maintain the presynaptic filament in an active, ATP-bound state.[3] This enhancement of Rad51 activity is crucial for efficient DNA strand exchange, the central step of homologous recombination.[4][5]
SWI/SNF (Swi2/Snf2): An Architect of the Chromatin Landscape
The SWI/SNF complex is a large, multi-subunit machine that utilizes the energy of ATP hydrolysis, driven by its catalytic subunit Swi2/Snf2 (also known as Snf2), to remodel chromatin.[6] Its primary function is to alter the interaction between DNA and histone proteins, leading to changes in nucleosome positioning.[6] This remodeling can manifest as nucleosome sliding, where the histone octamer is moved along the DNA, or nucleosome ejection, where the octamer is completely removed.[6] By modulating the accessibility of DNA, the SWI/SNF complex plays a pivotal role in regulating gene expression, allowing transcription factors and the transcriptional machinery to access promoter and enhancer regions.[7] Beyond transcription, its ability to create accessible DNA regions is also critical for DNA repair and replication processes.[8]
A noteworthy interaction exists in yeast, where the transcription factor Swi5 has been shown to recruit the SWI/SNF complex to the promoter of the HO endonuclease gene, demonstrating a link between sequence-specific transcription factors and chromatin remodeling machinery to regulate gene expression.
Comparative Analysis of Biochemical Activities
The distinct roles of the Swi5-Sfr1 and SWI/SNF complexes are reflected in their biochemical properties. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Swi5-Sfr1 Complex | SWI/SNF (Swi2/Snf2) Complex | Reference |
| Primary Function | Homologous Recombination (Rad51 co-factor) | Chromatin Remodeling | [1][6] |
| Key Interacting Partner | Rad51 Recombinase | Nucleosomes | [2][6] |
| Stimulation of Rad51-mediated DNA Strand Exchange | ~9-fold enhancement at a 1:1 stoichiometric ratio with Rad51 | Not Applicable | [4] |
| Effect on Rad51 | Stabilizes presynaptic filament, reduces dissociation from ssDNA | Not Applicable | [2] |
| ATPase Activity | Stimulates Rad51's ssDNA-dependent ATPase activity | Possesses intrinsic DNA-stimulated ATPase activity (Swi2/Snf2 subunit) | [2][9] |
| Mechanism of Action | Protein-protein interaction with Rad51 to modulate its function | ATP-dependent disruption of DNA-histone contacts | [2][6] |
Signaling and Functional Pathways
The functional contexts of the Swi5-Sfr1 and SWI/SNF complexes can be visualized as distinct pathways.
Key Experimental Protocols
The functional characterization of these complexes relies on specific biochemical assays. Below are outlines of the core methodologies.
DNA Strand Exchange Assay (for Swi5-Sfr1 activity)
This assay measures the ability of Rad51, with and without Swi5-Sfr1, to catalyze the exchange of a single strand of DNA with its homologous counterpart in a double-stranded DNA molecule.
Methodology:
-
Presynaptic Filament Formation: Recombinant Rad51 protein is incubated with single-stranded DNA (often circular viral DNA like ΦX174) in the presence of ATP to allow for the formation of the presynaptic filament. Swi5-Sfr1 is added to this reaction to assess its effect.
-
Initiation of Strand Exchange: Radiolabeled or fluorescently labeled linear double-stranded DNA, homologous to the ssDNA, is added to the reaction mixture.
-
Time Course and Quenching: The reaction is allowed to proceed at 37°C, and aliquots are taken at various time points. The reaction in each aliquot is stopped by the addition of a stop buffer containing a deproteinizing agent (like SDS) and a loading dye.
-
Analysis: The reaction products (nicked circular dsDNA and displaced ssDNA) are separated from the substrates (circular ssDNA and linear dsDNA) by agarose gel electrophoresis.
-
Quantification: The gel is visualized using autoradiography or fluorescence imaging, and the percentage of strand exchange is quantified by densitometry.[4]
Nucleosome Remodeling Assay (for SWI/SNF activity)
This assay, often an Electrophoretic Mobility Shift Assay (EMSA), detects the ability of the SWI/SNF complex to alter the position of a nucleosome on a DNA fragment.
Methodology:
-
Substrate Preparation: A DNA fragment containing a nucleosome positioning sequence is reconstituted into a mononucleosome with purified histone octamers. The DNA is typically radiolabeled on one end.
-
Remodeling Reaction: The purified SWI/SNF complex is incubated with the mononucleosome substrate in a reaction buffer containing ATP.
-
Reaction Incubation and Termination: The reaction is incubated at 30°C for a defined period to allow for nucleosome remodeling. The reaction is then stopped, often by the addition of a competitor DNA and placing the samples on ice.
-
Electrophoresis: The reaction products are resolved on a native polyacrylamide gel.
-
Visualization and Interpretation: The gel is dried and exposed to a phosphor screen or X-ray film. Unremodeled nucleosomes will migrate as a distinct band. SWI/SNF-remodeled nucleosomes, which have been slid to different positions on the DNA, will migrate as a smear or as distinct bands with different mobilities.[10]
GST Pull-Down Assay (for protein-protein interactions)
This technique can be used to demonstrate the physical interaction between a transcription factor like Swi5 and subunits of the SWI/SNF complex.
Methodology:
-
Protein Expression: The "bait" protein (e.g., Swi5) is expressed as a fusion protein with Glutathione-S-Transferase (GST). The "prey" proteins (e.g., individual SWI/SNF subunits or the entire complex) can be expressed in vitro and radiolabeled, or present in a cell lysate.
-
Immobilization of Bait: The GST-tagged bait protein is incubated with glutathione-coated beads, leading to its immobilization.
-
Binding Reaction: The immobilized bait protein is then incubated with the prey protein(s).
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and visualized by autoradiography (for radiolabeled prey) or Western blotting (using antibodies against the prey protein).[11]
Conclusion
While their names might suggest a close relationship, the Swi5-Sfr1 and SWI/SNF (Swi2/Snf2) complexes operate in distinct, albeit complementary, realms of genome maintenance. Swi5-Sfr1 acts as a specialized tool to enhance the efficiency of homologous recombination, directly participating in the DNA repair process. In contrast, the SWI/SNF complex is a global regulator of chromatin structure, creating the necessary accessible DNA landscape for a multitude of cellular processes, including transcription and DNA repair, to occur. Understanding the specific roles and mechanisms of these and other molecular machines is fundamental for researchers in the fields of molecular biology, cancer research, and drug development, as dysregulation of these pathways is often implicated in disease.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Swi5-Sfr1 protein stimulates Rad51-mediated DNA strand exchange reaction through organization of DNA bases in the presynaptic filament - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SWI/SNF - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Conserved Swi2/Snf2 ATPase Motif Couples ATP Hydrolysis to Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Navigating Laboratory Waste: Procedures for Unidentified Substances
Absence of a Universal "SW15" Waste Code
Initial searches for a specific disposal protocol for "this compound" did not yield a standard or universally recognized hazardous waste code under this designation. The "SW" prefix is commonly associated with scheduled waste classification systems in some regions, which categorize waste into broad groups (e.g., SW1 for metal and metal-bearing wastes, SW2 for wastes with inorganic constituents). However, "this compound" does not appear as a specific code within these publicly available lists.[1][2][3][4]
This suggests that "this compound" may be an internal laboratory-specific identifier, a typographical error, or a misinterpretation of a broader waste category. For the safety of laboratory personnel and to ensure regulatory compliance, it is crucial to follow a systematic procedure for the identification and disposal of any unclassified or unknown chemical waste.
Standard Operating Procedure for Unidentified Laboratory Waste
For researchers, scientists, and drug development professionals, encountering a poorly labeled or unidentifiable chemical substance presents a significant safety challenge. The following step-by-step guide provides a framework for safely managing and disposing of such materials.
Phase 1: Initial Assessment and Information Gathering
-
Do Not Handle Unnecessarily: Treat the material as hazardous until proven otherwise. Avoid moving the container unless it is in an unsafe location.
-
Consult Internal Documentation: Check laboratory notebooks, chemical inventory lists, and standard operating procedures (SOPs) that may provide context for the substance's origin or identity.
-
Interview Laboratory Personnel: Speak with colleagues who may have worked in the area where the substance was found. They may have information about the processes conducted and the chemicals used.
-
Examine the Container: Look for any faded labels, markings, or codes. Note the type of container (e.g., glass, plastic, metal) and its condition.
Phase 2: Chemical Characterization and Hazard Identification
-
Consult a Safety Data Sheet (SDS): If any part of the label is legible, attempt to locate the corresponding SDS. The SDS will provide detailed information on hazards, handling, and disposal.
-
Segregate the Waste: Based on any available information, segregate the unknown waste from other chemicals to prevent potentially dangerous reactions.[5] Incompatible wastes must be stored separately.
-
Basic Characterization (if safe to do so): If trained and equipped, and with appropriate personal protective equipment (PPE), basic and non-invasive tests may be performed by a qualified individual (e.g., pH testing for corrosivity). This should only be done if the risks are well understood.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for managing hazardous waste. Provide them with all gathered information. They will have established protocols for identifying and disposing of unknown chemicals.
Phase 3: Proper Labeling, Storage, and Disposal
-
Label the Container: Clearly label the container as "Hazardous Waste - Unknown" and include any known information (e.g., "suspected solvent," "found in lab X on date Y"). This is a critical step for a certified waste disposal contractor.
-
Store in a Designated Area: Place the container in a designated hazardous waste accumulation area. Ensure it is stored in secondary containment to prevent spills.
-
Arrange for Professional Disposal: Work with your EHS department to arrange for pickup and disposal by a certified hazardous waste management company. These companies have the analytical capabilities to identify unknown substances and dispose of them in accordance with federal, state, and local regulations.[5]
Key Disposal Considerations for Common Hazardous Waste Types
For known chemicals, proper disposal is dictated by their specific properties. The following table summarizes common hazardous waste characteristics and their corresponding disposal considerations.
| Hazard Characteristic | Description | General Disposal Considerations |
| Ignitable | Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases. | Collect in a sealed, properly labeled container. Keep away from heat, sparks, and open flames. Do not mix with oxidizers. |
| Corrosive | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | Collect in a compatible container (e.g., do not store strong acids in metal containers). Neutralization may be required before disposal, following established laboratory protocols. |
| Reactive | Substances that are unstable, react violently with water, can detonate or explode when heated, or generate toxic gases when mixed with water or corrosive substances. | Do not mix with other waste streams. Handle with extreme caution. Requires specialized disposal procedures. |
| Toxic | Wastes that are harmful or fatal when ingested or absorbed. These are identified through specific toxicity characteristic leaching procedure (TCLP) tests. | Collect in a sealed, labeled container. Avoid generating dust or aerosols. Wear appropriate PPE to prevent exposure. |
Workflow for Unidentified Waste Disposal
The following diagram illustrates the decision-making process for handling an unknown chemical substance in a laboratory setting.
Caption: Decision-making workflow for the safe disposal of unidentified laboratory chemicals.
References
Standard Operating Procedure: Handling Designated Substance SW15
This document provides essential safety and logistical information for the handling and disposal of the designated substance SW15. Given that "this compound" is not a universally recognized chemical identifier, this procedure outlines a comprehensive framework for managing a substance with unknown or poorly characterized properties, ensuring the highest level of safety for all laboratory personnel. This guidance is intended for researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment
Before any manipulation of this compound, a thorough risk assessment is mandatory. This assessment should be documented and approved by the laboratory supervisor and the institutional safety officer.
Key Risk Assessment Steps:
-
Information Gathering: Compile all available information on this compound, including its origin, synthetic route (if applicable), and any predicted properties based on its chemical structure.
-
Hazard Identification: In the absence of specific data, treat this compound as a substance with a high degree of hazard. Assume it is toxic, flammable, corrosive, and reactive.
-
Exposure Control: Determine the potential routes of exposure (inhalation, dermal, ingestion, injection) and establish engineering controls (e.g., fume hood, glove box) and personal protective equipment (PPE) to minimize risk.
-
Emergency Procedures: Establish clear procedures for spills, accidental exposure, and other foreseeable emergencies.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound, assuming a high-hazard profile until proven otherwise.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles or a full-face shield. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Check for breakthrough times. | Heavier-duty chemical-resistant gloves (e.g., butyl rubber or Viton) over inner disposable gloves. |
| Body Protection | Flame-resistant lab coat. | Chemical-resistant apron or a disposable chemical-resistant suit. |
| Respiratory | Not required for small quantities in a certified chemical fume hood. | A properly fitted respirator (e.g., N95 or higher) may be required for larger quantities or aerosols. |
Handling and Storage Procedures
All manipulations of this compound must be conducted in a designated area within a certified chemical fume hood or other appropriate containment device.
Operational Plan:
-
Preparation: Assemble all necessary equipment and reagents before starting work. Ensure the fume hood sash is at the appropriate height.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use disposable weighing boats and spatulas to minimize contamination.
-
Labeling: All primary and secondary containers of this compound must be clearly labeled with the substance name, date, researcher's name, and a hazard warning (e.g., "Unknown Hazard, Handle with Extreme Caution").
-
Storage: Store this compound in a well-ventilated, designated, and secure area away from incompatible materials. The storage container should be clearly labeled.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Disposal Steps:
-
Segregation: Segregate all this compound waste (solid and liquid) from other laboratory waste streams.
-
Waste Containers: Use clearly labeled, leak-proof hazardous waste containers.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent or cleaning agent.
-
Waste Pickup: Arrange for the collection of the hazardous waste by the institution's environmental health and safety department.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
